Autocamtide 2, amide
Description
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Properties
Molecular Formula |
C65H119N23O19 |
|---|---|
Molecular Weight |
1526.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H119N23O19/c1-31(2)28-43(51(70)95)84-52(96)34(7)78-60(104)45(30-48(93)94)86-62(106)49(33(5)6)87-63(107)50(36(9)89)88-59(103)42(21-23-47(91)92)83-58(102)41(20-22-46(69)90)82-57(101)39(18-14-26-75-64(71)72)80-56(100)40(19-15-27-76-65(73)74)81-61(105)44(29-32(3)4)85-53(97)35(8)77-55(99)38(17-11-13-25-67)79-54(98)37(68)16-10-12-24-66/h31-45,49-50,89H,10-30,66-68H2,1-9H3,(H2,69,90)(H2,70,95)(H,77,99)(H,78,104)(H,79,98)(H,80,100)(H,81,105)(H,82,101)(H,83,102)(H,84,96)(H,85,97)(H,86,106)(H,87,107)(H,88,103)(H,91,92)(H,93,94)(H4,71,72,75)(H4,73,74,76)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-/m0/s1 |
InChI Key |
DOOAQKIOSFKTMT-DBSTUJSUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Autocamtide 2-Related Inhibitory Peptide (AIP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Autocamtide 2-related inhibitory peptide (AIP), a pivotal tool in the study of Calcium/calmodulin-dependent protein kinase II (CaMKII). This document will clarify the distinction between Autocamtide 2 and its inhibitory counterpart, AIP, detail the molecular interactions governing AIP's inhibitory function, present quantitative data on its potency and selectivity, and provide detailed experimental protocols for its use in research settings.
Introduction: Distinguishing Autocamtide 2 from Autocamtide 2-Related Inhibitory Peptide (AIP)
It is critical to differentiate between two related but functionally distinct peptides:
-
Autocamtide 2: A synthetic peptide that serves as a specific substrate for CaMKII. Its sequence is derived from the autophosphorylation site of CaMKIIα (Thr286).
-
Autocamtide 2, amide: This is a modified version of Autocamtide 2 where the C-terminus is an amide. This modification can increase the peptide's stability and is often used in kinase assays. It functions as a substrate for the CaMK family of kinases.
-
Autocamtide 2-Related Inhibitory Peptide (AIP): A synthetic peptide inhibitor of CaMKII. AIP is derived from Autocamtide 2 by substituting the phosphorylatable threonine residue with an alanine (B10760859). This single amino acid change transforms the substrate into a potent and specific competitive inhibitor.
This guide will focus on the mechanism of action of Autocamtide 2-Related Inhibitory Peptide (AIP) .
Core Mechanism of Action of Autocamtide 2-Related Inhibitory Peptide (AIP)
AIP functions as a highly potent and specific competitive inhibitor of CaMKII.[1][2] Its mechanism of action is centered on its ability to bind to the substrate-binding site of the CaMKII catalytic domain, thereby preventing the phosphorylation of genuine substrates.
The key features of AIP's mechanism of action are:
-
Competitive Inhibition: AIP directly competes with peptide substrates, such as Autocamtide 2, for binding to the active site of CaMKII.[1] This mode of inhibition is reversible and can be overcome by increasing the concentration of the substrate.
-
High Affinity and Potency: AIP exhibits a high affinity for CaMKII, with a reported half-maximal inhibitory concentration (IC50) of 40 nM.[3][4]
-
Specificity: AIP is highly selective for CaMKII. It shows minimal inhibition of other protein kinases such as protein kinase A (PKA), protein kinase C (PKC), and CaMKIV, even at concentrations significantly higher than its IC50 for CaMKII.[1]
-
Non-phosphorylatable Analog: The substitution of the target threonine with alanine renders AIP incapable of being phosphorylated by CaMKII. This stable binding without catalytic turnover effectively sequesters the enzyme in an inactive state.
The binding of AIP to the T-site of the CaMKII kinase domain is crucial for its inhibitory activity.[5] The T-site is a region on the kinase domain that recognizes the threonine residue in substrates. By occupying this site, AIP prevents the proper docking and subsequent phosphorylation of other substrates.
Quantitative Data
The following tables summarize the key quantitative parameters associated with AIP and its interaction with CaMKII.
| Inhibitor | Target Kinase | IC50 | Inhibition Type | Notes |
| Autocamtide 2-Related Inhibitory Peptide (AIP) | CaMKII | 40 nM | Competitive with Autocamtide 2 | Highly selective over PKA, PKC, and CaMKIV (IC50 > 10 µM) |
| Substrate | Target Kinase | Km | Notes |
| Autocamtide 2 | CaMKII | Not explicitly found in search results | A widely used, specific substrate for CaMKII activity assays. |
Experimental Protocols
This protocol describes a standard method for measuring CaMKII activity using a radioactive phosphate (B84403) donor.
Materials:
-
Purified active CaMKII enzyme
-
This compound substrate peptide
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Calmodulin and CaCl₂ for CaMKII activation
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, calmodulin, and CaCl₂.
-
Add the this compound substrate to the reaction mixture.
-
Initiate the reaction by adding the purified CaMKII enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
This protocol is designed to determine the inhibitory potential of AIP on CaMKII activity.
Materials:
-
All materials from the CaMKII Activity Assay protocol.
-
Autocamtide 2-Related Inhibitory Peptide (AIP) at various concentrations.
Procedure:
-
Set up a series of reaction tubes. In each tube, combine the Kinase Assay Buffer, calmodulin, and CaCl₂.
-
Add varying concentrations of AIP to the respective tubes. Include a control tube with no inhibitor.
-
Add the purified CaMKII enzyme to each tube and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the this compound substrate to each tube.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Follow steps 5-9 from the CaMKII Activity Assay protocol.
-
Calculate the percentage of inhibition for each AIP concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the AIP concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathway of CaMKII activation and its inhibition by AIP.
Caption: Experimental workflow for determining the IC50 of AIP for CaMKII.
References
- 1. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
Autocamtide 2: An In-Depth Technical Guide to its Use as a CaMKII Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of cellular processes, most notably in synaptic plasticity and memory formation. Understanding its activity and regulation is paramount for research in neuroscience and the development of therapeutics for related disorders. Autocamtide 2, a synthetic peptide, has emerged as a highly specific and valuable tool for the precise measurement of CaMKII activity. This technical guide provides a comprehensive overview of Autocamtide 2, its properties as a CaMKII substrate, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Autocamtide 2: Peptide Profile and Properties
Autocamtide 2 is a 13-amino-acid peptide derived from the autophosphorylation site of the α-subunit of CaMKII (specifically, residues 281-293 with a key threonine at position 286). Its sequence is designed to be a highly specific substrate for CaMKII, with minimal phosphorylation by other common kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC)[1]. This high selectivity makes it an ideal tool for dissecting CaMKII-specific signaling events.
A non-phosphorylatable analog, Autocamtide 2-Related Inhibitory Peptide (AIP), has also been developed by substituting the target threonine with an alanine. AIP acts as a potent and specific competitive inhibitor of CaMKII.
Table 1: Physicochemical Properties of Autocamtide 2 and Related Peptides
| Peptide | Sequence | Molecular Formula | Molecular Weight ( g/mol ) |
| Autocamtide 2 | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu-OH (KKALRRQETVDAL)[2] | C65H118N22O20 | 1527.77[2] |
| Autocamtide 2-Related Inhibitory Peptide (AIP) | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala -Val-Asp-Ala-Leu-OH (KKALRRQEAVDAL) | C64H116N22O19 | 1497.76[3] |
Quantitative Data: Kinetics and Inhibition
The interaction between CaMKII and Autocamtide 2 has been characterized by several key kinetic and inhibitory constants. These values are essential for designing and interpreting kinase assays and for the screening of potential CaMKII inhibitors.
Table 2: Kinetic and Inhibitory Constants for CaMKII with Autocamtide 2
| Parameter | Value | Substrate/Inhibitor | Notes |
| Km | 2 µM[1] | Autocamtide 2 | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |
| IC50 | 40 nM[4][5] | Autocamtide 2-Related Inhibitory Peptide (AIP) | The half maximal inhibitory concentration (IC50) indicates the concentration of inhibitor required to reduce enzyme activity by 50%. |
| IC50 | 399 ± 66 nM[6] | KN-93 | A commonly used pharmacological inhibitor of CaMKII. The IC50 was determined using a non-radioactive HPLC-MS assay with Autocamtide 2 as the substrate[6]. |
Note: Vmax and kcat values for the phosphorylation of Autocamtide 2 by CaMKII are not consistently reported in the literature and may vary depending on the specific isoform of CaMKII and the assay conditions. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.
CaMKII Signaling Pathway
CaMKII is activated by an increase in intracellular calcium ions (Ca2+). The binding of Ca2+ to calmodulin (CaM) induces a conformational change in CaM, enabling it to bind to and activate CaMKII. This initial activation can be followed by autophosphorylation of CaMKII at Threonine 286 (in the α isoform), which renders the enzyme partially active even after Ca2+ levels have returned to baseline, a phenomenon known as autonomous activity[7].
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent substrate phosphorylation.
Experimental Protocols
Two primary methods for measuring CaMKII activity using Autocamtide 2 are the traditional radioactive assay using P81 phosphocellulose paper and a more modern, non-radioactive method utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Radioactive CaMKII Activity Assay using P81 Phosphocellulose Paper
This classic method relies on the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to Autocamtide 2 by CaMKII. The positively charged Autocamtide 2 peptide is then captured on negatively charged P81 phosphocellulose paper, while the unreacted [γ-³²P]ATP is washed away. The amount of incorporated radioactivity is then quantified to determine kinase activity.
Materials:
-
Purified CaMKII enzyme
-
Autocamtide 2 peptide
-
[γ-³²P]ATP
-
P81 Phosphocellulose paper
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
CaCl₂
-
EGTA (for control reactions)
-
Phosphoric acid (e.g., 75 mM) for washing
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, CaCl₂, and CaM. For negative controls, replace CaCl₂ with EGTA.
-
Add Substrate and Enzyme: Add Autocamtide 2 to the reaction mix. Initiate the reaction by adding the purified CaMKII enzyme.
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL. Incubate at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting an aliquot of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Wash Paper: Immediately place the P81 paper in a beaker containing a wash solution of phosphoric acid. Wash several times with gentle agitation to remove unincorporated [γ-³²P]ATP.
-
Quantify: After the final wash, allow the P81 paper to dry. Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate Activity: Determine the specific activity of the [γ-³²P]ATP and use the measured counts per minute (CPM) to calculate the amount of phosphate incorporated into Autocamtide 2 per unit time.
Caption: Workflow for a radioactive CaMKII assay using P81 paper.
Non-Radioactive CaMKII Activity Assay using HPLC-MS
This method offers a safer and more direct way to measure CaMKII activity by quantifying the formation of the phosphorylated Autocamtide 2 product using HPLC-MS[6].
Materials:
-
Purified CaMKII enzyme
-
Autocamtide 2 peptide
-
ATP
-
Kinase reaction buffer (as above)
-
Calmodulin (CaM)
-
CaCl₂
-
EGTA (for control reactions)
-
Formic acid (for reaction quenching and sample stabilization)[6]
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Prepare Reaction Mix: Similar to the radioactive assay, prepare the reaction mixture with buffer, CaCl₂, and CaM.
-
Add Substrate and Enzyme: Add Autocamtide 2 and CaMKII to the reaction mix.
-
Initiate Phosphorylation: Start the reaction by adding non-radiolabeled ATP. Incubate at 30°C for a defined period.
-
Quench Reaction: Stop the reaction by adding formic acid to a final concentration that effectively acidifies the sample and stabilizes the peptide and its phosphorylated form[6].
-
HPLC-MS Analysis: Inject the quenched reaction mixture into the HPLC-MS system. Develop a chromatographic method that separates Autocamtide 2 from its phosphorylated product. The mass spectrometer is used to detect and quantify both the substrate and the product based on their specific mass-to-charge ratios.
-
Calculate Activity: Determine the amount of phosphorylated Autocamtide 2 produced over time to calculate the kinase activity. This method can also be used to determine the IC50 of inhibitors by measuring the reduction in product formation in the presence of the inhibitor[6].
Caption: Workflow for a non-radioactive CaMKII assay using HPLC-MS.
Conclusion
Autocamtide 2 is a powerful and highly specific substrate for the in vitro study of CaMKII activity. Its well-defined kinetic properties and the availability of both radioactive and non-radioactive assay methods make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of Autocamtide 2 in advancing our understanding of CaMKII function and in the discovery of novel modulators of this critical enzyme.
References
- 1. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative proteomics analysis of CaMKII phosphorylation and the CaMKII interactome in the mouse forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. αCAMKII AUTOPHOSPHORYLATION LEVELS DIFFER DEPENDING ON SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
Autocamtide 2, Amide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Autocamtide 2, amide, a key synthetic peptide substrate for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document details its structure, sequence, and the experimental protocols for its synthesis, purification, and characterization. Furthermore, it presents its application in studying the CaMKII signaling pathway, a critical regulator of synaptic plasticity and other cellular processes.
Core Structure and Sequence of this compound
Autocamtide 2 is a synthetic peptide designed as a highly specific substrate for CaMKII. Its sequence is derived from the autophosphorylation site of the α subunit of CaMKII, making it an invaluable tool for studying the kinase's activity. The "-amide" modification at the C-terminus enhances its stability by protecting it from carboxypeptidase degradation.
Amino Acid Sequence
The primary structure of this compound is a 13-amino acid peptide.
-
Three-Letter Code: H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH2
-
One-Letter Code: KKALRRQETVDAL-NH2
Chemical Properties
Below is a summary of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆₅H₁₁₉N₂₃O₁₉ |
| Molecular Weight | 1526.79 g/mol |
| C-Terminus | Amide |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as its application in CaMKII kinase assays.
Solid-Phase Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it with HCTU and DIEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Asp, Val, Thr, Glu, Gln, Arg, Arg, Leu, Ala, Lys, Lys).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether and dry it under vacuum.
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Characterization by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure:
-
Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of this compound (1526.79 Da) to confirm the identity of the peptide.
-
CaMKII Kinase Activity Assay
This protocol describes a non-radioactive, endpoint assay to determine the kinetic parameters (Km and Vmax) of CaMKII using this compound as a substrate.
Materials:
-
Recombinant CaMKII enzyme
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
Quenching solution (e.g., 100 mM EDTA)
-
Phospho-specific antibody for Autocamtide 2 or a generic phospho-serine/threonine antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and a suitable substrate)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a range of concentrations of this compound and a fixed, saturating concentration of ATP in the Kinase Assay Buffer.
-
Enzyme Activation: Pre-incubate the CaMKII enzyme with CaCl₂ and Calmodulin in the Kinase Assay Buffer to activate the enzyme.
-
Initiate Reaction: In a 96-well plate, add the activated CaMKII to the wells containing the different concentrations of this compound and ATP to start the phosphorylation reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding the quenching solution.
-
Detection:
-
Coat a separate microplate with the reaction mixture.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the detection substrate and measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve to convert the signal to the amount of phosphorylated product.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Quantitative Data
The following table summarizes key quantitative data for this compound and related molecules in the context of CaMKII activity.
| Parameter | Value | Conditions | Reference |
| Km (Autocamtide 2 for CaMKII) | 2 µM | In vitro kinase assay | [1] |
| IC₅₀ (Autocamtide-2-related inhibitory peptide) | 40 nM | In vitro kinase assay | [2] |
| Kd (GluN2B peptide for CaMKII) | 107 ± 47 nM | Isothermal Titration Calorimetry | [3] |
| Kd (CaMKIIN for CaMKII) | 39 ± 24 nM | Isothermal Titration Calorimetry | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the CaMKII signaling pathway and a typical experimental workflow using this compound.
Caption: CaMKII Signaling Pathway Activation and Substrate Phosphorylation.
References
Autocamtide 2, Amide in Kinase Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a synthetic peptide that serves as a highly specific and potent substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Derived from the autophosphorylation site (Thr286) of the α-subunit of CaMKII, Autocamtide 2 provides a reliable tool for the in vitro and in situ assessment of CaMKII activity.[1][3] Its selectivity makes it an invaluable reagent in discerning the specific roles of CaMKII in complex signaling cascades, particularly in neuroscience and cancer research where CaMKII is a key regulator.[2] This guide provides a comprehensive overview of Autocamtide 2, its function in kinase assays, detailed experimental protocols, and its role within the broader context of CaMKII signaling.
Core Properties of Autocamtide 2
Autocamtide 2 is a 13-amino acid peptide with the sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH.[1][4] Its design incorporates the R-X-X-S/T consensus sequence recognized by many serine/threonine kinases, with surrounding basic residues that enhance its binding to phosphocellulose paper, a common feature in radioactive kinase assays.[1]
| Property | Value | Reference |
| Amino Acid Sequence | H-KKALRRQETVDAL-OH | [1][4] |
| Molecular Formula | C65H118N22O20 | [1][4] |
| Molecular Weight | 1527.79 g/mol | [4] |
| CAS Registry Number | 129198-88-5 | [4] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in distilled water up to 2 mg/ml | [1] |
| Storage | Store at -20°C, protect from light and moisture. | [1][2] |
Function in Kinase Assays
Autocamtide 2 is primarily utilized to measure the enzymatic activity of CaMKII. In a typical kinase assay, CaMKII catalyzes the transfer of the γ-phosphate from ATP to the threonine residue within the Autocamtide 2 sequence. The rate of this phosphorylation is directly proportional to the activity of the CaMKII enzyme.
High Selectivity for CaMKII
A key advantage of Autocamtide 2 is its high selectivity for CaMKII over other common serine/threonine kinases. This specificity is crucial for accurately measuring CaMKII activity in complex biological samples that may contain multiple kinases.
| Kinase | Michaelis Constant (Km) | Reference |
| CaMKII | 2 µM | [1] |
| Protein Kinase C (PKC) | > 50 µM | [1] |
| Protein Kinase A (PKA) | No significant activity | [1] |
CaMKII Signaling Pathway
CaMKII is a central mediator of calcium signaling in neurons, playing a critical role in synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory. The activation of CaMKII and its subsequent phosphorylation of target proteins, a process that can be mimicked using Autocamtide 2 as a substrate, is a key event in these pathways.
Caption: CaMKII activation pathway in long-term potentiation.
Experimental Protocols
The following are detailed methodologies for performing kinase assays using Autocamtide 2. Two common approaches are presented: a traditional radioactive assay and a non-radioactive HPLC-MS-based method.
Experimental Workflow: General Kinase Assay
Caption: Generalized workflow for a kinase assay.
Radioactive [γ-³²P]ATP Filter Binding Assay
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into Autocamtide 2.
Materials:
-
Purified active CaMKII
-
Autocamtide 2
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10X Kinase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na₃VO₄, 100 mM MgCl₂.[5][6]
-
ATP solution (10 mM)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
-
Ice bucket
-
Water bath at 30°C
-
Microcentrifuge tubes
Protocol:
-
Prepare 1X Kinase Assay Buffer: Dilute the 10X stock to 1X with sterile distilled water. Keep on ice.
-
Prepare Reaction Mix: For each reaction, prepare a master mix on ice containing:
-
1X Kinase Assay Buffer
-
CaMKII (e.g., 50-100 ng)
-
Autocamtide 2 (final concentration 20-50 µM)
-
Sterile distilled water to the final volume.
-
-
Initiate Reaction: To start the reaction, add a mixture of non-radiolabeled ATP and [γ-³²P]ATP to a final concentration of 100-200 µM. The final reaction volume is typically 25-50 µL.
-
Incubation: Transfer the reaction tubes to a 30°C water bath and incubate for 10-30 minutes. The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spotting: Spot an aliquot (e.g., 20 µL) of the terminated reaction onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5-10 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Counting: Air dry the P81 papers and place them in scintillation vials with an appropriate volume of scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the kinase in pmol/min/µg.
Non-Radioactive HPLC-MS Assay
This method offers a safer alternative to radioactive assays by quantifying the phosphorylated and unphosphorylated forms of Autocamtide 2 using High-Performance Liquid Chromatography coupled with Mass Spectrometry.[7]
Materials:
-
Purified active CaMKII
-
Autocamtide 2
-
ATP
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 1 µM Calmodulin, 2 mM CaCl₂.
-
Quenching Solution: 1% Formic Acid in water.[7]
-
HPLC-MS system
Protocol:
-
Prepare Reaction Mix: On ice, combine the Kinase Assay Buffer, CaMKII, and Autocamtide 2 in a microcentrifuge tube.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of Quenching Solution (1% Formic Acid).[7] This acidification also helps to stabilize the peptide and its phosphorylated form.[7]
-
Sample Preparation: Centrifuge the terminated reaction to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC-MS Analysis: Inject the sample into the HPLC-MS system. Develop a chromatographic method to separate Autocamtide 2 from its phosphorylated form (phospho-Autocamtide 2). The mass spectrometer is used to detect and quantify both peptide species based on their mass-to-charge ratios.
-
Data Analysis: Determine the concentration of both the substrate and the product. The kinase activity can be calculated from the amount of product formed over time. This method can also be used to determine the IC50 of inhibitors.[7]
Autocamtide 2-Related Inhibitory Peptide (AIP)
A non-phosphorylatable analog of Autocamtide 2, known as Autocamtide 2-Related Inhibitory Peptide (AIP), serves as a potent and specific competitive inhibitor of CaMKII.[8] In AIP, the phosphorylatable threonine is replaced with an alanine.[9] This makes AIP an excellent tool for probing the physiological roles of CaMKII.
| Inhibitor | Target | IC₅₀ | Reference |
| AIP | CaMKII | 40 nM | |
| AIP | PKA, PKC, CaMKIV | > 10 µM |
Conclusion
Autocamtide 2, amide, is a highly valuable tool for the specific assessment of CaMKII activity. Its high selectivity and well-characterized kinetics make it a superior substrate for a variety of kinase assay formats, from traditional radioactive methods to modern mass spectrometry-based approaches. Understanding its application in the context of CaMKII signaling pathways allows researchers to effectively probe the intricate roles of this crucial kinase in cellular physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. αCAMKII AUTOPHOSPHORYLATION LEVELS DIFFER DEPENDING ON SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Autocamtide 2: An In-Depth Technical Guide for Studying Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autocamtide 2 is a synthetic peptide that has become an invaluable tool for researchers studying cellular signaling pathways mediated by Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). As a highly specific and potent substrate for CaMKII, Autocamtide 2 allows for the precise measurement of this kinase's activity, which is implicated in a vast array of physiological and pathological processes, including synaptic plasticity, memory formation, and the progression of cancer. This technical guide provides a comprehensive overview of Autocamtide 2, including its core properties, quantitative data, detailed experimental protocols, and its application in elucidating complex signaling networks.
Core Properties of Autocamtide 2
Autocamtide 2 is a 13-amino acid peptide derived from the autophosphorylation site of the α-subunit of CaMKII. This sequence is recognized and phosphorylated by CaMKII with high selectivity, making it an ideal substrate for in vitro and in situ kinase assays.
| Property | Value |
| Full Name | Autocamtide 2 |
| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH |
| One-Letter Sequence | KKALRRQETVDAL |
| Molecular Formula | C₆₅H₁₁₈N₂₂O₂₀ |
| Molecular Weight | 1527.79 g/mol |
| CAS Registry Number | 129198-88-5 |
| Purity | Typically ≥95% |
| Solubility | Soluble in water |
| Storage | Store at -20°C |
Quantitative Data
The following tables summarize the key quantitative parameters associated with Autocamtide 2 and its related inhibitory peptide, providing a basis for experimental design and data interpretation.
Table 2.1: Kinetic Parameters of Autocamtide 2 with CaMKII
| CaMKII Isoform | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Notes |
| α (alpha) | ~2 | Not consistently reported | Highly selective substrate. |
| β (beta) | Data not readily available | Data not readily available | |
| γ (gamma) | Data not readily available | Data not readily available | |
| δ (delta) | Data not readily available | Data not readily available |
Note: Kₘ and Vₘₐₓ values can vary depending on the specific assay conditions (e.g., ATP concentration, buffer composition, temperature).
Table 2.2: Inhibitory Activity of Autocamtide-2-Related Inhibitory Peptide (AIP)
AIP is a non-phosphorylatable analog of Autocamtide 2 where the threonine residue is replaced with an alanine. This modification turns the substrate into a competitive inhibitor of CaMKII.
| Inhibitor | Target | IC₅₀ (nM) | Notes |
| Autocamtide-2-Related Inhibitory Peptide (AIP) | CaMKII | 40[1][2][3][4] | Highly potent and specific competitive inhibitor.[4] |
| AIP (Myristoylated) | CaMKII | Not explicitly stated, but myristoylation enhances cell permeability. | Useful for cell-based assays. |
Table 2.3: Specificity of Autocamtide 2 and AIP
| Kinase | Autocamtide 2 Phosphorylation | AIP Inhibition (IC₅₀) |
| CaMKII | High | ~40 nM |
| Protein Kinase A (PKA) | No significant activity | > 10 µM |
| Protein Kinase C (PKC) | No significant activity | > 10 µM |
| CaMKIV | Not a preferred substrate | > 10 µM |
Signaling Pathways Involving CaMKII
Autocamtide 2 is instrumental in dissecting the role of CaMKII in various signaling cascades. Below are diagrams of two key pathways where CaMKII plays a pivotal role.
CaMKII in Long-Term Potentiation (LTP)
CaMKII is a central molecule in the induction of LTP, a cellular mechanism underlying learning and memory.
CaMKII in Cancer Cell Proliferation
Emerging evidence highlights the role of CaMKII in promoting the proliferation of various cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Autocamtide 2.
Radioactive CaMKII Kinase Assay using P81 Phosphocellulose Paper
This traditional method measures the incorporation of ³²P from [γ-³²P]ATP into Autocamtide 2.
Materials:
-
Purified CaMKII enzyme
-
Autocamtide 2 peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.2 mM CaCl₂, 1 µM Calmodulin)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix by combining the kinase reaction buffer, a known concentration of Autocamtide 2 (e.g., 20 µM), and purified CaMKII enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of ~200-500 cpm/pmol).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5-10 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the papers air dry.
-
Place the dry P81 papers into scintillation vials with scintillation fluid.
-
Quantify the incorporated ³²P using a scintillation counter.
-
Calculate the kinase activity based on the cpm values and the specific activity of the [γ-³²P]ATP.
Non-Radioactive CaMKII Kinase Assay using HPLC-MS
This method offers a safer alternative to the radioactive assay by quantifying the phosphorylated and unphosphorylated forms of Autocamtide 2.
Materials:
-
Purified CaMKII enzyme
-
Autocamtide 2 peptide
-
ATP
-
Kinase reaction buffer (as above)
-
Quenching solution (e.g., 1% formic acid)
-
HPLC-MS system
Procedure:
-
Set up the kinase reaction as described in the radioactive assay protocol, but using non-radioactive ATP.
-
Incubate at 30°C for the desired time.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto a suitable reverse-phase HPLC column.
-
Separate the phosphorylated and unphosphorylated Autocamtide 2 peptides using an appropriate gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Detect and quantify the two forms of the peptide using mass spectrometry.
-
Calculate kinase activity based on the ratio of the phosphorylated product to the total substrate.
High-Throughput Screening (HTS) Assay for CaMKII Inhibitors using Fluorescence Polarization
This assay format is suitable for screening large compound libraries to identify potential CaMKII inhibitors.
Materials:
-
Purified CaMKII enzyme
-
Fluorescently labeled Autocamtide 2 (or a similar tracer peptide)
-
ATP
-
Kinase reaction buffer
-
A phospho-specific antibody that recognizes phosphorylated Autocamtide 2
-
384-well microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
In the wells of a 384-well plate, add the test compounds from a chemical library.
-
Add a solution containing CaMKII, ATP, and unlabeled Autocamtide 2 to each well.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and add a solution containing the fluorescently labeled tracer peptide and the phospho-specific antibody.
-
Incubate to allow the antibody to bind to the phosphorylated product and the tracer.
-
Measure the fluorescence polarization in each well.
-
A decrease in fluorescence polarization indicates that the test compound inhibited CaMKII, resulting in less phosphorylated product to displace the fluorescent tracer from the antibody.
Experimental and Logical Workflows
Visualizing the workflow of experiments involving Autocamtide 2 can aid in planning and execution.
Workflow for Screening and Characterizing CaMKII Inhibitors
This diagram illustrates a typical workflow from high-throughput screening to detailed kinetic analysis of potential CaMKII inhibitors.
Conclusion
Autocamtide 2, along with its inhibitory counterpart, remains a cornerstone for the study of CaMKII. Its high specificity and well-characterized properties enable researchers to probe the intricate roles of CaMKII in health and disease. The methodologies and data presented in this guide provide a solid foundation for the effective use of Autocamtide 2 in advancing our understanding of cellular signaling and in the development of novel therapeutics targeting CaMKII-driven pathologies.
References
Biophysical Properties of Autocamtide 2, Amide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2, a synthetic peptide amide, serves as a crucial tool in the study of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a key serine/threonine kinase involved in a myriad of cellular processes, most notably synaptic plasticity and memory formation. This guide provides a comprehensive overview of the biophysical properties of Autocamtide 2, its application in experimental settings, and its role within the broader CaMKII signaling pathway.
Core Biophysical Properties
Autocamtide 2 is a highly specific and selective substrate for CaMKII, enabling precise measurement of its kinase activity.[1] Its biophysical characteristics are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH₂ | --INVALID-LINK-- |
| Molecular Formula | C₆₅H₁₁₉N₂₃O₁₉ | --INVALID-LINK-- |
| Molecular Weight | 1526.79 g/mol | --INVALID-LINK-- |
| Phosphorylation Site | Threonine-9 (Thr) | [2] |
| CaMKII Recognition Motif | Arg-X-X-Ser/Thr | [3][4][5][6] |
CaMKII Signaling Pathway and Autocamtide 2
CaMKII is a central mediator of calcium signaling in cells. An influx of intracellular calcium leads to the binding of calcium to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII. One of the key events following activation is the autophosphorylation of CaMKII at Threonine-286 (in the alpha isoform), which renders the kinase partially active even after calcium levels have returned to baseline. This autophosphorylation is a critical molecular memory mechanism.
Autocamtide 2 mimics the autophosphorylation site of CaMKII, making it an excellent substrate for studying the enzyme's activity. The threonine residue at position 9 in Autocamtide 2 is the target for phosphorylation by activated CaMKII.
Experimental Protocols
The phosphorylation of Autocamtide 2 by CaMKII can be monitored using various experimental setups. Below are outlines for both a modern non-radioactive method and a traditional radioactive assay.
Non-Radioactive CaMKII Activity Assay using HPLC-MS
This method offers a safe and highly quantitative alternative to radioactive assays.[7]
1. Reagents and Materials:
-
Autocamtide 2, amide
-
Recombinant active CaMKII
-
Ca²⁺/Calmodulin solution
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system coupled with a mass spectrometer (MS)
2. Experimental Workflow:
Traditional Radioactive CaMKII Kinase Assay
This classic method utilizes radiolabeled ATP to track phosphorylation.
1. Reagents and Materials:
-
This compound
-
Recombinant active CaMKII
-
Ca²⁺/Calmodulin solution
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer
-
Stopping solution (e.g., phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter
2. Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, Ca²⁺/Calmodulin, Autocamtide 2, and CaMKII.
-
Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction at 30°C for a specific time.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
Kinetic Parameters
The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are crucial parameters for characterizing the interaction between an enzyme and its substrate. While specific Kₘ and Vₘₐₓ values for Autocamtide 2 phosphorylation by CaMKII can vary depending on the specific isoform of CaMKII and the experimental conditions, published studies on similar peptide substrates provide a reference range. For instance, a study on the phosphorylation of a synthetic peptide, CaMK-(290-309), which also contains a threonine phosphorylation site, reported a Kₘ of 13 µM and a Vₘₐₓ of 211 nmol/min/mg.[8]
Determining the kinetic parameters for Autocamtide 2 would involve a standard enzyme kinetics experiment where the initial reaction velocity is measured at varying concentrations of Autocamtide 2 while keeping the concentrations of CaMKII and ATP constant. The resulting data can then be fitted to the Michaelis-Menten equation to calculate Kₘ and Vₘₐₓ.
Conclusion
This compound, is an indispensable tool for the investigation of CaMKII activity. Its well-defined biophysical properties, including its specific amino acid sequence and threonine phosphorylation site, allow for the development of robust and reproducible kinase assays. The availability of both non-radioactive and traditional assay methods provides flexibility for researchers. A thorough understanding of the kinetic parameters governing the interaction of Autocamtide 2 with CaMKII is essential for accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the CaMKII signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca2+/calmodulin-dependent protein kinase II: identification of threonine-286 as the autophosphorylation site in the alpha subunit associated with the generation of Ca2+-independent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium/calmodulin-independent autophosphorylation sites of calcium/calmodulin-dependent protein kinase II. Studies on the effect of phosphorylation of threonine 305/306 and serine 314 on calmodulin binding using synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Autocamtide 2: A Technical Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a synthetic peptide that serves as a highly selective and specific substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1] Derived from the autophosphorylation site (Thr286) of the CaMKII α-subunit, Autocamtide 2 is an indispensable tool for the in vitro study of CaMKII activity, kinetics, and inhibition. This technical guide provides a comprehensive overview of Autocamtide 2, including its biochemical properties, detailed experimental protocols for its use, and an exploration of the CaMKII signaling pathway.
Core Properties and Specifications
Autocamtide 2 is a 13-amino acid peptide with the sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH. Its high specificity for CaMKII makes it an ideal substrate for assays aimed at measuring the enzymatic activity of this kinase. A closely related peptide, Autocamtide-2-Related Inhibitory Peptide (AIP), in which the phosphorylatable threonine residue is replaced with alanine, acts as a potent and specific competitive inhibitor of CaMKII.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆₅H₁₁₈N₂₂O₂₀ | N/A |
| Molecular Weight | 1527.78 g/mol | N/A |
| Amino Acid Sequence | H-KKALRRQETVDAL-OH | N/A |
| Phosphorylation Site | Threonine (Thr) | N/A |
| CaMKII Km | 2 µM | N/A |
| AIP IC₅₀ | 40 nM | [2] |
CaMKII Signaling Pathway
CaMKII is a serine/threonine kinase that plays a crucial role in numerous cellular processes, particularly in neuronal signaling and cardiac function.[3][4] Its activity is tightly regulated by intracellular calcium levels.
Activation Cascade
The activation of CaMKII is initiated by an increase in intracellular calcium concentration. Calcium ions bind to the ubiquitous calcium-binding protein Calmodulin (CaM). The resulting Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that relieves autoinhibition and activates the kinase.[5] This initial activation allows CaMKII to phosphorylate substrate proteins, including Autocamtide 2. Furthermore, activated CaMKII can autophosphorylate a key threonine residue (Thr286 in the α isoform), which results in persistent, calcium-independent activity.[3]
Experimental Protocols
The following are detailed protocols for the use of Autocamtide 2 in in vitro kinase and inhibitor screening assays.
CaMKII Kinase Activity Assay
This protocol outlines the steps to measure the activity of CaMKII using Autocamtide 2 as a substrate. The assay can be adapted for various detection methods, including radiometric assays (using [γ-³²P]ATP) or non-radiometric methods such as HPLC-MS or fluorescence-based assays.
Materials:
-
Purified, active CaMKII enzyme
-
Autocamtide 2 peptide
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calcium/Calmodulin Solution (10X stock: 20 mM CaCl₂, 5 µM Calmodulin)
-
ATP solution (e.g., 10 mM stock)
-
Stop Solution (e.g., for radiometric assay: 75 mM phosphoric acid; for HPLC-MS: 1% formic acid)
-
Detection reagents (e.g., [γ-³²P]ATP, phosphocellulose paper, or HPLC-MS system)
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, Calcium/Calmodulin Solution (to a final concentration of 1X), and Autocamtide 2 (at a concentration around its Km, e.g., 2-10 µM).
-
Initiate the Reaction: Add the purified CaMKII enzyme to the reaction mix. The final enzyme concentration should be empirically determined to ensure linear reaction kinetics over the desired time course.
-
Start the Phosphorylation: Initiate the kinase reaction by adding ATP to a final concentration of 100-200 µM. If using a radiometric assay, include [γ-³²P]ATP in the ATP mix.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding the appropriate Stop Solution.
-
Detection:
-
Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
HPLC-MS: Analyze the reaction mixture by HPLC-MS to separate and quantify the phosphorylated and unphosphorylated Autocamtide 2.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 4. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Autocamtide 2, amide: A Comprehensive Technical Guide to its Specificity and Application in CaMKII Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2, amide is a synthetic peptide that has become an indispensable tool for researchers studying the Calcium/Calmodulin-dependent protein kinase II (CaMKII). Its high specificity as a substrate for CaMKII allows for the precise measurement of kinase activity, facilitating the investigation of its complex roles in a myriad of cellular processes, from synaptic plasticity to cardiac function. This technical guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and a visualization of its place within CaMKII signaling pathways.
Core Concepts: Autocamtide 2 and CaMKII Interaction
Autocamtide 2 is a peptide substrate specifically designed to be recognized and phosphorylated by CaMKII.[1] Its amino acid sequence mimics the autophosphorylation site of the CaMKIIα subunit, making it a highly selective target.[1] The "amide" modification at the C-terminus enhances its stability by preventing degradation by carboxypeptidases.
CaMKII is a serine/threonine kinase that is activated by an increase in intracellular calcium ions. Upon binding of the Ca²⁺/calmodulin complex, CaMKII undergoes a conformational change that relieves its autoinhibitory domain, exposing the catalytic site and allowing it to phosphorylate its substrates, including Autocamtide 2.[2][3] A key feature of CaMKII is its ability to autophosphorylate at Threonine 286 (in the α isoform), which renders the kinase autonomously active even after calcium levels have returned to baseline.[2] This molecular memory mechanism is crucial for its role in processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[2]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of Autocamtide 2 and its derivatives with CaMKII, providing a basis for experimental design and data interpretation.
| Parameter | Value | Notes |
| Sequence | KKALRRQETVDAL | One-letter amino acid code. |
| Molecular Weight | ~1528 g/mol | |
| Phosphorylation Site | Threonine (T) at position 9 |
Table 1: Physicochemical Properties of this compound
| Substrate/Inhibitor | Parameter | Value | Target Kinase |
| Autocamtide-2-related inhibitory peptide (AIP) | IC₅₀ | 40 nM | CaMKII |
| Autocamtide-2-related inhibitory peptide (AIP) | IC₅₀ | > 10 µM | PKA, PKC, CaMKIV |
| CaMKIIN | K_d | 39 ± 24 nM | CaMKII Kinase Domain |
| GluN2B peptide | K_d | 107 ± 47 nM | CaMKII Kinase Domain |
| Densin-180 peptide | K_d | 585 ± 114 nM | CaMKII Kinase Domain |
| Tiam1 peptide | K_d | 1.1 ± 0.1 µM | CaMKII Kinase Domain |
| GluA1 peptide | K_d | > 55 µM | CaMKII Kinase Domain |
Table 2: Inhibitory and Binding Affinity Data for Autocamtide 2-related Peptides and Other CaMKII Interactors. The Autocamtide-2-related inhibitory peptide (AIP) demonstrates high potency and selectivity for CaMKII.[4][5] For comparison, the dissociation constants (Kd) of other peptide interactors with the CaMKII kinase domain are also presented.[6]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for assays utilizing this compound.
Protocol 1: In Vitro CaMKII Kinase Activity Assay (Radioactive)
This protocol describes a standard method for measuring CaMKII activity using a radioactive phosphate (B84403) donor.
Materials:
-
Purified active CaMKII
-
This compound
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing [γ-³²P]ATP)
-
Calmodulin
-
CaCl₂
-
EGTA
-
Phosphocellulose paper
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing Kinase Buffer, calmodulin, and CaCl₂.
-
Add purified CaMKII to the reaction mixture.
-
Add this compound to the mixture to a final desired concentration.
-
Initiate the reaction by adding the ATP solution containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
To measure Ca²⁺-independent activity, include EGTA in the reaction mixture to chelate Ca²⁺.
Protocol 2: Non-Radioactive In Vitro CaMKII Kinase Activity Assay (HPLC-MS)
This protocol offers a non-radioactive alternative for quantifying CaMKII activity by measuring the formation of phosphorylated Autocamtide 2.[7]
Materials:
-
Purified active CaMKII
-
This compound (AC-2)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Calmodulin
-
CaCl₂
-
Reaction termination solution (e.g., formic acid)
-
HPLC-MS system
Procedure:
-
Prepare the CaMKII reaction mixture as described in the radioactive assay protocol, but using non-radioactive ATP.
-
Incubate the reaction at 30°C.
-
At various time points, take aliquots of the reaction and stop the reaction by adding the termination solution (e.g., formic acid to acidify the sample).[7]
-
Analyze the samples using an HPLC-MS method optimized for the separation and detection of both Autocamtide 2 (AC-2) and its phosphorylated form (PAC-2).[7]
-
Quantify the amount of PAC-2 produced by integrating the peak area from the mass spectrometer chromatogram.[7]
-
The rate of PAC-2 formation is a direct measure of CaMKII activity. This method can also be used to determine the IC₅₀ of inhibitors.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving CaMKII and Autocamtide 2 is essential for a deeper understanding. The following diagrams were generated using the DOT language for Graphviz.
Figure 1: CaMKII Activation and Signaling Pathway. This diagram illustrates the activation of CaMKII by calcium influx through the NMDA receptor, leading to its autophosphorylation and subsequent phosphorylation of downstream targets, including the synthetic substrate Autocamtide 2.
Figure 2: General Workflow for a CaMKII Kinase Assay using Autocamtide 2. This flowchart outlines the key steps involved in performing an in vitro kinase assay to measure CaMKII activity with Autocamtide 2 as the substrate.
Conclusion
This compound remains a cornerstone in the study of CaMKII. Its high specificity and well-characterized kinetics provide researchers with a reliable tool to dissect the intricate mechanisms of CaMKII regulation and its role in health and disease. The detailed protocols and conceptual diagrams presented in this guide are intended to empower researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of CaMKII signaling and the development of novel therapeutic strategies targeting this critical kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Autocamtide-2-related-Inhibitory-Peptide, 1MG | Labscoop [labscoop.com]
- 6. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Autocamtide 2 in Amide Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a highly selective and specific peptide substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, learning, memory, and cardiac function.[1][2][3][4] Derived from the autophosphorylation site of the CaMKII α-subunit, Autocamtide 2 provides a reliable tool for the in vitro and in cell-based assessment of CaMKII activity.[2] Its high affinity for CaMKII, with a Michaelis constant (Km) of approximately 2 µM, makes it an ideal substrate for sensitive kinase assays.[2] These application notes provide detailed protocols for utilizing Autocamtide 2 in various amide kinase assay formats, including traditional radioactive assays and non-radioactive luminescence and chromatography-based methods.
Product Specifications
| Property | Value | Reference |
| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH | [2] |
| Molecular Weight | 1527.77 g/mol | [4] |
| Purity | >95% | |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in distilled water | [2] |
| Storage | Store at -20°C. The product is hygroscopic and should be protected from light. | [2] |
Quantitative Data Summary
The following table summarizes key quantitative data for CaMKII activity assays using Autocamtide 2 as a substrate. These values can serve as a starting point for assay optimization.
| Parameter | Value | Assay Type | CaMKII Isoform | Reference |
| Specific Activity | 2,109 nmol/min/mg | ADP-Glo | CaMKIIβ | [5] |
| Specific Activity | 5,000 nmol/min/mg | Radiometric | CaMKIIβ | [5] |
| Specific Activity | 960 nmol/min/mg | ADP-Glo | CaMKIIα | [1] |
| Specific Activity | 294 nmol/min/mg | Radiometric | CaMKIIα | [1] |
| Km for Autocamtide 2 | ~2 µM | Not Specified | CaMKII | [2] |
| Typical Autocamtide 2 Concentration | 1 mg/ml stock solution | Radiometric, ADP-Glo | Not Specified | [1][5] |
| Typical ATP Concentration | 250 µM | Radiometric, ADP-Glo | Not Specified | [1] |
Signaling Pathway
CaMKII is a key mediator of calcium signaling. An increase in intracellular calcium leads to the binding of calcium to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, displacing the autoinhibitory domain and activating the kinase. Activated CaMKII can then phosphorylate various downstream substrates, including Autocamtide 2 in an assay setting, leading to a cellular response.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent substrate phosphorylation.
Experimental Protocols
Here we provide detailed protocols for three common CaMKII assay formats using Autocamtide 2.
Radiometric Kinase Assay ([³²P]-ATP)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into Autocamtide 2.
Experimental Workflow:
Caption: Workflow for a radiometric CaMKII assay using Autocamtide 2.
Materials:
-
Active CaMKII enzyme
-
Autocamtide 2 (1 mg/mL stock in dH₂O)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP (10 mCi/mL)
-
10X Ca²⁺/Calmodulin solution (e.g., 20 mM CaCl₂, 100 µg/mL Calmodulin)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube on ice, combine the following:
-
10 µL diluted active CaMKII
-
5 µL Autocamtide 2 (1 mg/mL)
-
2.5 µL 10X Ca²⁺/Calmodulin solution
-
2.5 µL Kinase Assay Buffer
-
-
Prepare a blank control: Set up a parallel reaction excluding Autocamtide 2, replacing it with dH₂O.
-
Initiate the reaction: Add 5 µL of [γ-³²P]ATP solution to each tube to a final reaction volume of 25 µL.
-
Incubate: Incubate the reaction tubes at 30°C for 15-30 minutes. The optimal time should be determined empirically.
-
Stop the reaction: Spot 20 µL of each reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper: Wash the P81 strips three times for 10 minutes each in a beaker containing 1% phosphoric acid with gentle stirring.
-
Dry and count: Air dry the P81 strips and place them in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Calculate activity: Subtract the counts per minute (CPM) of the blank from the sample CPM to determine the amount of ³²P incorporated into Autocamtide 2.
Non-Radioactive Luminescence Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[6][7]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ CaMKII assay with Autocamtide 2.
Materials:
-
Active CaMKII enzyme
-
Autocamtide 2 (1 mg/mL stock in dH₂O)
-
Kinase Assay Buffer
-
ATP
-
10X Ca²⁺/Calmodulin solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the kinase reaction: In a well of a white assay plate, combine:
-
Diluted active CaMKII
-
Autocamtide 2
-
10X Ca²⁺/Calmodulin solution
-
Kinase Assay Buffer
-
ATP (to a final desired concentration, e.g., 25 µM)
-
Final reaction volume of 5-25 µL.
-
-
Prepare a blank control: Set up a parallel reaction excluding the enzyme or substrate.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume. Mix gently and incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and generate light: Add a volume of Kinase Detection Reagent equal to the initial kinase reaction volume. Mix gently and incubate at room temperature for 30-60 minutes.
-
Read luminescence: Measure the luminescence using a plate-reading luminometer.
-
Analyze data: The luminescent signal is proportional to the amount of ADP produced and thus to the CaMKII activity.
Non-Radioactive HPLC-MS Kinase Assay
This method directly measures the formation of the phosphorylated Autocamtide 2 product by separating the reaction mixture using High-Performance Liquid Chromatography (HPLC) and detecting the substrate and product by Mass Spectrometry (MS).[2]
Experimental Workflow:
Caption: Workflow for an HPLC-MS based CaMKII assay with Autocamtide 2.
Materials:
-
Active CaMKII enzyme
-
Autocamtide 2
-
Kinase Assay Buffer
-
ATP
-
10X Ca²⁺/Calmodulin solution
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Perform the kinase reaction: Set up the kinase reaction as described in the previous protocols.
-
Stop the reaction: At desired time points, stop the reaction by adding a quenching solution, such as formic acid, to denature the enzyme.[2]
-
Prepare for analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC-MS analysis: Inject the sample onto an appropriate HPLC column (e.g., a C18 column) and elute with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid). The eluent is directed to the mass spectrometer for detection.
-
Data analysis: Monitor the ion counts for the mass-to-charge ratio (m/z) of both Autocamtide 2 and its phosphorylated form. The extent of phosphorylation can be determined by calculating the ratio of the peak area of the phosphorylated product to the sum of the peak areas of the substrate and product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no kinase activity | Inactive enzyme | Ensure proper storage and handling of CaMKII. Use a fresh aliquot. |
| Incorrect buffer composition | Verify pH and concentration of all buffer components, especially Mg²⁺ and DTT. | |
| Insufficient Ca²⁺/Calmodulin | Ensure adequate concentrations of both calcium and calmodulin for activation. | |
| High background in radiometric assay | Incomplete washing | Increase the number and duration of washes with 1% phosphoric acid. |
| Autophosphorylation of CaMKII | Include a no-substrate control to quantify autophosphorylation and subtract this from sample values. | |
| Signal variability in ADP-Glo™ assay | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times | Precisely time all incubation steps. | |
| Poor peak separation in HPLC-MS | Inappropriate HPLC gradient | Optimize the elution gradient to achieve baseline separation of substrate and product. |
| Column degradation | Use a new or thoroughly cleaned HPLC column. |
Conclusion
Autocamtide 2 is a versatile and reliable substrate for the accurate measurement of CaMKII activity. The choice of assay format will depend on the specific research needs, available equipment, and safety considerations. The protocols provided herein offer a solid foundation for researchers to investigate CaMKII function and to screen for potential modulators of its activity in the context of drug discovery and development.
References
- 1. promega.co.uk [promega.co.uk]
- 2. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
Application Notes and Protocols for Autocamtide 2, Amide in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2, amide is a highly selective and specific peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1] Derived from the autophosphorylation site of the CaMKII α-subunit, this peptide serves as an essential tool for the accurate measurement of CaMKII activity in various experimental settings. Its well-defined sequence and high affinity for CaMKII make it an ideal substrate for in vitro kinase assays, inhibitor screening, and kinetic studies. These application notes provide detailed protocols for the use of this compound in both radioactive and non-radioactive kinase assays.
Biochemical and Physical Properties
This compound is a synthetic peptide with the following sequence: Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH2. Its high specificity for CaMKII is a key advantage, minimizing off-target phosphorylation by other kinases such as PKA and PKC.
Table 1: Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH | |
| Molecular Weight | ~1527 g/mol | |
| Km for CaMKII | 2 µM | |
| Recommended Final Concentration | 100 µM | [1] |
| Solubility | Soluble in distilled water | |
| Storage | Store lyophilized peptide at -20°C. Reconstituted aliquots should be stored at -20°C or -80°C. | [1] |
CaMKII Signaling Pathway
CaMKII is a key signaling molecule involved in numerous cellular processes, particularly in neuronal functions like long-term potentiation (LTP), a cellular correlate of learning and memory.[2] Its activity is tightly regulated by intracellular calcium levels.
Experimental Protocols
The following are detailed protocols for performing CaMKII activity assays using this compound.
Protocol 1: Radioactive Kinase Assay Using [γ-³²P]ATP
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into this compound.
Workflow for Radioactive Kinase Assay
Materials and Reagents:
-
This compound
-
Purified CaMKII enzyme
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
5X Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂)
-
CaCl₂
-
Calmodulin
-
EGTA (for control reactions)
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (for washing)
-
Scintillation counter and vials
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as indicated in Table 2. Prepare a master mix for multiple reactions.
-
Enzyme Addition: Add the purified CaMKII enzyme to the reaction mixture.
-
Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The acidic nature of the paper helps to stop the enzymatic reaction.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the this compound bound to the paper using a scintillation counter or by autoradiography.
Table 2: Typical Reaction Conditions for a Radioactive CaMKII Assay
| Component | Final Concentration |
| This compound | 50 - 200 µM |
| CaMKII | 10 - 100 nM |
| [γ-³²P]ATP | 100 µM (specific activity 100-500 cpm/pmol) |
| MgCl₂ | 10 mM |
| CaCl₂ | 1 mM |
| Calmodulin | 2 µM |
| EGTA (Control) | 2 mM |
| Buffer | 50 mM Tris-HCl, pH 7.5 |
| Incubation Time | 10 - 30 minutes |
| Temperature | 30°C |
Protocol 2: Non-Radioactive Kinase Assay Using HPLC-MS
This method offers a safer and often more sensitive alternative to the radioactive assay by quantifying the phosphorylated and unphosphorylated this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3]
Procedure:
-
Kinase Reaction: Perform the kinase reaction as described in Protocol 1, but using non-radiolabeled ATP.
-
Stop the Reaction: Terminate the reaction by adding a stopping solution, such as a solution containing formic acid, which denatures the enzyme.[3]
-
Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC-MS Analysis: Inject the sample into an HPLC-MS system. Separate the phosphorylated and unphosphorylated this compound using a suitable C18 column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Data Analysis: Quantify the peak areas of the phosphorylated and unphosphorylated peptides from the mass chromatograms. The kinase activity is proportional to the ratio of the phosphorylated product to the total substrate.
Inhibitor Screening
This compound is an excellent substrate for screening potential CaMKII inhibitors. The assay can be performed in either a radioactive or non-radioactive format.
Logical Flow for Inhibitor Screening
Procedure:
-
Set up the kinase reaction as described in the protocols above.
-
Add the test compounds at various concentrations to the reaction wells. Include a known CaMKII inhibitor as a positive control (e.g., KN-93 or Autocamtide-2-related inhibitory peptide, AIP) and a vehicle control (e.g., DMSO).
-
Initiate the reaction with ATP and incubate for the optimized time.
-
Measure the kinase activity using either the radioactive or non-radioactive method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Table 3: IC₅₀ Values of Known CaMKII Inhibitors Determined Using Autocamtide 2
| Inhibitor | IC₅₀ | Assay Method | Reference |
| KN-93 | 399 ± 66 nM | HPLC-MS | [3] |
| Autocamtide-2-related inhibitory peptide (AIP) | 40 nM | Radioactive | [4][5] |
Data Analysis and Interpretation
The raw data from the kinase assays (e.g., cpm from a scintillation counter or peak areas from HPLC-MS) should be used to calculate the kinase activity. For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting software.
Troubleshooting
-
High Background in Radioactive Assays: Ensure thorough washing of the phosphocellulose paper to remove all unincorporated [γ-³²P]ATP.
-
Low Signal: Optimize the concentrations of the enzyme, substrate, and ATP. Ensure the kinase is active.
-
Poor Separation in HPLC: Adjust the gradient and flow rate of the mobile phase. Ensure the column is in good condition.
-
Variability between Replicates: Ensure accurate pipetting and consistent incubation times.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to obtain reliable and reproducible data on CaMKII activity and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Autocamtide 2: A Highly Selective Peptide Substrate for Measuring CaMKII Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a synthetic peptide that serves as a highly selective substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Derived from the autophosphorylation site (Thr-286) of the CaMKII alpha subunit, this peptide is an invaluable tool for the specific measurement of CaMKII activity in various experimental settings.[3] Its high affinity and specificity make it ideal for use in kinase assays, inhibitor screening, and substrate specificity studies. These application notes provide detailed protocols for the use of Autocamtide 2 in measuring CaMKII activity.
Properties of Autocamtide 2
Autocamtide 2 is a 13-amino acid peptide with the sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | KKALRRQETVDAL | [1] |
| Molecular Weight | 1527.77 g/mol | [1] |
| Molecular Formula | C65H118N22O20 | [1] |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in water (up to 50 mg/mL with sonication) | [1] |
| Form | Lyophilized solid | [1] |
CaMKII Signaling Pathway
CaMKII is a key signaling protein involved in numerous cellular processes, particularly in neuronal functions like long-term potentiation (LTP), a cellular basis for learning and memory.[4] The activation of CaMKII is initiated by an increase in intracellular calcium ions (Ca2+), which bind to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that activates the kinase. This allows CaMKII to phosphorylate its substrates, including Autocamtide 2.
Quantitative Data Summary
The following table summarizes key quantitative data for Autocamtide 2 and a related inhibitory peptide, Autocamtide-2-related inhibitory peptide (AIP).
| Parameter | Value | Substrate/Inhibitor | Assay Method | Reference |
| Km for CaMKII | ~2 µM | Autocamtide 2 | Radioactive | N/A |
| IC50 | 40 nM | Autocamtide-2-related inhibitory peptide (AIP) | Radioactive | [5] |
| LLOQ (AC-2) | 0.26 µM | Autocamtide 2 | HPLC-MS | [6] |
| LLOQ (pAC-2) | 0.12 µM | Phosphorylated Autocamtide 2 | HPLC-MS | [6] |
Experimental Protocols
Preparation of Reagents
Autocamtide 2 Stock Solution (1 mM):
-
Autocamtide 2 is supplied as a lyophilized powder. To prepare a 1 mM stock solution, reconstitute the peptide in sterile, nuclease-free water. For example, for 1 mg of peptide (MW = 1527.77 g/mol ), add 654.5 µL of water.
-
Mix gently by vortexing. If necessary, sonicate briefly to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
CaMKII Reaction Buffer (1X): The composition of the reaction buffer can be optimized for specific experimental needs. A typical 1X reaction buffer contains:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl2
-
1 mM CaCl2
-
2 µM Calmodulin
-
0.1 mM EGTA
-
1 mM DTT
Protocol 1: In Vitro CaMKII Activity Assay (Radioactive Method)
This protocol describes a classic method for measuring CaMKII activity using radiolabeled ATP ([γ-³²P]ATP).
Materials:
-
Autocamtide 2 (1 mM stock)
-
Recombinant CaMKII enzyme
-
CaMKII Reaction Buffer (1X)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL final reaction volume, combine:
-
5 µL of 5X CaMKII Reaction Buffer
-
2.5 µL of 1 mM Autocamtide 2 (final concentration 100 µM)
-
X µL of CaMKII enzyme (amount to be optimized)
-
X µL of nuclease-free water to bring the volume to 20 µL
-
-
Initiate the reaction by adding 5 µL of a solution containing 0.5 mM ATP and 10 µCi [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the enzyme activity.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square (2x2 cm).[7]
-
Immediately immerse the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the paper three times for 5 minutes each in fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]
-
Perform a final wash with acetone to air dry the paper.
-
Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of CaMKII (e.g., in pmol/min/µg of enzyme).
Protocol 2: CaMKII Inhibitor Screening Assay
This protocol is a modification of the radioactive assay to screen for potential CaMKII inhibitors.
Procedure:
-
Follow the same procedure as the radioactive assay, but with an additional pre-incubation step.
-
Before initiating the reaction with ATP, add the potential inhibitor at various concentrations to the reaction mixture containing CaMKII and Autocamtide 2.
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the [γ-³²P]ATP solution and proceed as described in Protocol 1.
-
A control reaction without any inhibitor should be run in parallel to determine 100% enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Protocol 3: Non-Radioactive CaMKII Activity Assay using HPLC-MS
This method offers a safer and more modern alternative to the radioactive assay by quantifying the phosphorylated and unphosphorylated forms of Autocamtide 2 using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6]
Materials:
-
Autocamtide 2 (1 mM stock)
-
Recombinant CaMKII enzyme
-
CaMKII Reaction Buffer (1X)
-
ATP (non-radioactive, 10 mM stock)
-
Formic acid (for stopping the reaction)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Set up the kinase reaction as described in Protocol 1, but use non-radioactive ATP (final concentration typically 100 µM).
-
Incubate the reaction at 30°C for the desired time.
-
Stop the reaction by adding formic acid to a final concentration of 1%. This acidification also helps to stabilize the phosphorylated and unphosphorylated peptides.[6]
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC-MS system.
-
Separate the phosphorylated and unphosphorylated Autocamtide 2 peptides using a suitable gradient on a C18 column.
-
Detect and quantify the peptides using the mass spectrometer. The amount of phosphorylated Autocamtide 2 is a direct measure of CaMKII activity.
-
The Lower Limit of Quantification (LLOQ) for Autocamtide 2 (AC-2) and its phosphorylated form (pAC-2) have been reported to be 0.26 µM and 0.12 µM, respectively.[6]
Conclusion
Autocamtide 2 is a robust and highly specific tool for the quantitative measurement of CaMKII activity. The choice between a traditional radioactive assay and a more modern, non-radioactive HPLC-MS method will depend on the specific needs and available resources of the laboratory. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding the role of CaMKII in various biological processes and for the discovery of novel CaMKII modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Autocamtide 2, Amide: Application Notes and Protocols for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2, amide is a highly selective and potent peptide substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII). Derived from the autophosphorylation site (Thr286) of the CaMKII α-subunit, this synthetic peptide is an invaluable tool for studying the kinetics, regulation, and inhibition of CaMKII, a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, learning, and memory. The C-terminal amidation of Autocamtide 2 enhances its stability by conferring resistance to carboxypeptidases, thereby increasing its half-life in biological assays. This document provides detailed application notes and experimental protocols for the effective use of this compound in various research contexts.
Physicochemical Properties and Handling
| Property | Value |
| Amino Acid Sequence | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH₂ |
| Molecular Formula | C₆₅H₁₁₉N₂₃O₁₉ |
| Molecular Weight | 1526.79 g/mol |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in water (up to 2 mg/ml) and DMSO (up to 50 mg/mL). For aqueous solutions, it is recommended to prepare fresh or store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Storage | Store lyophilized peptide at -20°C. Protect from moisture and light. |
Applications
This compound is a versatile tool for a range of in vitro and in situ experiments designed to probe CaMKII function. Key applications include:
-
CaMKII Activity Assays: As a specific substrate, it allows for the sensitive and accurate measurement of CaMKII catalytic activity.
-
Inhibitor Screening: It serves as a reliable substrate in high-throughput screening assays to identify and characterize novel CaMKII inhibitors.
-
Kinetic Studies: Enables the determination of key kinetic parameters of CaMKII, such as the Michaelis constant (Km) and maximum velocity (Vmax).
-
Substrate Specificity Studies: Can be used as a reference substrate to investigate the phosphorylation of other potential CaMKII targets.
Experimental Protocols
In Vitro CaMKII Activity Assay (Radiolabeling)
This protocol describes a classic method for measuring CaMKII activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into this compound.
Materials:
-
Purified, active CaMKII
-
This compound
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Activator Solution (2 mM CaCl₂, 1 µM Calmodulin in Kinase Assay Buffer)
-
ATP Solution (100 µM ATP in Kinase Assay Buffer)
-
Stopping Solution (75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL final reaction volume:
-
5 µL of 5x Kinase Assay Buffer
-
2.5 µL of Activator Solution
-
5 µL of this compound solution (to a final concentration of 10-50 µM)
-
x µL of purified CaMKII (amount to be optimized empirically)
-
x µL of nuclease-free water to bring the volume to 20 µL.
-
-
Initiate the Reaction: Add 5 µL of a 5:1 mixture of ATP Solution and [γ-³²P]ATP to each tube. Mix gently.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 25 µL of Stopping Solution.
-
Spotting: Spot 40 µL of the reaction mixture onto a P81 phosphocellulose paper square (2 cm x 2 cm).
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone (B3395972) for 2 minutes.
-
Quantification: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive CaMKII Activity Assay (HPLC-MS)
This method provides a non-radioactive alternative for measuring CaMKII activity by quantifying the formation of phosphorylated this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
Purified, active CaMKII
-
This compound
-
Kinase Assay Buffer (as above)
-
Activator Solution (as above)
-
ATP Solution (100 µM ATP in Kinase Assay Buffer)
-
Stopping Solution (e.g., 1% formic acid)
-
HPLC-MS system
Procedure:
-
Set up the Kinase Reaction: Prepare the reaction mixture as described in the radiolabeling protocol, but without the [γ-³²P]ATP.
-
Initiate and Incubate: Start the reaction by adding ATP Solution and incubate at 30°C for the desired time.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of Stopping Solution.
-
HPLC-MS Analysis: Inject an appropriate volume of the stopped reaction mixture onto the HPLC-MS system.
-
Data Analysis: Separate the phosphorylated and non-phosphorylated forms of this compound by reverse-phase HPLC and detect them by mass spectrometry. Quantify the amount of product formed by integrating the peak area of the phosphorylated peptide.
CaMKII Inhibitor Screening Assay
This protocol can be adapted for both radiolabeling and non-radioactive detection methods to screen for CaMKII inhibitors.
Procedure:
-
Prepare Inhibitor Solutions: Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) and prepare a dilution series.
-
Pre-incubation: In the kinase reaction mixture (prior to the addition of ATP), add a small volume (e.g., 1 µL) of the inhibitor solution or vehicle control (e.g., DMSO). Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate and Measure Activity: Initiate the kinase reaction by adding ATP and proceed with the chosen detection method (radiolabeling or HPLC-MS) as described above.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Table 1: Kinetic Parameters for CaMKII with this compound
| Parameter | Value | Reference |
| Kₘ | 2 µM | --INVALID-LINK-- |
Table 2: IC₅₀ Values of Common Kinase Inhibitors for CaMKII using this compound as a Substrate
| Inhibitor | IC₅₀ | Assay Conditions | Reference |
| KN-93 | 399 ± 66 nM | HPLC-MS assay | --INVALID-LINK-- |
| KN-93 | ~1-4 µM | Varies depending on CaM and other assay conditions | --INVALID-LINK-- |
| Staurosporine | 20 nM | Using β-casein as substrate, noncompetitive with substrate | --INVALID-LINK-- |
| Autocamtide-2-related inhibitory peptide (AIP) | 40 nM | --INVALID-LINK-- |
Note: IC₅₀ values can vary significantly depending on the assay conditions, including ATP concentration, substrate concentration, and enzyme source.
Visualizations
Caption: CaMKII Signaling Pathway.
Caption: General Experimental Workflow.
Autocamtide 2, Amide Solution: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Autocamtide 2 is a highly selective and potent peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Its sequence, KKALRRQETVDAL, is derived from the autophosphorylation site (Thr286) of the CaMKII alpha subunit.[2][3] This peptide is a valuable tool for researchers studying CaMKII activity in various physiological and pathological processes, including learning and memory, synaptic plasticity, and cancer.[1] Autocamtide 2 is frequently utilized in in vitro kinase assays to measure the enzymatic activity of CaMKII and to screen for its inhibitors or activators. This document provides detailed guidelines for the preparation, storage, and application of Autocamtide 2 amide solutions in research settings.
Physicochemical Properties and Specifications
Autocamtide 2 is typically supplied as a lyophilized white powder.[4] It is important to refer to the manufacturer's certificate of analysis for batch-specific information.
| Property | Value | Reference |
| Molecular Formula | C65H119N23O19 | [5] |
| Molecular Weight | 1526.78 g/mol | [5] |
| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH2 | [5] |
| Purity (by HPLC) | ≥95% - ≥97% | [4][6] |
| Appearance | White to off-white solid/powder | [5] |
Solution Preparation
Proper reconstitution of lyophilized Autocamtide 2 is crucial for its stability and activity. The choice of solvent can impact the peptide's solubility and performance in downstream applications.
Recommended Solvents and Stock Solution Preparation
For most applications, sterile, high-purity water is the recommended solvent for preparing Autocamtide 2 stock solutions. Some suppliers also report solubility in DMSO.
| Solvent | Maximum Recommended Concentration | Notes |
| Water | 1 mg/mL - 50 mg/mL | [4][5][6] Ultrasonic treatment may be necessary to achieve higher concentrations[5]. |
| DMSO | 5 mg/mL - 50 mg/mL | [7] Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility[7]. |
| Acetonitrile | Recommended for concentrations >2 mg/mL if water solubility is limited | [2] |
| 5% Acetic Acid | 1 mg/mL |
Protocol for Reconstituting Autocamtide 2 (1 mg vial):
-
Equilibration: Before opening, allow the vial of lyophilized Autocamtide 2 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity water or another recommended solvent to the vial to achieve the desired stock solution concentration. For example, to prepare a 1 mg/mL stock solution from a 1 mg vial, add 1 mL of solvent.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water and will be used in cell-based assays or stored for an extended period, it is recommended to sterilize it by passing it through a 0.22 µm filter.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.
Storage and Stability
The stability of Autocamtide 2, both in its lyophilized form and in solution, is critical for obtaining reliable and reproducible experimental results.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 year | [5] Store in a desiccated environment, protected from light[2]. |
| -80°C | 2 years | [5] | |
| Stock Solution | -20°C | 1 month | [1][5] Store in tightly sealed aliquots. Avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | [1][5] |
Important Considerations:
-
Hygroscopic Nature: Autocamtide 2 is hygroscopic and should be protected from moisture.[2]
-
Light Sensitivity: Protect the peptide from light, especially when in solution.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to peptide degradation and should be avoided. Aliquoting into single-use volumes is highly recommended.
-
Short-Term Storage: For immediate use, a freshly prepared solution can be kept at 4°C for a short period, but it is generally recommended to prepare solutions fresh on the day of use.
Application: In Vitro CaMKII Kinase Assay
Autocamtide 2 is widely used as a substrate in in vitro kinase assays to measure the activity of CaMKII. The following is a generalized protocol for a non-radioactive, luminescence-based CaMKII assay. This protocol is a composite based on common kinase assay principles and should be optimized for specific experimental conditions.
Signaling Pathway Involving Autocamtide 2
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of Autocamtide 2.
Experimental Workflow for CaMKII Kinase Assay
Caption: General workflow for a luminescence-based CaMKII kinase assay using Autocamtide 2.
Detailed Protocol
This protocol is adapted for a 96-well plate format and is based on a luminescence readout that measures ATP consumption (e.g., using a commercially available ADP-Glo™ or similar assay system).
1. Reagents and Materials:
-
Autocamtide 2, amide
-
Active CaMKII enzyme
-
Calmodulin (CaM)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
CaCl₂ solution
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white, flat-bottom plates
-
Plate reader with luminescence detection capabilities
2. Preparation of Working Solutions:
-
Autocamtide 2 Working Solution: Dilute the Autocamtide 2 stock solution in Kinase Assay Buffer to the desired final concentration (a typical starting point is 100 µM).
-
CaMKII/CaM Working Solution: Prepare a solution of CaMKII and Calmodulin in Kinase Assay Buffer. The optimal concentrations should be determined empirically.
-
ATP Working Solution: Dilute the ATP stock solution in Kinase Assay Buffer to the desired final concentration (e.g., 10-50 µM).
-
Ca²⁺/Calmodulin Solution: For activated conditions, prepare a solution containing both CaCl₂ and Calmodulin. For basal activity, omit CaCl₂ or add EGTA.
3. Assay Procedure:
-
Reaction Setup: To each well of a 96-well plate, add the following components in the specified order:
-
Kinase Assay Buffer
-
Autocamtide 2 working solution
-
CaMKII/CaM working solution
-
Test compounds (for inhibitor/activator screening) or vehicle control.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 30°C for 10 minutes to allow the enzyme and substrate to equilibrate.
-
Reaction Initiation: Start the kinase reaction by adding the ATP working solution to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Reaction Termination and Detection:
-
Add the kinase detection reagent (e.g., ADP-Glo™ Reagent) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the amount of remaining ATP and directly proportional to the kinase activity.
4. Data Analysis:
-
Calculate the amount of ADP produced, which corresponds to the kinase activity.
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.
-
For activators, calculate the percent activation relative to a basal control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no kinase activity | Inactive enzyme | Ensure proper storage and handling of the CaMKII enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition | Verify the pH and concentration of all buffer components, especially Mg²⁺ and DTT. | |
| Insufficient ATP or substrate | Optimize the concentrations of ATP and Autocamtide 2. | |
| High background signal | Contaminated reagents | Use high-purity water and reagents. Filter solutions if necessary. |
| Non-enzymatic ATP hydrolysis | Prepare ATP solutions fresh. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |
| Temperature fluctuations | Ensure consistent incubation temperatures across the plate. |
Conclusion
Autocamtide 2 is a critical tool for the specific and sensitive measurement of CaMKII activity. Proper preparation and storage of Autocamtide 2 solutions are paramount for obtaining accurate and reproducible data. The provided protocols offer a comprehensive guide for researchers to effectively utilize this peptide in their studies of CaMKII signaling. As with any experimental procedure, optimization of the assay conditions for your specific laboratory setup and reagents is recommended.
References
- 1. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 2. pnas.org [pnas.org]
- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [worldwide.promega.com]
- 5. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 6. CycLex® CaM-kinase II Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Detailed State Model of CaMKII Activation and Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC-MS Analysis of Autocamtide 2, a CaMKII Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, including neurotransmitter synthesis and release, synaptic plasticity, and gene expression.[1] Its dysregulation has been implicated in various diseases, making it a key target for drug discovery. Autocamtide 2 is a highly selective peptide substrate for CaMKII, making it an excellent tool for assaying the enzyme's activity.[2]
Traditionally, CaMKII activity has been measured using radioactive assays involving γ-³²P ATP, which pose safety risks and have a limited shelf life.[3] This document provides a detailed application note and protocol for a non-radioactive, in vitro CaMKII activity assay using Autocamtide 2, with quantification of the substrate and its phosphorylated product by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] This method offers a safe, precise, and accurate alternative for high-throughput screening of CaMKII inhibitors and activators.
Principle
The assay measures the enzymatic activity of CaMKII by monitoring the phosphorylation of its specific substrate, Autocamtide 2. The reaction is initiated by the addition of ATP and terminated by acidification. The resulting mixture, containing both the unphosphorylated Autocamtide 2 (AC-2) and the phosphorylated Autocamtide 2 (PAC-2), is then separated and quantified using reverse-phase HPLC coupled with mass spectrometry. The ratio of PAC-2 to total Autocamtide 2 (AC-2 + PAC-2) is directly proportional to the CaMKII activity.
Materials and Reagents
-
Autocamtide 2 (MW: ~1527.8 g/mol )[4]
-
Phospho-Autocamtide 2 (for use as a standard)
-
Recombinant CaMKII enzyme
-
Calmodulin
-
ATP (Adenosine 5'-triphosphate)
-
CaCl₂ (Calcium Chloride)
-
MgCl₂ (Magnesium Chloride)
-
DTT (Dithiothreitol)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Bovine Serum Albumin (BSA)
-
Formic Acid (FA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Cell Lysis Buffer (for biological samples)
-
Protease and Phosphatase Inhibitor Cocktails
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-MS analysis of Autocamtide 2 and the kinetic parameters of the CaMKII-Autocamtide 2 reaction.
| Parameter | Autocamtide 2 (AC-2) | Phospho-Autocamtide 2 (PAC-2) | Reference |
| Molecular Weight (approx.) | 1527.8 g/mol | 1607.8 g/mol | [4] |
| LLOQ (Lower Limit of Quantification) | 0.26 µM | 0.12 µM | [3] |
| Precision (%CV) | < 15% | < 15% | [3] |
| Accuracy (% bias) | within ± 15% | within ± 15% | [3] |
| Linearity Range (typical) | 0.1 - 10 µM | 0.05 - 5 µM | |
| Recovery (typical) | > 85% | > 85% | |
| Table 1: HPLC-MS Method Performance Characteristics. |
| Parameter | Value | Reference |
| Km (for Autocamtide 2) | 2 µM | [4] |
| Table 2: Kinetic Parameters of CaMKII with Autocamtide 2. |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Fluorescent Peptide Assays with Autocamtide 2 and Amide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Autocamtide 2 and its amide analogs in fluorescent peptide assays to study the activity of Calcium/Calmodulin-dependent protein kinase II (CaMKII). The included methodologies for Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET) are designed to facilitate high-throughput screening of potential CaMKII inhibitors and to enable detailed kinetic studies.
Introduction
Autocamtide 2, a highly selective peptide substrate for CaMKII, serves as an invaluable tool for assessing the enzyme's activity.[1] Its sequence is derived from the autophosphorylation site of the CaMKII α-subunit.[2] The modification of Autocamtide 2 with fluorescent probes allows for the development of sensitive and continuous assays that are significant improvements over traditional radioactive methods. These fluorescent assays are readily adaptable for high-throughput screening (HTS) and provide quantitative data on enzyme kinetics and inhibition. This document outlines the principles and detailed protocols for three common fluorescent assay formats.
CaMKII Signaling Pathway
CaMKII is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including learning, memory, and calcium homeostasis.[3] Its activity is regulated by intracellular calcium levels through binding to calmodulin (CaM). The binding of Ca2+/CaM to the regulatory domain of CaMKII relieves autoinhibition and activates the kinase. This activation can be sustained through autophosphorylation. Dysregulation of CaMKII signaling has been implicated in various diseases, including cardiovascular and neurological disorders, making it an important therapeutic target.
Caption: CaMKII Signaling Pathway Activation and Downstream Effects.
Quantitative Data Summary
The following table summarizes key quantitative parameters obtained from fluorescent peptide assays for CaMKII and other kinases. This data is essential for assay development, validation, and the comparison of inhibitor potencies.
| Parameter | Value | Kinase | Assay Type | Substrate/Tracer | Reference |
| IC50 (Staurosporine) | 9.2 ± 3.6 µM | Myt1 | Fluorescence Polarization | Phosphorylated Cdk2 peptide | [2] |
| IC50 (K-252a) | 4.0 ± 1.3 µM | Myt1 | Fluorescence Polarization | Phosphorylated Cdk2 peptide | [2] |
| Kd | 5.8 ± 0.5 nM | PMCA | Fluorescence Polarization | Oregon Green 488-labeled Calmodulin | [4] |
| Kd (oxidized) | 9.8 ± 2.0 nM | PMCA | Fluorescence Polarization | Oregon Green 488-labeled Calmodulin | [4] |
| Kd | 6.5 µM | Calmodulin | Fluorescence Polarization | Cy5-W-7 | [5] |
| Z'-factor | 0.7 | Calmodulin Antagonist Screen | Fluorescence Polarization | Cy5-W-7 | [5] |
Note: Data for Autocamtide 2-specific fluorescent assays is limited in publicly available literature. The provided data from analogous assays can serve as a guideline for expected performance.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide substrate. A small, fluorescently labeled peptide like Autocamtide 2 tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by CaMKII, if a phosphorylation-specific antibody is added, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization. Alternatively, in a competitive format, a fluorescently labeled phosphopeptide can be displaced from a binding partner by the unlabeled phosphorylated product of the kinase reaction, leading to a decrease in polarization.
Experimental Workflow (FP Kinase Assay):
Caption: Workflow for a Fluorescence Polarization Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Fluorescently Labeled Autocamtide 2: Synthesize or purchase Autocamtide 2 labeled with a suitable fluorophore (e.g., FITC, TAMRA). Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer. The final concentration should ideally be at or below the Km for the kinase.
-
CaMKII Enzyme: Prepare a stock solution of purified CaMKII and dilute to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to give a robust signal window (typically in the low nM range).
-
ATP: Prepare a stock solution in water and dilute to the final working concentration in Assay Buffer. The final concentration should be at or near the Km for ATP to be sensitive to ATP-competitive inhibitors.
-
Phospho-specific Antibody: An antibody that specifically recognizes phosphorylated Autocamtide 2. Dilute in Assay Buffer to a concentration that gives the maximal signal window.
-
Test Compounds: Prepare serial dilutions of inhibitors in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound or DMSO (vehicle control) to the assay wells.
-
Add 2.5 µL of diluted CaMKII enzyme to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing fluorescently labeled Autocamtide 2 and ATP (at 2x the final concentration).
-
Incubate the plate for 60-120 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of a solution containing EDTA (to chelate Mg²⁺) and the phospho-specific antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
For inhibitor screening, plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
For assay validation, calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[6]
-
Förster Resonance Energy Transfer (FRET) Assay
Principle: FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor fluorophore. For a kinase assay, a peptide substrate like Autocamtide 2 can be labeled with a FRET pair. Phosphorylation by CaMKII can induce a conformational change in the peptide or be detected by a phospho-specific binding protein also labeled with a FRET partner, leading to a change in FRET efficiency. This change is measured as a ratiometric change in the emission intensities of the donor and acceptor.
Detailed Protocol:
-
Reagent Preparation:
-
FRET-labeled Autocamtide 2: Synthesize Autocamtide 2 with a FRET donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) at opposite ends of the peptide.
-
Assay Buffer, CaMKII Enzyme, ATP, and Test Compounds: Prepare as described for the FP assay.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound or DMSO to the assay wells.
-
Add 5 µL of a solution containing CaMKII enzyme and the FRET-labeled Autocamtide 2 substrate.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60-120 minutes at room temperature.
-
In a variation of this assay, a protease can be added that specifically cleaves the unphosphorylated substrate. In this case, phosphorylation protects the peptide from cleavage, preserving the FRET signal.[7]
-
Measure the fluorescence intensity of both the donor and acceptor fluorophores at their respective emission wavelengths.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the FRET ratio against the inhibitor concentration to determine the IC50.
-
Time-Resolved FRET (TR-FRET) Assay
Principle: TR-FRET is a variation of FRET that uses a long-lifetime lanthanide chelate as the donor fluorophore. This allows for a time-gated measurement that reduces background fluorescence and increases assay sensitivity. In a common format for kinase assays, a biotinylated peptide substrate (e.g., biotin-Autocamtide 2) is phosphorylated by the kinase. A terbium- or europium-labeled anti-phospho-antibody (donor) and a streptavidin-labeled acceptor fluorophore (e.g., XL665 or d2) are then added. When the peptide is phosphorylated, the antibody and streptavidin are brought into close proximity, resulting in a FRET signal.
Experimental Workflow (TR-FRET Kinase Assay):
Caption: Workflow for a Time-Resolved FRET (TR-FRET) Kinase Assay.
Detailed Protocol (based on general TR-FRET kinase assay principles):
-
Reagent Preparation:
-
Biotinylated Autocamtide 2: Synthesize or purchase Autocamtide 2 with a biotin (B1667282) tag.
-
Assay Buffer, CaMKII Enzyme, ATP, and Test Compounds: Prepare as described for the FP assay.
-
Detection Reagents:
-
Lanthanide-labeled anti-phospho-Autocamtide 2 antibody (Donor): Typically labeled with Europium (Eu) or Terbium (Tb).
-
Streptavidin-Acceptor: Streptavidin conjugated to an acceptor fluorophore like XL665 or d2.
-
-
Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction and the pre-mixed donor and acceptor detection reagents.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or DMSO to the assay wells.
-
Add 4 µL of a solution containing CaMKII enzyme and biotinylated Autocamtide 2.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of Stop/Detection Buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and multiply by 10,000 for easier handling.
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50.
-
Calculate the Z'-factor for assay validation.
-
Conclusion
The fluorescent assays described provide robust and sensitive methods for studying CaMKII activity and for the discovery of novel inhibitors. The choice of assay format (FP, FRET, or TR-FRET) will depend on the specific application, available instrumentation, and the nature of the peptide substrate and interacting partners. Proper assay optimization, including the determination of optimal enzyme, substrate, and ATP concentrations, is crucial for obtaining reliable and reproducible data. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers to implement these powerful techniques in their drug discovery and signal transduction research.
References
- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [en.bio-protocol.org]
- 2. A fluorescence polarization assay for native protein substrates of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescence polarization assay for calmodulin binding to plasma membrane Ca2+-ATPase: dependence on enzyme and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining Kinase Activity with Autocamtide 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a highly selective synthetic peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Derived from the autophosphorylation site (Thr286) of the CaMKII alpha subunit, this peptide provides a specific and reliable tool for the in vitro determination of CaMKII activity.[1] Its high selectivity makes it an invaluable reagent for studying CaMKII function, screening for inhibitors, and characterizing the kinetics of this crucial kinase. CaMKII is a key player in numerous cellular signaling pathways, most notably in the central nervous system where it is integral to processes like long-term potentiation (LTP) and neurotransmitter release.[1] This document provides detailed protocols for utilizing Autocamtide 2 in various kinase assay formats, alongside relevant quantitative data and pathway diagrams.
Autocamtide 2: Properties and Specificity
Autocamtide 2 is a 13-amino acid peptide with the sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH (KKALRRQETVDAL).[1][3][4] Its design incorporates basic residues that facilitate its binding to phosphocellulose, a common feature in radioactive kinase assays.[1] The key characteristics of Autocamtide 2 are summarized in the table below.
| Property | Value | Reference |
| Sequence | H-KKALRRQETVDAL-OH | [1][3][4] |
| Molecular Weight | 1527.79 g/mol | [3] |
| CAS Registry Number | 129198-88-5 | [2][3] |
| Solubility | Soluble in distilled water (up to 2 mg/mL) | [1] |
| Storage Conditions | Store lyophilized solid at -20°C, protected from light. Reconstituted aliquots should also be stored at -20°C. | [1][2] |
The remarkable specificity of Autocamtide 2 for CaMKII is a primary advantage. The Michaelis-Menten constant (Km) for CaMKII is significantly lower than for other common kinases, indicating a much higher affinity.
| Kinase | Km (µM) | Reference |
| CaMKII | 2 | [1] |
| Protein Kinase C (PKC) | > 50 | [1] |
| Protein Kinase A (PKA) | No activity | [1] |
CaMKII Signaling Pathway in Long-Term Potentiation
The following diagram illustrates the central role of CaMKII in the signaling cascade of Long-Term Potentiation (LTP), a fundamental mechanism for learning and memory.
Caption: CaMKII activation cascade in neuronal long-term potentiation.
Experimental Protocols
Several methods can be employed to measure CaMKII activity using Autocamtide 2. The choice of assay depends on available equipment, desired throughput, and safety considerations (e.g., use of radioactivity).
Radiometric Filter Binding Assay ([³²P]-ATP)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into Autocamtide 2.
Experimental Workflow
Caption: Workflow for a radiometric kinase assay using Autocamtide 2.
Protocol:
-
Prepare Kinase Reaction Buffer: A typical buffer is 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM CaCl₂, 1 µM Calmodulin, and 1 mM DTT.
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine the kinase reaction buffer, the desired concentration of Autocamtide 2 (e.g., 10-50 µM), and the CaMKII enzyme preparation.
-
Initiate the Reaction: Add [γ-³²P]ATP to a final concentration of approximately 100-200 µM. The specific activity of the [γ-³²P]ATP will determine the sensitivity of the assay.
-
Incubate: Transfer the reaction tubes to a 30°C water bath and incubate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Spot a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose P81 filter paper disc.[2] The peptide will bind to the paper.
-
Wash: Immediately place the filter paper in a beaker of wash buffer (e.g., 75 mM phosphoric acid) and wash several times to remove unincorporated [γ-³²P]ATP.[5]
-
Dry and Quantify: Dry the filter papers (e.g., under a heat lamp) and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.[2][5]
ADP-Glo™ Luminescent Kinase Assay
This commercially available, non-radioactive assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a two-step process involving the depletion of remaining ATP and the conversion of ADP to ATP, which is then detected via a luciferase-luciferin reaction.[6][7]
Experimental Workflow
Caption: Workflow for the non-radioactive ADP-Glo™ kinase assay.
Protocol (based on Promega's protocol for CaMKIIα): [7][8][9]
-
Prepare 2X Kinase Reaction Buffer: 80 mM Tris (pH 7.5), 40 mM MgCl₂, and 0.2 mg/mL BSA.
-
Set up the Kinase Reaction: In a 96-well plate, combine the CaMKII enzyme, Autocamtide 2 (final concentration ~0.65 mg/mL or 425 µM), Ca²⁺/Calmodulin solution, and 2X reaction buffer. Bring the final volume to 20 µL with distilled water. Include a blank control without the substrate.
-
Initiate the Reaction: Add 5 µL of 250 µM ATP solution to each well, bringing the total volume to 25 µL. Mix and incubate at 30°C for 15 minutes.
-
Terminate and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the plate using a luminometer. The luminescent signal is proportional to the ADP produced and thus to the CaMKII activity.
Quantitative Data Example (CaMKIIα):
| Assay Method | Specific Activity (nmol/min/mg) | Reference |
| Radiometric ([³³P]-ATP) | 294 | [8] |
| ADP-Glo™ | 960 | [8] |
HPLC-MS Based Non-Radioactive Assay
This method offers a direct and label-free way to measure kinase activity by separating and quantifying the substrate (Autocamtide 2) and the phosphorylated product (phospho-Autocamtide 2) using High-Performance Liquid Chromatography coupled with Mass Spectrometry.[10]
Experimental Workflow
Caption: Workflow for a non-radioactive HPLC-MS based kinase assay.
Protocol Outline: [10]
-
Kinase Reaction: Perform the kinase reaction in a similar manner to the other assays, using appropriate buffer conditions, CaMKII, Autocamtide 2, and ATP.
-
Reaction Termination: Stop the reaction by adding an acid, such as formic acid. This also helps to stabilize the peptide and its phosphorylated form.[10]
-
HPLC-MS Analysis: Inject the sample into an HPLC-MS system. An appropriate chromatographic method (e.g., reverse-phase HPLC) is used to separate Autocamtide 2 from phospho-Autocamtide 2. The mass spectrometer is used to detect and quantify both species.
-
Data Analysis: Kinase activity is determined by measuring the amount of phosphorylated product formed over time. This method can also be used to determine kinetic parameters and screen for inhibitors.
Quantitative Data Example (Inhibitor Screening):
| Inhibitor | Target | IC₅₀ (nM) | Assay Method | Reference |
| KN-93 | CaMKII | 399 ± 66 | HPLC-MS with Autocamtide 2 | [10] |
Conclusion
Autocamtide 2 is a robust and highly specific substrate for assaying CaMKII activity. The choice of assay methodology—radiometric, luminescence-based, or mass spectrometry-based—can be tailored to the specific needs and capabilities of the laboratory. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately and efficiently determine CaMKII activity, facilitating further understanding of its physiological roles and the development of novel therapeutic agents.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.co.uk [promega.co.uk]
- 9. promega.com [promega.com]
- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Phosphorylation Assays Using Autocamtide 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2 is a highly selective and specific peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1] Derived from the autophosphorylation site (Thr286) of the CaMKII α-subunit, Autocamtide 2 provides a reliable tool for the in vitro assessment of CaMKII activity. Its high affinity for CaMKII, with a Michaelis-Menten constant (K_m) of approximately 2 µM, and minimal phosphorylation by other common kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), make it an ideal substrate for specific and sensitive kinase assays. These assays are crucial for fundamental research into CaMKII signaling and for the high-throughput screening of potential CaMKII inhibitors in drug discovery programs.
This document provides detailed protocols for performing in vitro phosphorylation assays using Autocamtide 2, covering both traditional radioactive and modern non-radioactive methods. It also includes a summary of key quantitative data and visual representations of the CaMKII signaling pathway and experimental workflows.
CaMKII Signaling Pathway
CaMKII is a multifunctional serine/threonine kinase that plays a pivotal role in numerous cellular processes, particularly in neuronal signaling, cardiac function, and cell cycle regulation. Its activity is tightly regulated by intracellular calcium levels and the binding of calmodulin (CaM).[2] Upon an increase in intracellular Ca2+, Ca2+/CaM binds to the regulatory domain of CaMKII, leading to a conformational change that relieves autoinhibition and activates the kinase.[2][3] The activated CaMKII can then phosphorylate various substrate proteins, including itself (autophosphorylation). Autophosphorylation at Thr286 renders the kinase partially active even after the dissociation of Ca2+/CaM, a state referred to as autonomous activity.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of Autocamtide 2 in CaMKII kinase assays.
| Parameter | Value | Kinase | Notes |
| K_m for Autocamtide 2 | ~2 µM | CaMKII | Indicates high affinity of CaMKII for this substrate. |
| K_m for Autocamtide 2 | > 50 µM | PKC | Demonstrates the selectivity of Autocamtide 2. |
| Activity with Autocamtide 2 | No activity | PKA | Further highlights the specificity of Autocamtide 2. |
Table 1: Michaelis-Menten Constants (K_m) for Autocamtide 2 with Various Kinases
| Inhibitor | IC_50 | Assay Conditions |
| KN-93 | 399 ± 66 nM | Non-radioactive HPLC-MS assay.[5] |
| AIP (Autocamtide-2-related inhibitory peptide) | Competitive with Autocamtide 2 | Non-phosphorylatable analog of Autocamtide 2. |
| Staurosporine | ~10 nM | Broad-spectrum kinase inhibitor, often used as a positive control. |
| Myr-AIP | Potent, cell-permeable | Myristoylated version of AIP for cellular assays. |
Table 2: IC_50 Values of Common CaMKII Inhibitors Determined Using Autocamtide 2
Experimental Protocols
Two primary methods for conducting in vitro phosphorylation assays with Autocamtide 2 are detailed below: a traditional radioactive assay and a non-radioactive HPLC-MS-based assay.
Experimental Workflow
The general workflow for an in vitro kinase assay is depicted below. This workflow is applicable to both radioactive and non-radioactive detection methods, with variations in the final detection and data analysis steps.
Protocol 1: Radioactive Filter Binding Assay
This is a classic and highly sensitive method for measuring kinase activity.
Materials:
-
Purified, active CaMKII
-
Autocamtide 2 (1 mg/mL stock in water)
-
Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 10 mM DTT
-
Activator Solution: 10 mM CaCl₂, 50 µg/mL Calmodulin in water
-
ATP Solution: 10 mM ATP in water
-
[γ-³²P]ATP (10 µCi/µL)
-
Stop Solution: 75 mM Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
-
10 µL 5X Kinase Assay Buffer
-
5 µL Autocamtide 2 (final concentration ~50 µM)
-
5 µL Activator Solution
-
Purified CaMKII (amount to be optimized, typically 10-50 ng)
-
ddH₂O to a final volume of 40 µL.
-
-
Initiate Reaction: Add 10 µL of a 500 µM ATP solution containing [γ-³²P]ATP (to give a final specific activity of ~200-500 cpm/pmol). The final reaction volume is 50 µL.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker containing 1% phosphoric acid. Wash three times for 5-10 minutes each with gentle agitation. Perform a final wash with acetone (B3395972) to dry the paper.
-
Quantification: Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the kinase in pmol/min/µg. For inhibitor studies, perform reactions with varying concentrations of the inhibitor and calculate the IC_50 value.
Protocol 2: Non-Radioactive HPLC-MS Assay
This method offers a safer and often more precise alternative to the radioactive assay.[5]
Materials:
-
Purified, active CaMKII
-
Autocamtide 2 (1 mg/mL stock in water)
-
Kinase Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT
-
Activator Solution: 2 mM CaCl₂, 10 µg/mL Calmodulin in water
-
ATP Solution: 10 mM ATP in water
-
Stop Solution: 10% Formic Acid
-
HPLC system coupled to a Mass Spectrometer (MS)
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine:
-
25 µL 2X Kinase Assay Buffer
-
5 µL Autocamtide 2 (final concentration ~20 µM)
-
5 µL Activator Solution
-
Purified CaMKII (e.g., 20 ng)
-
ddH₂O to a final volume of 45 µL.
-
-
Initiate Reaction: Add 5 µL of 1 mM ATP to start the reaction. The final reaction volume is 50 µL.
-
Incubation: Incubate at 30°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 5 µL of 10% formic acid.[5] This acidifies the sample and stops enzymatic activity.
-
Sample Preparation for HPLC-MS: Centrifuge the stopped reaction mixture at high speed for 5-10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC-MS Analysis: Inject the sample onto a suitable C18 reverse-phase HPLC column. Develop a gradient to separate the phosphorylated Autocamtide 2 from the unphosphorylated form. Monitor the elution of both peptides by mass spectrometry using their respective m/z values.
-
Data Analysis: Quantify the peak areas for both the phosphorylated and unphosphorylated Autocamtide 2. The kinase activity can be expressed as the percentage of substrate converted to product. For inhibitor screening, determine the IC_50 by measuring the reduction in product formation at various inhibitor concentrations.
Conclusion
Autocamtide 2 is a valuable tool for the specific and sensitive measurement of CaMKII activity in vitro. The choice between a radioactive and a non-radioactive assay will depend on the available equipment, safety considerations, and the specific requirements of the experiment. The protocols provided here offer a solid foundation for researchers to establish and optimize CaMKII assays in their own laboratories for basic research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Autocamtide 2, Amide in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide 2, amide is a highly selective and specific peptide substrate for Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII), a key serine/threonine kinase in the central nervous system. CaMKII is a crucial mediator of synaptic plasticity, the molecular mechanism underlying learning and memory. Its activity is tightly regulated by intracellular calcium levels, and its dysregulation has been implicated in various neurological and psychiatric disorders. This compound serves as an essential tool for researchers studying the intricate roles of CaMKII in neuronal function and for the development of novel therapeutics targeting this kinase.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including detailed experimental protocols for measuring CaMKII activity and a summary of key quantitative data.
Principle of Action
This compound is a synthetic peptide that mimics the autophosphorylation site of CaMKII. In the presence of active CaMKII, a phosphate (B84403) group from ATP is transferred to a specific threonine residue on the this compound peptide. The rate of this phosphorylation reaction is directly proportional to the activity of the CaMKII enzyme. By measuring the amount of phosphorylated Autocamtide 2, researchers can quantify CaMKII activity in various experimental preparations, including purified enzyme, cell lysates, and tissue homogenates.
Applications in Neuroscience Research
-
Enzyme Kinetics and Inhibitor Screening: this compound is an ideal substrate for determining the kinetic parameters of CaMKII, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1] It is also widely used in high-throughput screening assays to identify and characterize novel inhibitors or activators of CaMKII for drug development purposes.
-
Synaptic Plasticity Studies: Long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity critical for learning and memory, and both processes are heavily dependent on CaMKII activity.[2][3][4] Researchers can use this compound to measure changes in CaMKII activity in neuronal preparations, such as hippocampal slices, following the induction of LTP or LTD, providing insights into the molecular mechanisms of these processes.[2]
-
Signal Transduction Pathway Analysis: CaMKII is a central node in numerous neuronal signaling cascades. By using this compound to assay CaMKII activity, researchers can investigate the upstream and downstream components of these pathways and understand how they are modulated by various stimuli, such as neurotransmitters and growth factors.
-
Disease Modeling and Therapeutic Target Validation: Dysregulation of CaMKII activity is associated with neurological disorders like Alzheimer's disease and ischemic stroke.[5] this compound can be used to assess CaMKII activity in animal models of these diseases, helping to elucidate the role of the kinase in pathology and to validate it as a therapeutic target.
Quantitative Data
The following table summarizes key quantitative data for the interaction of this compound with CaMKIIα. These values are essential for designing and interpreting experiments.
| Parameter | Value | Conditions | Reference |
| Vₘₐₓ | 1.5 ± 0.2 µmol/min/mg | Ca²⁺-independent | [1] |
| Kₐ | 8.6 ± 1.6 µM | Ca²⁺-independent | [1] |
| Vₘₐₓ | 1.3 ± 0.2 µmol/min/mg | +Ca²⁺ | [1] |
| Kₐ | 6.7 ± 1.7 µM | +Ca²⁺ | [1] |
Note: Kₐ represents the activation constant, which is analogous to the Michaelis-Menten constant (Kₘ) in this context.
Signaling Pathway
The diagram below illustrates the central role of CaMKII in the signaling cascade leading to synaptic plasticity.
Caption: CaMKII signaling cascade in synaptic plasticity.
Experimental Protocols
Protocol 1: Radioactive In Vitro CaMKII Activity Assay using [γ-³²P]ATP
This protocol is a standard method for the sensitive quantification of CaMKII activity.[6][7]
Materials:
-
Purified CaMKII or neuronal lysate
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂, 2 µM Calmodulin)
-
ATP Solution (non-radioactive)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Ice bucket and water bath
Experimental Workflow Diagram:
Caption: Workflow for radioactive CaMKII kinase assay.
Procedure:
-
Prepare Reaction Mix: On ice, prepare a reaction mix containing Kinase Assay Buffer, the CaMKII sample (purified enzyme or lysate), and this compound (final concentration typically 10-50 µM).
-
Pre-incubation: Pre-incubate the reaction mix in a water bath at 30°C for 5 minutes.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration typically 100 µM, with a specific activity of ~200-500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Drying: Dry the P81 papers (e.g., with acetone (B3395972) or under a heat lamp).
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of CaMKII (in pmol/min/mg) based on the incorporated radioactivity, the specific activity of the [γ-³²P]ATP, the reaction time, and the amount of enzyme used.
Protocol 2: Non-Radioactive In Vitro CaMKII Activity Assay using HPLC-MS
This protocol offers a safer and more modern alternative to the radioactive assay, providing high precision and accuracy.[8]
Materials:
-
Purified CaMKII or neuronal lysate
-
This compound
-
Kinase Assay Buffer (as in Protocol 1)
-
ATP Solution (non-radioactive)
-
Formic Acid (for reaction termination)
-
HPLC system coupled with a mass spectrometer (MS)
-
C18 HPLC column
Experimental Workflow Diagram:
Caption: Workflow for non-radioactive CaMKII kinase assay.
Procedure:
-
Prepare Reaction Mix: On ice, prepare a reaction mix containing Kinase Assay Buffer, the CaMKII sample, and this compound (final concentration typically 10-50 µM).
-
Pre-incubation: Pre-incubate the reaction mix at 30°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding non-radioactive ATP (final concentration typically 100 µM).
-
Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding formic acid to a final concentration of 1%. This acidifies the sample and stabilizes the peptide and its phosphorylated form.[8]
-
HPLC-MS Analysis: Inject the sample into an HPLC-MS system.
-
Separation: Separate the unphosphorylated this compound from the phosphorylated product using a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Detection and Quantification: Detect and quantify the amounts of both the substrate and the product using the mass spectrometer.
-
Data Analysis: Calculate the amount of product formed and determine the CaMKII activity.
Protocol 3: Measuring CaMKII Activity in Hippocampal Lysates after LTP Induction
This protocol describes how to use the this compound assay to measure changes in CaMKII activity associated with synaptic plasticity.
Materials:
-
Hippocampal slices
-
Artificial cerebrospinal fluid (aCSF)
-
High-frequency stimulation (HFS) electrode
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Materials for either Protocol 1 or 2
Procedure:
-
Induce LTP: Induce long-term potentiation in hippocampal slices using high-frequency electrical stimulation. Control slices should receive no stimulation or low-frequency stimulation.
-
Sample Collection: At various time points after stimulation (e.g., 1, 5, 30 minutes), rapidly freeze the hippocampal slices in liquid nitrogen to stop all enzymatic activity.
-
Homogenization: Homogenize the frozen slices in ice-cold Lysis Buffer.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Collect the supernatant, which contains the soluble proteins, including CaMKII.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
CaMKII Activity Assay: Use a portion of the lysate to measure CaMKII activity using either the radioactive (Protocol 1) or non-radioactive (Protocol 2) assay with this compound as the substrate.
-
Data Analysis: Normalize the CaMKII activity to the total protein concentration for each sample. Compare the CaMKII activity in the LTP-induced slices to the control slices to determine the effect of synaptic potentiation on CaMKII activity.
Conclusion
This compound is an indispensable tool for the investigation of CaMKII function in the nervous system. Its high specificity and well-characterized kinetics make it the substrate of choice for a wide range of applications, from basic enzyme characterization to complex studies of synaptic plasticity and neurological disease. The protocols provided herein offer robust and reliable methods for quantifying CaMKII activity, enabling researchers to further unravel the critical roles of this kinase in brain function and pathology.
References
- 1. Substrate-selective and Calcium-independent Activation of CaMKII by α-Actinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autonomous activity of CaMKII is only transiently increased following the induction of long-term potentiation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autonomous CaMKII mediates both LTP and LTD using a mechanism for differential substrate site selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic memory requires CaMKII | eLife [elifesciences.org]
- 5. CaMKII mechanisms that promote pathological LTP impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Autocamtide 2 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of Autocamtide 2 in kinase assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Autocamtide 2 and why is it used in kinase assays?
Autocamtide 2 is a highly selective peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1] Its amino acid sequence, KKALRRQETVDAL, is derived from the autophosphorylation site of the CaMKII α-subunit.[1] This high selectivity makes it an excellent tool for specifically measuring the enzymatic activity of CaMKII in various experimental settings, including purified enzyme preparations and cell or tissue extracts.
Q2: What is the difference between Autocamtide 2 and Autocamtide 2, amide?
Autocamtide 2 has a free carboxyl group (-COOH) at its C-terminus. This compound, has a C-terminal amide group (-CONH2). This modification neutralizes the negative charge of the C-terminus, which can sometimes improve peptide stability by making it less susceptible to degradation by carboxypeptidases. While both forms are effective substrates, the amide version may offer advantages in assays with crude lysates that may contain proteases. One supplier suggests a final concentration of 100 μM for this compound in CaMK family assays.[2]
Q3: What is the recommended storage and handling procedure for Autocamtide 2?
To ensure the integrity and stability of Autocamtide 2, proper storage and handling are crucial. Lyophilized Autocamtide 2 should be stored at -20°C or -80°C, protected from moisture.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. For preparing stock solutions, dissolve the peptide in sterile, nuclease-free water or a buffer appropriate for your assay. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: What is a typical concentration range for Autocamtide 2 in a CaMKII assay?
The optimal concentration of Autocamtide 2 can vary depending on the specific assay conditions, including the concentration of CaMKII, ATP, and other cofactors. A common starting point for this compound is a final concentration of 100 μM.[2] However, for optimal results, it is highly recommended to perform a substrate titration experiment to determine the ideal concentration for your specific experimental setup. This typically involves testing a range of Autocamtide 2 concentrations to find the point at which the reaction rate is maximal and not limited by substrate availability.
Experimental Protocols
Protocol 1: Determination of Optimal Autocamtide 2 Concentration (Substrate Titration)
This protocol outlines the steps to determine the optimal concentration of Autocamtide 2 for your CaMKII kinase assay.
Objective: To find the saturating concentration of Autocamtide 2 that results in the maximal reaction velocity for a fixed amount of CaMKII.
Materials:
-
Purified, active CaMKII
-
Autocamtide 2 (or this compound) stock solution
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP stock solution
-
Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, or HPLC-MS setup)
-
Microplate (e.g., 96-well or 384-well, compatible with your detection method)
Procedure:
-
Prepare a dilution series of Autocamtide 2: Prepare a series of Autocamtide 2 dilutions in the kinase assay buffer. A suggested range to test is from 0.5 µM to 200 µM.
-
Prepare the kinase reaction mix: In a master mix, combine the kinase assay buffer, a fixed concentration of active CaMKII, and any necessary cofactors (e.g., Ca²⁺/Calmodulin).
-
Set up the assay plate:
-
Add the different concentrations of Autocamtide 2 to the wells of the microplate.
-
Add the kinase reaction mix to each well.
-
Include a "no substrate" control (kinase mix without Autocamtide 2) and a "no enzyme" control (buffer and Autocamtide 2 without kinase) for background subtraction.
-
-
Initiate the kinase reaction: Add a fixed concentration of ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km of CaMKII for ATP, if known.
-
Incubate the reaction: Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and detect the signal: Stop the reaction according to your chosen detection method's protocol and measure the kinase activity.
-
Analyze the data: Plot the kinase activity (e.g., luminescence, radioactivity, or peak area from HPLC-MS) against the Autocamtide 2 concentration. The optimal concentration will be in the plateau phase of the resulting curve, where the reaction rate is saturated with the substrate.
Data Presentation: Example Substrate Titration Data
| Autocamtide 2 (µM) | Kinase Activity (Relative Units) |
| 0 | 50 |
| 1 | 500 |
| 5 | 2500 |
| 10 | 4500 |
| 25 | 7000 |
| 50 | 8500 |
| 100 | 9500 |
| 150 | 9600 |
| 200 | 9650 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Signal | Inactive CaMKII enzyme | Use a fresh aliquot of the enzyme. Verify enzyme activity with a positive control. |
| Degraded Autocamtide 2 | Prepare a fresh stock solution of Autocamtide 2. Ensure proper storage and handling. | |
| Incorrect buffer components | Check the pH and composition of the kinase assay buffer. Ensure the presence of necessary cofactors like Mg²⁺ and Ca²⁺/Calmodulin. | |
| Insufficient incubation time | Optimize the reaction time to ensure it is within the linear range of the assay. | |
| High Background | Contaminated reagents | Use fresh, high-quality reagents. |
| Non-specific binding of detection reagents | Increase the number of wash steps or the stringency of the wash buffer if applicable to your assay format. | |
| Autophosphorylation of CaMKII | Include a "no substrate" control to measure and subtract the background from autophosphorylation. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix to reduce variability. |
| Temperature fluctuations | Ensure a consistent incubation temperature across all wells and experiments. | |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or ensure proper sealing to prevent evaporation. | |
| Peptide degradation in solution | Prepare fresh dilutions of Autocamtide 2 for each experiment. Acidification with formic acid can help prevent degradation in some assay mixtures.[3] |
Visualizations
Caption: CaMKII Signaling Pathway.
Caption: Workflow for Optimizing Autocamtide 2 Concentration.
Caption: Troubleshooting Decision Tree for Autocamtide 2 Assays.
References
Technical Support Center: Autocamtide-2 and Amide Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Autocamtide-2 and amide-based experiments.
Autocamtide-2 Experiments: Troubleshooting & FAQs
Autocamtide-2 is a highly selective peptide substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII) and is widely used in CaMKII activity assays.[1][2] Ensuring the accuracy and reproducibility of these experiments is critical for meaningful results.
Frequently Asked Questions (FAQs):
Q1: I am observing a low or no signal in my CaMKII kinase assay using Autocamtide-2. What are the possible causes and solutions?
A1: Low or no signal in a CaMKII assay can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Kinase Assay Signal:
| Possible Cause | Recommended Solution |
| Autocamtide-2 Degradation | Autocamtide-2 and its phosphorylated form can degrade in aqueous solutions. Acidify the reaction mixture with formic acid to prevent degradation, especially when using HPLC-MS for detection.[3] Prepare fresh Autocamtide-2 solutions for each experiment. |
| Inactive CaMKII Enzyme | Use a fresh aliquot of CaMKII enzyme. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles. Test enzyme activity with a known potent activator as a positive control. |
| Suboptimal Assay Conditions | ATP Concentration: Ensure the ATP concentration is at or near the Km for CaMKII. High ATP concentrations can be inhibitory. Buffer Composition: Use a compatible buffer system (e.g., MOPS, HEPES). Avoid buffers that may interfere with kinase activity. Temperature: Maintain the optimal reaction temperature for CaMKII activity (typically 30°C). |
| Incorrect Reagent Concentrations | Verify the concentrations of all reagents, including Autocamtide-2, ATP, and CaMKII. Calibrate pipettes regularly. |
| Issues with Detection Method | If using a non-radioactive HPLC-MS method, ensure the mass spectrometer is properly calibrated for both Autocamtide-2 and phospho-Autocamtide-2.[3] For radioactive assays, check the specific activity and age of the ³²P-ATP. |
Q2: My IC50 values for a CaMKII inhibitor are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent IC50 values are a common challenge. Several factors related to the assay setup and execution can contribute to this variability.
Troubleshooting Inconsistent IC50 Values:
| Factor | Recommendation |
| Inhibitor Stability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Some inhibitors are light-sensitive or prone to degradation in solution. |
| Incubation Time | The pre-incubation time of the inhibitor with the enzyme before initiating the reaction can significantly impact the apparent IC50. Standardize the pre-incubation time across all experiments. |
| ATP Concentration | For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use a consistent ATP concentration, ideally at or near the Km of the enzyme. |
| Enzyme Concentration | Ensure the CaMKII concentration is in the linear range of the assay. |
| Data Analysis | Use a consistent data analysis method and software for curve fitting. Ensure that the top and bottom of the curve are well-defined. |
Experimental Protocol: Non-Radioactive CaMKII Activity Assay and Inhibitor IC50 Determination
This protocol is adapted from a validated HPLC-MS method.[3]
Materials:
-
Purified active CaMKII
-
Autocamtide-2 (AC-2)
-
ATP
-
CaMKII assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂, 1 µM Calmodulin)
-
CaMKII inhibitor (e.g., KN-93)
-
Formic acid (for quenching and stabilization)
-
HPLC-MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Autocamtide-2 in water.
-
Prepare a stock solution of the CaMKII inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the CaMKII assay buffer, CaMKII enzyme, and the inhibitor at various concentrations.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding a mixture of Autocamtide-2 and ATP.
-
Incubate for a specific time (e.g., 30 minutes) at 30°C.
-
-
Quench Reaction and Stabilize Peptides:
-
Stop the reaction by adding formic acid to a final concentration of 0.4%. This will also prevent the degradation of AC-2 and its phosphorylated form (PAC-2).[3]
-
-
HPLC-MS Analysis:
-
Analyze the samples using an HPLC-MS method to separate and quantify AC-2 and PAC-2.
-
The lower limit of quantification (LLOQ) for AC-2 and PAC-2 has been reported as 0.26 µM and 0.12 µM, respectively.[3]
-
-
Data Analysis:
-
Calculate the percentage of CaMKII activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Amide Synthesis Experiments: Troubleshooting & FAQs
Amide bond formation is a fundamental reaction in organic and medicinal chemistry. However, achieving high yields and purity can be challenging, especially with difficult substrates.
Frequently Asked Questions (FAQs):
Q1: I am getting a low yield in my amide coupling reaction. What are the common causes and how can I improve it?
A1: Low yields in amide synthesis can be attributed to several factors, including the choice of coupling agent, reaction conditions, and the nature of the substrates.
Troubleshooting Low Amide Synthesis Yield:
| Possible Cause | Recommended Solution |
| Steric Hindrance | For sterically hindered carboxylic acids or amines, consider using a more potent coupling agent like HATU or PyBOP. These reagents are often more effective than standard carbodiimides like EDC in such cases. |
| Poor Nucleophilicity of the Amine | For electron-deficient anilines, stronger activation of the carboxylic acid may be necessary. Using the acid chloride or a more reactive coupling agent can improve yields. |
| Side Reactions | N-acylurea formation (with carbodiimides): This unreactive byproduct can form and halt the reaction. Adding an auxiliary nucleophile like HOBt or HOAt can suppress this side reaction. Racemization (with chiral carboxylic acids): The choice of coupling reagent and base can influence the degree of racemization. Reagents like PyOxim have been shown to cause less racemization compared to HCTU.[4] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or reaction time. However, be aware that prolonged heating can lead to side product formation. |
| Poor Solubility of Reactants | Ensure that both the carboxylic acid and amine are fully dissolved in the reaction solvent. If solubility is an issue, consider screening alternative solvents. |
Q2: How do I choose the right coupling reagent for my amide synthesis?
A2: The choice of coupling reagent depends on the specific substrates and the desired outcome.
Comparison of Common Coupling Reagents:
| Coupling Reagent | Advantages | Disadvantages | Best For |
| EDC (Water-soluble carbodiimide) | Water-soluble byproducts are easily removed by aqueous workup. | Can lead to N-acylurea formation and racemization. | General amide synthesis where byproduct removal is a concern. |
| DCC (Dicyclohexylcarbodiimide) | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often difficult to remove. | Solution-phase synthesis where DCU precipitation is manageable. |
| HATU/HBTU (Uronium salts) | High coupling efficiency, low racemization. | More expensive than carbodiimides. | Difficult couplings, sterically hindered substrates, and peptide synthesis. |
| PyBOP (Phosphonium salt) | High coupling efficiency, low racemization. | Can be more expensive. | Similar applications to HATU/HBTU. |
| T3P (Propylphosphonic anhydride) | Effective for a wide range of substrates. | Byproducts can sometimes be difficult to remove. | General amide synthesis. |
Q3: What is the best way to purify my amide product and remove unreacted starting materials and byproducts?
A3: The purification strategy depends on the properties of your product and the impurities present.
General Purification Protocol for Amide Synthesis:
-
Aqueous Workup:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Removal of Coupling Agent Byproducts:
-
DCU (from DCC): DCU is insoluble in most organic solvents and can often be removed by filtration.
-
Water-soluble byproducts (from EDC): These are typically removed during the aqueous workup.
-
-
Chromatography/Recrystallization:
-
If the crude product is still impure, further purification by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system may be necessary.
-
Signaling Pathways and Experimental Workflows
CaMKII Activation and Autophosphorylation Pathway
CaMKII is activated by an increase in intracellular calcium levels. Calcium binds to calmodulin (CaM), and the Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that relieves autoinhibition and activates the kinase.[5][6] The activated kinase can then phosphorylate substrate proteins, including itself (autophosphorylation). Autophosphorylation of Thr286 in CaMKIIα renders the enzyme constitutively active, even after calcium levels have returned to baseline.[5]
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent autophosphorylation.
General Workflow for Troubleshooting Amide Synthesis
This workflow provides a logical sequence of steps to diagnose and resolve common issues in amide synthesis.
Caption: A logical workflow for troubleshooting low-yielding amide synthesis reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
preventing Autocamtide 2, amide degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Autocamtide 2 in solution.
Frequently Asked Questions (FAQs)
Q1: What is Autocamtide 2 and what is its primary application?
Autocamtide 2 is a synthetic peptide with the sequence Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu.[1][2] It serves as a highly selective substrate for calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] Its primary application is in in vitro kinase assays to measure the enzymatic activity of CaMKII, which plays a critical role in cellular signaling pathways, particularly in the central nervous system.[2][4]
Q2: What are the recommended storage conditions for Autocamtide 2?
Proper storage is critical to maintain the integrity of Autocamtide 2. Different conditions apply to the lyophilized powder versus solutions. For long-term stability, storing the peptide in its lyophilized form is strongly recommended.[5][6]
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | 2 years | Sealed, protected from moisture and light.[1][2][7] |
| -20°C | 1 year | Sealed, protected from moisture and light.[1][2][7] | |
| Stock Solution | -80°C | up to 6 months | Use sterile, pH 5-6 buffer; aliquot to avoid freeze-thaw cycles.[1][7][8] |
| -20°C | up to 1 month | Use sterile, pH 5-6 buffer; aliquot to avoid freeze-thaw cycles.[1][7][8] |
Q3: How should I prepare and store Autocamtide 2 solutions to minimize degradation?
To minimize degradation, always prepare fresh working solutions from a frozen stock aliquot immediately before an experiment.[9] Use sterile buffers, ideally with a slightly acidic pH of 5-6, as this can prolong the shelf life of peptide solutions.[7] One study demonstrated that simple acidification with formic acid effectively prevented the rapid degradation of Autocamtide 2 in assay mixtures.[10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[6][8]
Q4: What are the common causes of Autocamtide 2 degradation in solution?
Peptide degradation in solution can occur through several chemical pathways. The stability is primarily determined by the amino acid sequence.[5] For Autocamtide 2, the main concerns are hydrolysis and deamidation.
-
Hydrolysis: The peptide bond, particularly adjacent to an Aspartic acid (Asp) residue, can be susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acidic conditions.[5]
-
Deamidation: The side chain of the Glutamine (Gln) residue can undergo deamidation to form glutamic acid. This process is dependent on temperature and pH and can occur under physiological conditions, altering the peptide's net charge and potentially its function.[9]
-
Enzymatic Degradation: If working with cell lysates or serum-containing media, proteases and peptidases can rapidly cleave the peptide.
| Amino Acid in Autocamtide 2 | Potential Degradation Pathway | Description |
| Aspartic Acid (Asp) | Hydrolysis | Susceptible to dehydration to form a cyclic imide, which can lead to cleavage of the peptide chain.[5] |
| Glutamine (Gln) | Deamidation | The side chain amide can hydrolyze to a carboxylic acid (Glutamic Acid), altering the peptide's charge and structure.[9] |
Q5: How can I monitor the stability of my Autocamtide 2 solution?
The most direct way to assess the stability and integrity of Autocamtide 2 and its phosphorylated form is by using a quantitative analytical method. A validated, non-radioactive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is highly effective for this purpose.[10] This technique can separate and quantify the intact peptide from its degradation products, providing a clear picture of its stability over time under your specific experimental conditions.[10][11]
CaMKII Signaling Pathway
Autocamtide 2 acts as an exogenous substrate for CaMKII, a key enzyme in various signaling cascades. The diagram below illustrates the canonical activation pathway of CaMKII.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of Autocamtide 2.
Troubleshooting Guide
Issue: Loss of CaMKII activity in my assay over time.
This often points to the degradation of the Autocamtide 2 substrate.
Caption: Decision tree for troubleshooting loss of CaMKII activity.
Issue: Inconsistent or non-reproducible experimental results.
Variability can be introduced by inconsistent peptide concentration due to degradation or improper handling.
-
Cause: Inconsistent starting concentration due to partial degradation of the stock solution between experiments.
-
Solution: Implement strict aliquoting of the stock solution upon reconstitution. Use a new, single-use aliquot for each experiment to ensure a consistent starting concentration.[9]
-
-
Cause: Degradation of the peptide in the working solution during the experiment.
-
Solution: Always prepare working solutions immediately before use. For long-term experiments, consider the stability under your specific assay conditions (temperature, pH, media components). If degradation is suspected, perform a stability test.
-
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Autocamtide 2
This protocol outlines the best practices for preparing stable, single-use stock solutions.
Caption: Workflow for proper reconstitution and storage of Autocamtide 2.
Protocol 2: HPLC-MS Method for Assessing Autocamtide 2 Stability
This protocol provides a framework for quantitatively assessing the degradation of Autocamtide 2 in your experimental buffer over time. This is adapted from the method developed by Liu et al. (2018).[10]
-
Preparation of Time-Course Samples:
-
Prepare a solution of Autocamtide 2 in your experimental buffer at the final working concentration.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.
-
Immediately stop potential degradation by acidifying the aliquot with formic acid.[10] Store samples at -80°C until analysis.
-
-
HPLC-MS Analysis:
-
Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., a Triple Quadrupole LC/MS system).
-
Column: Use a suitable reverse-phase column (e.g., C18) designed for peptide analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Develop a suitable gradient to separate Autocamtide 2 from potential degradation products. An example is a linear gradient from 5% to 50% Mobile Phase B over several minutes.
-
MS Detection: Set the mass spectrometer to monitor the specific mass-to-charge (m/z) ratios for intact Autocamtide 2 and any predicted degradation products (e.g., deamidated or hydrolyzed fragments).
-
-
Data Analysis:
-
Integrate the peak area for the intact Autocamtide 2 at each time point.
-
Plot the percentage of remaining intact Autocamtide 2 versus time to determine its stability and degradation rate under your specific experimental conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abbiotec.com [abbiotec.com]
- 3. scbt.com [scbt.com]
- 4. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
improving signal-to-noise ratio with Autocamtide 2, amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Autocamtide 2, amide in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you optimize your assays and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Autocamtide 2 and what is its primary application?
Autocamtide 2 is a highly selective peptide substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII).[1] Its amino acid sequence is derived from the autophosphorylation site (Thr-286) of the alpha subunit of CaMKII. Its primary application is in in vitro kinase assays to measure the specific activity of CaMKII.[1]
Q2: How does Autocamtide 2 improve the signal-to-noise ratio in a kinase assay?
The high selectivity of Autocamtide 2 for CaMKII is the key to improving the signal-to-noise ratio. Unlike less specific substrates, Autocamtide 2 is not significantly phosphorylated by other common kinases such as Protein Kinase A (PKA) or Protein Kinase C (PKC). This minimizes off-target phosphorylation, which is a major source of background noise in kinase assays. The result is a lower background signal and a higher, more specific signal from CaMKII activity, leading to a superior signal-to-noise ratio.
Q3: What is the difference between Autocamtide 2 and Autocamtide-2-related inhibitory peptide (AIP)?
Autocamtide 2 is a substrate that is phosphorylated by CaMKII. In contrast, Autocamtide-2-related inhibitory peptide (AIP) is a non-phosphorylatable analog of Autocamtide 2.[2][3] AIP acts as a potent and highly specific competitive inhibitor of CaMKII, making it a useful negative control in experiments to confirm that the observed phosphorylation is indeed due to CaMKII activity.[2][3]
Q4: How should I store and handle Autocamtide 2?
For long-term stability, lyophilized Autocamtide 2 should be stored at -20°C or -80°C, protected from light and moisture.[4][5] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[6] For preparing stock solutions, sterile distilled water is typically recommended. Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] Peptides in solution have a limited shelf-life.[5]
Q5: Can Autocamtide 2 be used in live cells?
Autocamtide 2 is primarily designed for in vitro kinase assays with purified enzymes or cell lysates.[1] Its membrane permeability is not guaranteed. For studying CaMKII activity in living cells, genetically encoded fluorescent reporters like Camui are more suitable.[7]
Troubleshooting Guide
High Background Signal
Q: My kinase assay is showing a high background signal, even in the absence of CaMKII. What are the possible causes and solutions?
A: High background can obscure your specific signal. Here are some common causes and troubleshooting steps:
-
Contaminated Reagents: ATP solutions can become contaminated with bacteria that have kinase activity.
-
Solution: Use fresh, high-quality ATP. Prepare single-use aliquots of your ATP stock solution.
-
-
Non-Specific Phosphorylation: Other kinases present in your sample (e.g., in a cell lysate) may be phosphorylating Autocamtide 2 to a small extent, or other proteins in the lysate are being phosphorylated.
-
Solution: Autocamtide 2 is highly selective for CaMKII, which should minimize this issue. However, to confirm that the signal is from CaMKII, include a control with the specific CaMKII inhibitor AIP.[2][3] A significant reduction in signal in the presence of AIP indicates the original signal was CaMKII-specific.
-
-
Issues with Assay Plates: Non-specific binding of the peptide or ATP to the assay plate can contribute to high background.
-
Solution: Choose plates designed for low-binding in kinase assays. Consider using plates with a different surface coating.
-
Low or No Signal
Q: I am not observing any significant signal in my CaMKII assay with Autocamtide 2. What should I check?
A: A lack of signal can be due to several factors related to the enzyme, the substrate, or the assay conditions:
-
Inactive CaMKII: The enzyme may have lost its activity.
-
Solution: Ensure your CaMKII has been stored correctly at -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles. Test the activity of your enzyme with a known positive control if available.
-
-
Degraded Autocamtide 2: The peptide substrate may have degraded.
-
Suboptimal Assay Conditions: The buffer composition, pH, or concentrations of co-factors may not be optimal for CaMKII activity.
-
Solution: CaMKII is a calcium/calmodulin-dependent kinase. Ensure that you have optimal concentrations of Ca2+ and calmodulin in your assay buffer. The typical pH for CaMKII assays is around 7.5.
-
-
Problem with Detection Method: The method used to detect phosphorylation (e.g., radioactivity, fluorescence, HPLC-MS) may not be working correctly.
-
Solution: Troubleshoot your detection system. For radioactive assays, check the age and specific activity of the [γ-³²P]ATP. For HPLC-MS, ensure the instrument is calibrated and the method is set up correctly to detect both the phosphorylated and unphosphorylated peptide.[9]
-
Data Presentation
Table 1: Impact of Substrate Selectivity on Signal-to-Noise Ratio in Kinase Assays
| Feature | Highly Selective Substrate (e.g., Autocamtide 2) | Less Selective Substrate (e.g., Syntide-2) | Impact on Signal-to-Noise Ratio |
| Target Kinase Phosphorylation | High | High | Contributes to the specific signal. |
| Off-Target Kinase Phosphorylation | Very Low | Moderate to High | High off-target phosphorylation increases background noise. |
| Resulting Background Signal | Low | High | A lower background is crucial for a better signal-to-noise ratio. |
| Signal-to-Noise Ratio | High | Low | High selectivity directly leads to a higher and more reliable signal-to-noise ratio. |
Note: This table provides a qualitative comparison. The degree of off-target phosphorylation for less selective substrates can vary depending on the specific substrate and the kinases present in the assay.
Experimental Protocols
Detailed Protocol for In Vitro CaMKII Activity Assay using HPLC-MS
This protocol is adapted from a non-radioactive method for measuring CaMKII activity.[9]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
CaMKII Stock Solution: Prepare a concentrated stock of purified CaMKII in a suitable storage buffer (e.g., containing 50% glycerol) and store at -80°C.
-
Autocamtide 2 Stock Solution: Dissolve lyophilized Autocamtide 2 in sterile water to a concentration of 1 mM. Aliquot and store at -80°C.
-
Calmodulin Stock Solution: Prepare a 1 mg/mL stock solution in water. Aliquot and store at -20°C.
-
CaCl₂ Stock Solution: Prepare a 100 mM stock solution in water.
-
ATP Stock Solution: Prepare a 10 mM stock solution of high-purity ATP in water. Aliquot and store at -20°C.
-
Reaction Stop Solution: 10% Formic Acid in water.
2. Assay Procedure:
-
Prepare a master mix of Assay Buffer containing CaCl₂ (final concentration 2 mM) and Calmodulin (final concentration 2 µM).
-
In a microcentrifuge tube, add the following in order:
-
Master Mix
-
Autocamtide 2 (final concentration 50 µM)
-
CaMKII (add to start the reaction; final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to be in the linear range of the assay).
-
-
Immediately after adding CaMKII, add ATP to a final concentration of 100 µM to start the reaction.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) that falls within the linear range of the assay.
-
Stop the reaction by adding an equal volume of the Reaction Stop Solution (10% Formic Acid).
-
Centrifuge the samples at high speed for 5 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC-MS Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Set up a gradient elution profile with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Monitor the elution of both the unphosphorylated Autocamtide 2 and the phosphorylated product using mass spectrometry.
-
Quantify the amount of product formed by integrating the peak area of the phosphorylated Autocamtide 2.
Visualizations
CaMKII Signaling Pathway
Caption: Activation and autophosphorylation of CaMKII leading to substrate phosphorylation.
Experimental Workflow for CaMKII Assay
Caption: A typical workflow for an in vitro CaMKII activity assay using Autocamtide 2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. Genetically encoded probe for fluorescence lifetime imaging of CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Autocamtide 2, amide under different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Autocamtide 2, amide under various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years, sealed and protected from moisture.[1] Once dissolved, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in water.[2] For use in cell-based assays or other applications requiring sterility, it is recommended to filter-sterilize the aqueous solution through a 0.22 µm filter.[2]
Q3: How does pH affect the stability of this compound in solution?
Q4: Can the choice of buffer impact the stability of this compound?
A4: Yes, the buffer system can influence peptide stability. While specific comparative stability data for this compound in different buffers is limited, general principles of peptide stability can be applied. Some buffers can interact with peptides and affect their stability. For instance, Tris-based buffers have been shown to have favorable interactions with the peptide backbone, which can contribute to stabilization.[4][5] Phosphate (B84403) buffers are also widely used, but care should be taken as they can sometimes accelerate degradation, particularly at elevated temperatures. It is crucial to choose a buffer with a pKa close to the desired experimental pH to ensure good buffering capacity and minimize pH fluctuations.
Q5: My CaMKII activity assay results are inconsistent. Could this compound instability be the cause?
A5: Inconsistent assay results can indeed be a symptom of substrate instability. If this compound degrades in your assay buffer, the effective substrate concentration will decrease, leading to lower and more variable kinase activity measurements. To troubleshoot this, ensure your stock solutions are properly stored and avoid multiple freeze-thaw cycles. Prepare fresh working dilutions of the substrate for each experiment. If you suspect instability in your assay buffer, you may consider performing a time-course experiment to assess the stability of the substrate under your specific assay conditions (see the experimental protocol below).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no CaMKII activity | Degradation of this compound stock solution. | Prepare fresh stock solutions from lyophilized powder. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Instability of this compound in the assay buffer. | Prepare the complete assay mixture (excluding the enzyme) and incubate it for the duration of your assay. Then, initiate the reaction with the enzyme. If activity is still low, consider changing the buffer system or optimizing the pH. A Tris-HCl buffer at pH 7.4 is commonly used in CaMKII assays with this substrate.[6] | |
| Oxidation of the peptide. | While this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over long periods. When preparing aqueous stocks, use high-purity, degassed water. | |
| High background signal | Non-enzymatic hydrolysis of the peptide. | This is more likely to occur under harsh pH or high-temperature conditions. Ensure your assay is performed within a neutral pH range (e.g., pH 7.0-8.0) and at a controlled, appropriate temperature. |
| Poor reproducibility between experiments | Inconsistent substrate concentration due to degradation. | Always prepare fresh working dilutions of this compound from a properly stored stock solution immediately before each experiment. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C. |
| Buffer-peptide interactions affecting activity. | If you have recently changed your buffer components, this could be a factor. Test the stability of this compound in the new buffer system. Some studies suggest Tris buffers can have stabilizing interactions with peptides.[4][5] |
Stability of this compound in Common Buffers (General Guidance)
Since specific quantitative stability data for this compound is not publicly available, the following table provides general guidance based on established principles of peptide stability.
| Buffer System | Typical pH Range | Potential Advantages | Potential Disadvantages | Recommendations for Use with this compound |
| Tris-HCl | 7.0 - 9.0 | Can have favorable interactions with the peptide backbone, potentially enhancing stability.[4][5] Commonly used in kinase assays. | pH is temperature-dependent. Primary amine can react with other reagents. | A good first choice for CaMKII assays.[6] Prepare fresh and adjust pH at the experimental temperature. |
| HEPES | 6.8 - 8.2 | pH is less sensitive to temperature changes. Generally considered inert and non-coordinating. | Can be more expensive than other buffers. | A suitable alternative to Tris, especially when temperature stability of the buffer is critical. |
| Phosphate (PBS) | 5.8 - 8.0 | Inexpensive and widely used in biological assays. Mimics physiological conditions. | Can accelerate hydrolysis of some molecules.[7] pH can be sensitive to temperature changes and dilution. | Use with caution, especially for long-term storage of solutions or prolonged high-temperature incubations. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Buffer
This protocol outlines a general method to compare the stability of this compound in your experimental buffer over time using a CaMKII activity assay.
1. Reagent Preparation:
- Prepare a concentrated stock solution of this compound in sterile, nuclease-free water.
- Prepare your experimental buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, with calmodulin).
- Prepare a stock solution of active CaMKII enzyme in a suitable storage buffer.
2. Experimental Setup:
- Dilute the this compound stock solution to the final working concentration in your experimental buffer.
- Aliquot this solution into several tubes.
- Incubate the aliquots at your experimental temperature (e.g., 30°C).
3. Time-Course Analysis:
- At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one aliquot of the pre-incubated this compound solution.
- Initiate the kinase reaction by adding a constant amount of CaMKII enzyme and [γ-³²P]ATP (or use a non-radioactive method like ADP-Glo™).
- Allow the reaction to proceed for a fixed amount of time (e.g., 10 minutes).
- Stop the reaction according to your specific assay protocol (e.g., by adding a stop solution or spotting onto P81 phosphocellulose paper).
4. Data Analysis:
- Quantify the amount of phosphorylated this compound at each time point.
- Plot the kinase activity (e.g., in cpm or relative light units) as a function of the pre-incubation time of the substrate.
- A significant decrease in activity over time indicates degradation of this compound in the tested buffer.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Role of this compound in the CaMKII pathway.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. Stability of glufosfamide in phosphate buffers and in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Autocamtide 2, Amide Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Autocamtide 2, amide in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Autocamtide 2 is a highly selective peptide substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII). The "amide" designation indicates that the C-terminus of the peptide is an amide rather than a free carboxylic acid, a modification that increases the peptide's stability by making it more resistant to carboxypeptidases. It is derived from the autophosphorylation site of the CaMKII α-subunit.[1]
Q2: What is the primary application of this compound in assays?
This compound is primarily used as a substrate in kinase activity assays to measure the enzymatic activity of CaMKII.[1] The assay typically measures the transfer of a phosphate (B84403) group from ATP to a specific threonine residue on the Autocamtide 2 peptide by CaMKII.
Q3: What are the key components of a typical CaMKII assay using this compound?
A standard CaMKII assay using this compound will include:
-
CaMKII enzyme: The kinase whose activity is being measured.
-
This compound: The substrate to be phosphorylated by CaMKII.
-
ATP: The phosphate donor. Often, a radiolabeled ATP (e.g., [γ-³²P]ATP) is used for detection.
-
Calmodulin and Calcium (Ca²⁺): Essential co-factors for the activation of CaMKII.[2][3]
-
Assay Buffer: Provides the optimal pH and ionic strength for the kinase reaction.
-
Detection System: A method to quantify the amount of phosphorylated this compound. This can be through radioactivity measurement, fluorescence, or antibody-based detection (e.g., ELISA).
Q4: How should this compound be stored and handled?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a suitable solvent (e.g., sterile water or buffer), it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Allow the peptide solution to equilibrate to room temperature before use.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Background Signal
A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio and inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-purity reagents (ATP, buffer components). Filter-sterilize buffers. |
| Non-specific Binding of Substrate or ATP | Optimize blocking steps in your assay protocol. Increase the number of wash steps after incubation. |
| Autophosphorylation of CaMKII | Run a control reaction without the Autocamtide 2 substrate to quantify the level of CaMKII autophosphorylation. |
| High Enzyme Concentration | Reduce the concentration of CaMKII in the assay to a level that provides a linear response over the time course of the experiment. |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of the assay buffer are optimal for CaMKII activity and minimize non-specific interactions. |
Issue 2: Lower-Than-Expected or No Signal
A weak or absent signal can be due to a variety of factors, from inactive components to suboptimal assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive CaMKII Enzyme | Verify the activity of your CaMKII enzyme with a positive control substrate. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Degraded this compound | Use freshly prepared or properly stored aliquots of the peptide. Confirm the peptide concentration. |
| Insufficient ATP Concentration | Ensure the ATP concentration is not limiting. For kinetic studies, the ATP concentration should ideally be at or near the Km of CaMKII for ATP.[4] |
| Suboptimal Assay Conditions | Optimize the concentrations of Ca²⁺ and Calmodulin, as they are critical for CaMKII activation.[2] Check the pH and temperature of the assay. |
| Presence of Kinase Inhibitors | Ensure that none of your buffers or reagents contain known kinase inhibitors (e.g., high concentrations of EDTA, detergents). |
| Problem with Detection System | For radioactive assays, check the age and specific activity of the radiolabeled ATP. For antibody-based detection, verify the functionality of the primary and secondary antibodies. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments can undermine the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to ensure uniform start and stop times for the reactions. |
| Temperature Fluctuations | Ensure that all incubations are carried out at a constant and uniform temperature. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Ensure proper sealing of the plate during incubations. |
| Reagent Instability | Prepare fresh reagents for each experiment, especially ATP and the enzyme dilution. |
Experimental Protocols
Standard CaMKII Kinase Activity Assay Protocol (Radiometric)
This protocol provides a general framework for a radiometric CaMKII assay using this compound. Optimization of component concentrations and incubation times is recommended for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM CaCl₂, 2 µg/µL BSA.
-
CaMKII Enzyme: Dilute to the desired concentration in 1X Assay Buffer.
-
This compound: Reconstitute in sterile water to a stock concentration of 1 mM. Dilute to the desired working concentration in 1X Assay Buffer.
-
Calmodulin: Prepare a stock solution and dilute to the desired working concentration in 1X Assay Buffer.
-
[γ-³²P]ATP: Prepare a working solution by mixing cold ATP and [γ-³²P]ATP to the desired specific activity and concentration.
-
Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure:
-
Prepare a master mix containing 1X Assay Buffer, Ca²⁺/Calmodulin, and this compound.
-
Add 20 µL of the master mix to each well of a 96-well plate.
-
To initiate the reaction, add 20 µL of the CaMKII enzyme dilution.
-
Immediately after adding the enzyme, add 10 µL of the [γ-³²P]ATP solution to start the kinase reaction.
-
Incubate the plate at 30°C for the desired time (e.g., 10-30 minutes).
-
Stop the reaction by adding 50 µL of the Stop Solution.
-
Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Controls:
-
Negative Control (No Enzyme): Replace the CaMKII enzyme with an equal volume of 1X Assay Buffer. This will determine the background signal.
-
Negative Control (No Substrate): Replace the this compound with an equal volume of 1X Assay Buffer. This measures CaMKII autophosphorylation.
-
Positive Control Inhibitor: Include a known CaMKII inhibitor (e.g., KN-93) to confirm that the observed activity is from CaMKII. A non-inhibitory analog (e.g., KN-92) should also be used as a control for off-target effects of the inhibitor.
Visualizations
CaMKII Activation and Signaling Pathway
Caption: CaMKII activation by Ca²⁺/Calmodulin and downstream signaling.
Experimental Workflow for a Typical this compound Kinase Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 3. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ATP on binding of Ca2+/calmodulin-dependent protein kinase II with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Autocamtide 2, amide Kinase Assays
Welcome to the technical support center for Autocamtide 2, amide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for kinase assays involving this specific CaMKII substrate. Our goal is to help you overcome common experimental hurdles, particularly non-specific binding, and to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in kinase assays?
This compound is a synthetic peptide that serves as a highly selective substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1] Its amino acid sequence is derived from the autophosphorylation site of the CaMKII alpha subunit, making it a specific target for this kinase.[2] This specificity is crucial for in vitro kinase assays designed to measure the enzymatic activity of CaMKII or to screen for its inhibitors.
Q2: What are the common causes of high background or non-specific binding in my Autocamtide 2 kinase assay?
High background and non-specific binding in kinase assays can arise from several factors:
-
Hydrophobic Interactions: Peptides and proteins can non-specifically adhere to the surfaces of microplates and other labware.
-
Electrostatic Interactions: Charged molecules can interact non-specifically with surfaces or other proteins.
-
Substrate/Enzyme Concentration: Using excessively high concentrations of Autocamtide 2 or CaMKII can lead to increased non-specific binding.
-
Buffer Composition: Suboptimal pH, ionic strength, or the absence of appropriate blocking agents in the assay buffer can contribute to higher background.
-
Contaminants: Impurities in the enzyme preparation or other reagents can lead to off-target effects.
Q3: How can I reduce non-specific binding of this compound in my assay?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Buffer Conditions:
-
Blocking Agents: Include a blocking protein like Bovine Serum Albumin (BSA) in your assay buffer. BSA can coat the surfaces of the assay plate, reducing the non-specific binding of Autocamtide 2 and the kinase.[3] A typical concentration range to test is 0.1% to 1% (w/v).[3][4]
-
Detergents: A non-ionic detergent, such as Tween-20, can be added to the wash buffers to reduce hydrophobic interactions.[4][5] A common concentration is 0.05% (v/v).[5]
-
Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can help to disrupt non-specific electrostatic interactions.[4]
-
-
Titrate Reagents:
-
Autocamtide 2 Concentration: Use the lowest concentration of Autocamtide 2 that still provides a robust signal. A concentration at or near the Michaelis constant (Km) is often a good starting point. The reported Km of Autocamtide 2 for CaMKII is approximately 2 µM.[2]
-
Enzyme Concentration: Use the minimum amount of CaMKII required to achieve a linear reaction rate within your desired assay time.
-
-
Proper Washing: Ensure thorough and consistent washing steps to remove unbound reagents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of Autocamtide 2 or detection antibody to the assay plate. | 1. Add/Optimize Blocking Agent: Include or increase the concentration of BSA in the assay buffer (e.g., titrate from 0.1% to 1% w/v).[3][4] 2. Add Detergent to Wash Buffer: Use 0.05% Tween-20 in your wash buffer to reduce hydrophobic interactions.[5] 3. Increase Wash Steps: Increase the number and vigor of wash steps after incubation. |
| Inconsistent Results | Pipetting errors, reagent instability, or temperature fluctuations. | 1. Ensure Proper Mixing: Thoroughly mix all reagents before and after addition to the assay plate. 2. Use Fresh Reagents: Prepare fresh dilutions of Autocamtide 2, ATP, and CaMKII for each experiment. 3. Maintain Consistent Temperature: Use a temperature-controlled incubator and allow all reagents to equilibrate to the reaction temperature before starting the assay. |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations or reaction time. | 1. Optimize Substrate Concentration: Titrate Autocamtide 2 concentration around its Km (~2 µM) to find the optimal balance between signal and background.[2] 2. Optimize Enzyme Concentration: Perform a titration of CaMKII to determine the concentration that gives a linear response over the desired time course. 3. Optimize Reaction Time: Conduct a time-course experiment to identify the linear range of the kinase reaction. A typical incubation time is 30-60 minutes at 30°C. |
| No Kinase Activity | Inactive enzyme, incorrect buffer components, or missing cofactors. | 1. Check Enzyme Activity: Verify the activity of your CaMKII stock with a positive control. 2. Confirm Buffer Composition: Ensure the assay buffer contains the necessary cofactors for CaMKII activity, including Ca2+/Calmodulin, ATP, and MgCl2. 3. Check Reagent Integrity: Confirm that the ATP stock has not degraded. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for designing and troubleshooting your Autocamtide 2 kinase assay.
| Parameter | Recommended Range/Value | Notes |
| Autocamtide 2 Concentration | 2 - 20 µM | A starting point of ~2 µM (the Km value) is recommended.[2] |
| CaMKII Concentration | Enzyme-dependent | Titrate to determine the optimal concentration for a linear reaction rate. |
| ATP Concentration | 50 - 500 µM | Should be at or above the Km of the kinase for ATP. |
| MgCl2 Concentration | 10 mM | A common concentration used in CaMKII assays.[6] |
| Ca2+/Calmodulin Concentration | 0.3 - 1 µM Calmodulin | Ensure sufficient Ca2+ is present to activate calmodulin. |
| BSA Concentration | 0.1% - 1% (w/v) | Used as a blocking agent to reduce non-specific binding.[3][4] |
| Tween-20 Concentration (in wash buffer) | 0.05% - 0.1% (v/v) | Helps to reduce background by minimizing hydrophobic interactions.[5] |
| Incubation Temperature | 30°C | A common temperature for in vitro kinase assays. |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction.[6] |
| pH | 7.4 - 7.5 | A common pH range for kinase assays.[6] |
Experimental Protocols
Detailed Methodology for a Non-Radioactive CaMKII Assay
This protocol is a general guideline for a non-radioactive kinase assay using this compound, with detection of the phosphorylated product by a specific antibody (e.g., in a TR-FRET or ELISA format).
Materials:
-
This compound
-
Purified, active CaMKII
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
Ca2+/Calmodulin solution
-
ATP solution
-
Stop Solution (e.g., EDTA in a suitable buffer)
-
Detection reagents (e.g., Lanthanide-labeled anti-phospho-Autocamtide 2 antibody and a fluorescent acceptor for TR-FRET)
-
384-well low-volume black plates
-
Plate reader capable of detecting the chosen assay signal
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Prepare a concentrated stock of ATP in water and adjust the pH to 7.0.
-
Prepare working solutions of CaMKII, Autocamtide 2, and ATP in Kinase Reaction Buffer.
-
Prepare a working solution of Ca2+/Calmodulin.
-
-
Assay Plate Setup:
-
Add 5 µL of the CaMKII working solution to each well of the 384-well plate.
-
For inhibitor studies, add 2.5 µL of the test compound at various concentrations. For control wells, add 2.5 µL of vehicle.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate mix containing Autocamtide 2, ATP, and Ca2+/Calmodulin in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate mix to each well.
-
The final reaction volume should be 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined from a time-course experiment to ensure the reaction is in the linear phase.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the Stop Solution containing EDTA and the detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to occur.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader using the appropriate setting for your detection method (e.g., TR-FRET).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other wells.
-
Normalize the data to the positive control (no inhibitor) to determine the percent inhibition for each test compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
CaMKII Signaling Pathway
Caption: CaMKII activation by Ca2+/Calmodulin and subsequent autophosphorylation.
Troubleshooting Workflow for Non-Specific Binding
Caption: A stepwise guide to troubleshooting non-specific binding issues.
References
Autocamtide-2 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling solubility issues encountered with Autocamtide-2, a selective peptide substrate of calcium/calmodulin-dependent protein kinase II (CaMKII).
Frequently Asked Questions (FAQs)
Q1: What is Autocamtide-2 and what is its primary use?
Autocamtide-2 is a synthetic peptide with the sequence Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu. It is a highly selective substrate for CaMKII and is primarily used in in vitro kinase assays to measure the activity of this enzyme.[1][2]
Q2: What is the expected solubility of Autocamtide-2?
Autocamtide-2 is generally soluble in water.[2] Different suppliers report varying solubility limits, ranging from 1 mg/mL to as high as 50 mg/mL with the assistance of ultrasonication.[1]
Q3: My Autocamtide-2 is not dissolving properly in water. What could be the issue?
Several factors can contribute to poor solubility of Autocamtide-2:
-
Peptide concentration: Attempting to dissolve the peptide at a concentration higher than its solubility limit can lead to incomplete dissolution.
-
Aggregation: Peptides, especially at high concentrations, can form aggregates, which are difficult to dissolve.
-
pH of the solution: The net charge of the peptide is pH-dependent, which can influence its solubility.
-
Temperature: Dissolution can be temperature-dependent.
Q4: Are there alternative solvents I can use if water is not effective?
For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[3][4] However, as Autocamtide-2 is generally water-soluble, these should be used as a last resort and with caution, as organic solvents can interfere with downstream biological assays.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are experiencing difficulty dissolving Autocamtide-2, follow these troubleshooting steps in sequence.
Step 1: Initial Reconstitution in Water
Start with the recommended solvent, which is sterile, purified water.
-
Protocol:
-
Bring the lyophilized Autocamtide-2 vial to room temperature before opening.
-
Add the required volume of sterile water to achieve the desired concentration (start with 1 mg/mL or lower).
-
Gently vortex or swirl the vial to mix. Avoid vigorous shaking, which can cause aggregation.
-
Step 2: Aiding Dissolution
If the peptide does not fully dissolve in water, you can employ mechanical or physical methods to aid dissolution.
-
Sonication:
-
Protocol:
-
Place the vial in a sonicator water bath.
-
Sonicate for short bursts (10-20 seconds) to avoid heating the sample.
-
Visually inspect for dissolution between bursts.
-
-
-
Gentle Warming:
-
Protocol:
-
Warm the solution to a temperature no higher than 40°C.[4]
-
Gently swirl the vial to facilitate dissolution.
-
Do not overheat, as this can degrade the peptide.
-
-
Step 3: Adjusting the pH
Based on its amino acid sequence (KKALRRQETVDAL), Autocamtide-2 is a basic peptide. Dissolving it in a slightly acidic solution can improve its solubility.
-
Protocol:
-
If the peptide is still not dissolved, add a small volume of 10% acetic acid to the solution.[5]
-
Mix gently and observe for dissolution.
-
Once dissolved, the pH can be carefully adjusted with a basic solution if required for your experiment, though this may risk precipitation.
-
Step 4: Using Denaturing Agents for Aggregates
If aggregation is suspected, denaturing agents can be used as a last resort. Note that these agents will likely interfere with most biological assays and may require removal or significant dilution.
-
Protocol:
-
Prepare a stock solution of 6 M Guanidine-HCl or 8 M Urea.[4]
-
Add a small amount of the denaturing agent to your peptide solution to dissolve the aggregates.
-
This solution will likely need to be dialyzed or diluted significantly for use in functional assays.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~1527.77 g/mol | [1] |
| Amino Acid Sequence | KKALRRQETVDAL | [1][2] |
| Reported Solubility in Water | 1 mg/mL to 50 mg/mL (with sonication) | [1] |
Experimental Protocols
Detailed Peptide Reconstitution Protocol
This protocol is a generalized procedure for reconstituting lyophilized Autocamtide-2.
-
Centrifugation: Before opening, centrifuge the vial at a low speed (e.g., 1000 x g) for 1-2 minutes to pellet any lyophilized powder that may be on the cap or walls of the vial.
-
Equilibration: Allow the vial to equilibrate to room temperature for 5-10 minutes. This prevents condensation from forming inside the vial upon opening.
-
Solvent Addition: Carefully add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Initial Mixing: Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous vortexing.
-
Assisted Dissolution (if necessary): If the peptide does not readily dissolve, proceed with sonication or gentle warming as described in the troubleshooting guide.
-
Storage: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro CaMKII Activity Assay Protocol
This protocol outlines a non-radioactive method for measuring CaMKII activity using Autocamtide-2, adapted from an HPLC-MS based method.[6]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 2 mM CaCl₂, and 2 µM Calmodulin.
-
Enzyme and Substrate Addition: To the reaction mixture, add purified CaMKII enzyme and Autocamtide-2 substrate to a final concentration of 50 µM.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 500 µM. The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 1% formic acid.[6] This also helps to stabilize the phosphorylated and unphosphorylated peptides.
-
Analysis: Analyze the formation of phosphorylated Autocamtide-2 using a suitable method such as HPLC-MS or a phosphospecific antibody-based detection method (ELISA).
Visualizations
Caption: CaMKII Activation and Substrate Phosphorylation Pathway.
Caption: Troubleshooting Workflow for Autocamtide-2 Solubility.
References
Quality Control for Autocamtide 2 Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments utilizing Autocamtide 2, a highly selective peptide substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] This guide focuses on quality control aspects related to the peptide itself, with a particular emphasis on amide bond stability and its impact on experimental outcomes.
I. Frequently Asked Questions (FAQs)
1. What is Autocamtide 2 and what is its primary application?
Autocamtide 2 is a synthetic peptide with the sequence Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu, featuring a C-terminal amide.[1] It serves as a highly selective substrate for CaMKII and is primarily used in in vitro kinase assays to measure the enzymatic activity of this protein.[1]
2. Why is the C-terminal amide modification important for Autocamtide 2?
The C-terminal amidation neutralizes the negative charge of the carboxylic acid, which can enhance the peptide's stability by making it more resistant to degradation by carboxypeptidases.[2] This modification can also influence the peptide's conformation and interaction with the kinase, potentially increasing its biological activity and prolonging its shelf life.[2][3]
3. What are the common causes of variability in Autocamtide 2 kinase assays?
Variability in kinase assays using Autocamtide 2 can arise from several factors, including:
-
Peptide Quality: Purity, aggregation, and degradation of the Autocamtide 2 stock.
-
Reagent Integrity: Activity of the CaMKII enzyme, concentration and purity of ATP, and potential contamination of buffers.
-
Assay Conditions: Suboptimal pH, temperature, and incubation times.
-
Pipetting and Mixing: Inaccuracies in dispensing small volumes and inadequate mixing of reagents.[4]
4. How should Autocamtide 2 be stored to ensure its stability?
To maintain the integrity of Autocamtide 2, it is recommended to store the lyophilized peptide at -20°C or -80°C.[5] Once reconstituted in a solution, it should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][5] If using water as the solvent for the stock solution, it is advisable to filter-sterilize the solution and use it promptly.[1]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your Autocamtide 2 experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Kinase Activity | Degraded Autocamtide 2: The peptide may have degraded due to improper storage or handling. The C-terminal amide or internal peptide bonds could be hydrolyzed. | 1. Verify Peptide Integrity: Analyze the Autocamtide 2 stock by HPLC-MS to check for purity and the presence of degradation products. 2. Use Fresh Aliquots: Always use a fresh aliquot of the peptide for each experiment to avoid issues from repeated freeze-thaw cycles.[5] 3. Optimize pH: Ensure the assay buffer pH is within the optimal range for both CaMKII activity and peptide stability. Peptide bond hydrolysis is pH-dependent.[6][7] |
| Inactive CaMKII Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Check Enzyme Activity: Use a known positive control substrate to confirm the activity of your CaMKII enzyme stock. 2. Proper Storage: Store the enzyme at the recommended temperature and in appropriate buffers, avoiding repeated freeze-thaw cycles.[4] | |
| Incorrect ATP Concentration: The ATP concentration may be suboptimal for the kinase reaction. | Optimize ATP Concentration: Titrate the ATP concentration to find the optimal level for your specific assay conditions.[4] | |
| High Background Signal in Kinase Assay | Contaminated Reagents: Buffers or ATP solutions may be contaminated with other kinases or phosphatases. | 1. Use High-Purity Reagents: Prepare all buffers with high-purity water and reagents. 2. Filter-Sterilize: Filter-sterilize all buffers to remove any potential microbial contamination.[1] |
| Non-specific Binding: Autocamtide 2 or the detection antibody may be binding non-specifically to the assay plate. | Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA) in your blocking buffer. Adding a non-ionic detergent like Tween-20 to wash buffers can also help reduce non-specific binding. | |
| Inconsistent or Irreproducible Results | Peptide Aggregation: Autocamtide 2 may be forming aggregates in your stock solution or assay buffer, leading to variable concentrations of the active monomeric peptide. | 1. Check for Aggregation: Analyze the peptide solution using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). 2. Optimize Solubility: Ensure the peptide is fully dissolved in a suitable buffer. The solubility of peptides can be influenced by pH and ionic strength.[5] 3. Sonication: Gentle sonication can sometimes help to break up aggregates.[1] |
| Pipetting Inaccuracy: Inconsistent pipetting of small volumes of enzyme, peptide, or ATP can lead to significant variability. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Master Mixes: Prepare master mixes of reagents to increase the volume being dispensed into each well, which can improve accuracy.[8] | |
| TFA Contamination: Residual trifluoroacetic acid (TFA) from peptide synthesis and purification can inhibit kinase activity. | Use TFA-free Peptide: If possible, obtain Autocamtide 2 that has been prepared as a different salt (e.g., acetate (B1210297) or HCl) or has undergone a salt exchange procedure. | |
| Unexpected Peaks in HPLC-MS Analysis | Peptide Degradation: The appearance of new peaks may indicate hydrolysis of the C-terminal amide or cleavage of internal peptide bonds. | 1. Characterize Degradation Products: Use tandem mass spectrometry (MS/MS) to identify the sequences of the degradation products.[9] 2. Forced Degradation Study: Perform a forced degradation study under acidic, basic, and oxidative conditions to intentionally generate and identify potential degradation products.[10][11] This can help in developing a stability-indicating HPLC method. |
| Oxidation: Methionine or other susceptible residues in the peptide may have been oxidized. | Protect from Oxidation: Store the peptide under an inert gas (e.g., argon) and minimize its exposure to air, especially in solution. |
III. Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for quality control of Autocamtide 2 and its related inhibitory peptide.
Table 1: Autocamtide-2-related Inhibitory Peptide (AIP) Activity
| Parameter | Value | Kinase(s) Inhibited | Kinase(s) Not Significantly Inhibited | Reference |
| IC₅₀ | 40 nM | CaMKII | PKC, PKA, CaMKIV (IC₅₀ > 10 µM) | [12] |
Table 2: General Peptide Amide Bond Hydrolysis Kinetics
| Condition | Mechanism | Rate Dependence | Reference |
| Acidic (pH < 5) | Direct Hydrolysis (Scission) | Rate increases with decreasing pH. | [6][7] |
| Neutral (pH ~7) | Intramolecular Aminolysis (Backbiting) | Dominant cleavage mechanism for some peptides. | [6][7] |
| Basic (pH > 8) | Direct Hydrolysis (Scission) | Rate increases with increasing pH. | [6][7] |
IV. Experimental Protocols
Protocol 1: In Vitro CaMKII Kinase Assay
This protocol provides a general framework for measuring CaMKII activity using Autocamtide 2.
Materials:
-
Active CaMKII enzyme
-
Autocamtide 2
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Ca²⁺/Calmodulin solution
-
ATP solution
-
Quenching solution (e.g., EDTA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice and prepare working solutions in the kinase assay buffer.
-
Enzyme Dilution: Prepare a series of dilutions of the CaMKII enzyme to determine the optimal concentration.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase Assay Buffer
-
Ca²⁺/Calmodulin solution
-
Autocamtide 2 solution
-
CaMKII enzyme dilution
-
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Add the quenching solution to stop the reaction.
-
Detection: Add the detection reagent according to the manufacturer's instructions and incubate as required.
-
Read Plate: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Controls: Include negative controls (no enzyme) and positive controls (known active enzyme) in your assay.
Protocol 2: HPLC-MS Analysis for Autocamtide 2 Stability
This protocol outlines a method to assess the stability of Autocamtide 2 and identify potential degradation products.
Materials:
-
Autocamtide 2 stock solution
-
Buffers at various pH values (e.g., pH 3, 5, 7, 9)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Incubate aliquots of Autocamtide 2 solution in the different pH buffers at a set temperature (e.g., 37°C). Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
HPLC Separation:
-
Inject the samples onto the C18 column.
-
Elute the peptides using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
MS Analysis:
-
Couple the HPLC eluent to the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Perform tandem MS (MS/MS) on the parent ion of Autocamtide 2 and any new peaks that appear over time to identify the fragments and locate the site of modification or cleavage.
-
-
Data Analysis:
-
Integrate the peak areas from the HPLC chromatograms to quantify the amount of remaining intact Autocamtide 2 at each time point.
-
Analyze the MS and MS/MS data to identify the mass and sequence of any degradation products.
-
V. Mandatory Visualizations
Caption: CaMKII Signaling Pathway Activation and Autocamtide 2 Phosphorylation.
Caption: Experimental Workflow for Autocamtide 2 Stability Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Autocamtide 2 and Other CaMKII Substrates for Researchers
For Immediate Release
A Comprehensive Guide to Selecting the Optimal CaMKII Substrate: Autocamtide 2 (Amide) vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the study of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), the choice of a suitable substrate is paramount for obtaining accurate and reproducible results. This guide provides an objective comparison of Autocamtide 2, a highly selective peptide substrate for CaMKII, with other commonly used alternatives, supported by experimental data and detailed protocols.
Executive Summary
Quantitative Comparison of CaMKII Substrates
The selection of an appropriate substrate is critical for the accurate measurement of CaMKII activity. The kinetic parameters, Km and Vmax, are key indicators of a substrate's performance. Km reflects the substrate concentration at which the reaction rate is half of Vmax, with a lower Km value indicating a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Substrate | Amino Acid Sequence | Km (µM) | Vmax (nmol/min/mg) | Source |
| Autocamtide 2 | KKALRRQETVDAL | 2 | Data not consistently reported | [1] |
| Syntide-2 | PLARTLSVAGLPGKK | ~12 | Data not consistently reported | [2][3] |
Key Observation: Autocamtide 2 exhibits an approximately six-fold higher affinity for CaMKII than Syntide-2, as indicated by its lower Km value.[1][2][3] This higher affinity allows for the use of lower substrate concentrations in enzymatic assays, which can be advantageous in terms of cost and minimizing potential off-target effects.
The Significance of the C-Terminal Amide in Autocamtide 2
Autocamtide 2 is often supplied as a C-terminally amidated peptide. This modification, where the C-terminal carboxylic acid is replaced with an amide group, is not merely a technical artifact of synthesis. The presence of the C-terminal amide can confer several advantages in a biological context:
-
Increased Stability: The amide group can protect the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. This can lead to a longer half-life of the peptide in in vitro assays and in cellular or in vivo studies.
-
Neutralization of Charge: The C-terminal carboxyl group is negatively charged at physiological pH. The amide group is neutral, which can alter the overall charge of the peptide and potentially influence its interaction with the positively charged active site of the kinase. This alteration in charge may contribute to the higher affinity of Autocamtide 2 for CaMKII.
-
Mimicking Natural Peptides: Many naturally occurring peptide hormones and signaling molecules are C-terminally amidated. The use of an amidated synthetic substrate can therefore more closely mimic the natural substrates of the kinase.
In contrast, synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a counter-ion. This results in the peptide being a trifluoroacetate (B77799) salt. While this form is chemically stable, the presence of TFA has been reported to potentially interfere with biological assays. The use of the amide form of Autocamtide 2 can circumvent these potential issues.
CaMKII Signaling Pathway
CaMKII is a key signaling molecule involved in a multitude of cellular processes, particularly in neuronal functions such as learning and memory. Its activation is triggered by an increase in intracellular calcium levels.
References
A Comparative Guide to CaMKII Peptide Substrates: Autocamtide 2, Autocamtide 2 Amide, and Syntide-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three widely used peptide substrates for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Autocamtide 2, its C-terminally amidated form (Autocamtide 2, amide), and Syntide-2. This document is intended to assist researchers in selecting the most appropriate substrate for their experimental needs by presenting objective performance data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.
Introduction to CaMKII and its Peptide Substrates
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including synaptic plasticity, learning and memory, and cell proliferation.[1] The study of CaMKII activity often relies on the use of specific peptide substrates that are efficiently phosphorylated by the enzyme.
Autocamtide 2 is a highly selective peptide substrate for CaMKII, with its sequence derived from the autophosphorylation site (Thr286) of the CaMKII alpha subunit.[2][3] This specificity makes it a valuable tool for assays aimed at measuring CaMKII activity with minimal interference from other kinases.[2]
Syntide-2 is another synthetic peptide substrate for CaMKII, with its sequence homologous to the phosphorylation site 2 on glycogen (B147801) synthase.[6] It is also recognized as a substrate by other kinases, such as Protein Kinase C (PKC), making it a less specific substrate for CaMKII compared to Autocamtide 2.[6]
Quantitative Data Comparison
The following table summarizes the key biochemical and kinetic parameters of Autocamtide 2 and Syntide-2 as substrates for CaMKII. Direct comparative kinetic data for this compound was not available in the reviewed literature.
| Parameter | Autocamtide 2 | Syntide-2 | This compound |
| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH | H-Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH2 |
| Molecular Weight ( g/mol ) | 1527.8 | 1507.85 | 1526.79 |
| Km for CaMKII (µM) | 2[2] | ~12 | Not available |
| Vmax for CaMKII | Not available | Not available | Not available |
| Specificity | Highly selective for CaMKII.[2] Poor substrate for PKA and PKC.[2] | Substrate for CaMKII and PKC.[6] | Substrate for CaMK family assays.[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biochemical context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
Below are detailed methodologies for performing in vitro CaMKII kinase assays using peptide substrates. Both a traditional radioactive method and a non-radioactive alternative are described.
Radioactive Kinase Assay using [γ-³²P]ATP
This method remains a gold standard for quantifying kinase activity due to its sensitivity and direct measurement of phosphate (B84403) incorporation.[1][8]
Materials:
-
Purified CaMKII enzyme
-
Peptide substrate (Autocamtide 2, this compound, or Syntide-2)
-
CaM (Calmodulin)
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
CaCl₂ solution
-
[γ-³²P]ATP
-
Cold ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
-
Stopping solution (e.g., 30% acetic acid)
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, CaCl₂, and CaM.
-
Add Enzyme and Substrate: Add the purified CaMKII enzyme and the peptide substrate to the reaction mix.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or above the Km for ATP to ensure robust enzyme activity.[3]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The paper will bind the positively charged peptide substrate.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.[3]
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-³²P]ATP.
Non-Radioactive Kinase Assay using HPLC-MS
This method offers a safer alternative to the radioactive assay and provides precise and accurate quantification of both the substrate and its phosphorylated product.[9]
Materials:
-
Purified CaMKII enzyme
-
Peptide substrate (Autocamtide 2, this compound, or Syntide-2)
-
CaM (Calmodulin)
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
CaCl₂ solution
-
ATP solution
-
Stopping Solution (e.g., 10% formic acid)
-
HPLC system coupled with a mass spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, CaCl₂, CaM, CaMKII enzyme, and the peptide substrate.
-
Initiate the Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specific time.
-
Stop the Reaction: Terminate the reaction by adding the stopping solution (e.g., formic acid). This also helps to stabilize the peptide and its phosphorylated form.[9]
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC-MS Analysis: Inject the sample into the HPLC-MS system. Develop a chromatographic method to separate the unphosphorylated peptide substrate from the phosphorylated product. The mass spectrometer is used to detect and quantify both species.
-
Data Analysis: Determine the concentration of the phosphorylated product by comparing its peak area to a standard curve. Calculate the kinase activity based on the amount of product formed over time.
Performance Comparison and Recommendations
-
Specificity: For studies requiring high specificity for CaMKII, Autocamtide 2 is the superior choice. Its sequence is derived from the autophosphorylation site of CaMKII, and it shows minimal phosphorylation by other common kinases like PKA and PKC.[2] Syntide-2 , being a substrate for both CaMKII and PKC, may not be suitable for use in crude cell lysates where multiple kinases are active, unless specific inhibitors are used to isolate CaMKII activity.[6]
-
Affinity: Autocamtide 2 has a lower Km value (2 µM) compared to Syntide-2 (~12 µM), indicating a higher affinity for CaMKII.[2] This higher affinity can be advantageous in assays where the enzyme concentration is low or when screening for competitive inhibitors.
-
This compound: The C-terminal amidation of Autocamtide 2 neutralizes the negative charge of the carboxyl group. This modification can potentially increase the peptide's stability by making it less susceptible to carboxypeptidases and may alter its binding kinetics with CaMKII. However, without direct experimental data, the precise impact on its performance as a CaMKII substrate remains speculative. Researchers may consider using this variant if peptide degradation is a concern in their assay system.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide substrates for Rho-associated kinase 2 (Rho-kinase 2/ROCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity and Sinoatrial Nodal Pacemaker Cell Energetics | PLOS One [journals.plos.org]
- 6. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autonomous CaMKII mediates both LTP and LTD using a mechanism for differential substrate site selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of CaMKII Activity: Autocamtide 2 vs. Alternative Substrates
For Researchers, Scientists, and Drug Development Professionals
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including synaptic plasticity, memory formation, and cardiac function. Accurate and reliable measurement of its activity is paramount for both basic research and the development of therapeutic agents targeting this enzyme. This guide provides an objective comparison of Autocamtide 2, a highly selective peptide substrate, with other common alternatives for the validation of CaMKII activity. We present supporting experimental data, detailed methodologies for key experiments, and visual aids to facilitate a comprehensive understanding.
Performance Comparison of CaMKII Substrates
The choice of substrate is critical for the accurate determination of CaMKII activity. Key performance indicators include selectivity, affinity (reflected by the Michaelis constant, Km), and the maximum rate of reaction (Vmax). While direct comparative studies under identical conditions are limited, the available data provides valuable insights into the performance of Autocamtide 2 and its alternatives.
| Substrate | Amino Acid Sequence | Known Kinetic Parameters (for CaMKII) | Selectivity | Notes |
| Autocamtide 2 | KKALRRQETVDAL | Km: ~10-20 µM | Highly selective for CaMKII. | Derived from the autophosphorylation site of CaMKIIα (Thr286), making it a highly specific substrate.[1][2] |
| Syntide-2 | PLARTLSVAGLPGKK | Km: ~5-15 µM | Good substrate for CaMKII, but can also be phosphorylated by other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC). | A commonly used synthetic peptide substrate. Its shorter sequence compared to Autocamtide 2 may contribute to broader specificity.[3][4] |
| Generic Myelin Basic Protein (MBP) | N/A | Variable | Low | A general kinase substrate, not specific for CaMKII, leading to high background and potential for inaccurate measurements. |
Note: The provided Km values are approximate and can vary depending on the specific CaMKII isoform, assay conditions (e.g., ATP concentration, temperature, pH), and the presence of regulatory proteins.
Methodologies for Measuring CaMKII Activity
Several methods are available for quantifying CaMKII activity, each with its own set of advantages and disadvantages. The choice of method often depends on the specific research question, available equipment, and safety considerations.
| Assay Method | Principle | Advantages | Disadvantages |
| Radioactive Kinase Assay | Measures the incorporation of radioactive phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. The phosphorylated substrate is then separated and quantified. | High sensitivity and direct measurement of phosphorylation. Considered the "gold standard" for kinase assays.[5] | Involves handling of radioactive materials, posing safety risks and requiring specialized disposal procedures. Can be laborious and time-consuming. |
| HPLC-MS Based Assay | A non-radioactive method that separates the phosphorylated and non-phosphorylated substrate using High-Performance Liquid Chromatography (HPLC) and quantifies them by Mass Spectrometry (MS).[6] | High specificity, accuracy, and provides quantitative data without the use of radioactivity.[6] | Requires specialized and expensive equipment (HPLC-MS system). Can have lower throughput compared to plate-based assays. |
| ELISA-Based Assay | An immunoassay that uses antibodies specific to the phosphorylated substrate. The amount of phosphorylated substrate is detected using a colorimetric or fluorescent readout. | High throughput, non-radioactive, and relatively easy to perform. Commercially available kits are available.[7] | Can be indirect and may be susceptible to antibody cross-reactivity, leading to potential inaccuracies. |
| Fluorescence-Based Assay | Utilizes fluorescently labeled substrates or ATP analogs that change their fluorescence properties upon phosphorylation or ATP consumption. | Real-time monitoring of kinase activity is possible. Non-radioactive and suitable for high-throughput screening. | Can be prone to interference from colored or fluorescent compounds in the sample. May have a lower signal-to-noise ratio compared to radioactive assays. |
Experimental Protocols
Radioactive Kinase Assay using Autocamtide 2 and P81 Phosphocellulose Paper
This protocol describes a standard method for measuring CaMKII activity using a radioactive isotope.
Materials:
-
Purified CaMKII enzyme
-
Autocamtide 2 peptide substrate
-
[γ-³²P]ATP (or [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calcium Chloride (CaCl₂) and Calmodulin
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, CaCl₂, calmodulin, and Autocamtide 2 substrate.
-
Initiate the reaction: Add the purified CaMKII enzyme to the reaction mixture and pre-incubate for a short period at the desired temperature (e.g., 30°C).
-
Start the phosphorylation: Add [γ-³²P]ATP to initiate the reaction. The final ATP concentration should be optimized for the specific experiment.
-
Incubate: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction: Spot a small aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the paper several times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: After washing, dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive HPLC-MS Based CaMKII Activity Assay
This protocol provides a non-radioactive alternative for quantifying CaMKII activity.[6]
Materials:
-
Purified CaMKII enzyme
-
Autocamtide 2 peptide substrate
-
ATP
-
Kinase reaction buffer (as described above)
-
Calcium Chloride (CaCl₂) and Calmodulin
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system coupled to a mass spectrometer (LC-MS)
Procedure:
-
Prepare and run the kinase reaction: Follow steps 1-4 of the radioactive assay protocol, using non-radioactive ATP.
-
Stop the reaction: Terminate the reaction by adding a quenching solution (e.g., formic acid) to acidify the mixture and denature the enzyme.
-
Analyze by LC-MS: Inject a specific volume of the quenched reaction mixture into the LC-MS system.
-
Separate substrate and product: Use a suitable HPLC column (e.g., C18) and gradient to separate the non-phosphorylated Autocamtide 2 from the phosphorylated product.
-
Quantify by Mass Spectrometry: The mass spectrometer will detect and quantify the amounts of both the substrate and the product based on their mass-to-charge ratios.
-
Calculate activity: The CaMKII activity is determined by calculating the amount of phosphorylated product formed over time.
CaMKII Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of CaMKII in cellular signaling and a typical workflow for validating its activity.
Caption: CaMKII Signaling Pathway.
Caption: CaMKII Activity Validation Workflow.
Conclusion
The validation of CaMKII activity is a critical step in understanding its physiological and pathological roles. Autocamtide 2 stands out as a highly selective and efficient substrate for this purpose. While traditional radioactive assays offer high sensitivity, the development of non-radioactive methods like HPLC-MS provides safer and equally robust alternatives. The choice of substrate and assay method should be carefully considered based on the specific experimental needs and available resources to ensure accurate and reliable data. This guide provides the necessary information to make an informed decision for your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Autocamtide 2, Amide: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Autocamtide 2, amide, is a widely utilized synthetic peptide substrate derived from the autophosphorylation site (Thr286) of the α-subunit of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Its design incorporates a consensus sequence (R-X-X-S/T) flanked by basic residues, enhancing its utility in kinase assays. This guide provides a comprehensive comparison of Autocamtide 2's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Kinase Selectivity
While Autocamtide 2 is renowned for its high selectivity towards CaMKII, quantitative data on its interaction with a broad spectrum of kinases is limited in publicly available literature. However, existing studies provide a clear indication of its specificity. The following table summarizes the known kinetic parameters of Autocamtide 2 and the inhibitory profile of its closely related derivative, Autocamtide-2-Related Inhibitory Peptide (AIP), against various kinases.
| Kinase | Substrate/Inhibitor | Parameter | Value | Reference |
| CaMKII | Autocamtide 2 | Km | 2 µM | [1] |
| Protein Kinase C (PKC) | Autocamtide 2 | Km | > 50 µM | [1] |
| Protein Kinase A (PKA) | Autocamtide 2 | Activity | No Activity | [1] |
| CaMKII | Autocamtide-2-Related Inhibitory Peptide (AIP) | IC50 | 40 nM | [2] |
| Protein Kinase A (PKA) | Autocamtide-2-Related Inhibitory Peptide (AIP) | Inhibition (at 1 µM) | No Effect | [3] |
| Protein Kinase C (PKC) | Autocamtide-2-Related Inhibitory Peptide (AIP) | Inhibition (at 1 µM) | No Effect | [3] |
| CaMKIV | Autocamtide-2-Related Inhibitory Peptide (AIP) | Inhibition (at 1 µM) | No Effect | [3] |
| Unidentified Kinases (rat brain extract) | Autocamtide-2-Related Inhibitory Peptide (AIP) | Inhibition (at 1 µM) | No Effect | [3] |
Note: The data for AIP, a non-phosphorylatable analog of Autocamtide 2, provides strong evidence for the high selectivity of the peptide sequence for CaMKII over other common kinases.[3][4]
Signaling Pathway Context
Autocamtide 2 serves as a substrate for CaMKII, a crucial serine/threonine kinase involved in a multitude of cellular signaling pathways, particularly in synaptic plasticity and memory formation. Upon an increase in intracellular calcium levels, calmodulin binds to and activates CaMKII, which can then phosphorylate various downstream targets, including itself (autophosphorylation). Autocamtide 2 mimics the autophosphorylation site of CaMKII, making it an excellent tool to specifically assay CaMKII activity.
Figure 1. Simplified signaling pathway showing the activation of CaMKII and its phosphorylation of Autocamtide 2.
Experimental Protocols
To assess the cross-reactivity of this compound, a standardized kinase assay protocol can be employed. Below are detailed methodologies for both a non-radioactive and a traditional radioactive kinase assay.
Non-Radioactive Kinase Assay (HPLC-MS Based)
This method offers a safe and highly quantitative alternative to radioactive assays by measuring the formation of the phosphorylated product using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Materials:
-
Purified kinase of interest
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the kinase to be tested, and this compound (e.g., at a final concentration of 10-50 µM).
-
Initiation: Start the reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding an equal volume of quenching solution.
-
Analysis: Analyze the samples by HPLC-MS to separate and quantify the unphosphorylated Autocamtide 2 and the phosphorylated product.
-
Data Interpretation: Calculate the percentage of substrate conversion or the reaction velocity. Compare the activity of the test kinase with that of CaMKII.
Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding)
This traditional method measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into Autocamtide 2.
Materials:
-
Purified kinase of interest
-
This compound
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the kinase to be tested, and this compound.
-
Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubation: Incubate the reaction at 30°C for a specific time.
-
Termination and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Interpretation: Calculate the specific activity of the kinase towards Autocamtide 2.
Figure 2. General experimental workflow for assessing kinase activity using Autocamtide 2.
Conclusion
References
- 1. abbiotec.com [abbiotec.com]
- 2. Autocamtide-2-related inhibitory peptide (AIP) | Tocris Bioscience [tocris.com]
- 3. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Autocamtide 2, amide, a widely used substrate, and Autocamtide-2-Related Inhibitory Peptide (AIP), a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document outlines their biochemical properties, mechanisms of action, and provides detailed experimental protocols and supporting data to aid researchers in selecting the appropriate tool for their studies of CaMKII signaling.
Introduction to CaMKII and its Modulators
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, memory formation, and gene expression. The precise regulation of CaMKII activity is essential for normal cellular function, and its dysregulation is implicated in various pathological conditions. Autocamtide 2 and AIP are two peptide-based tools that are instrumental in elucidating the complex roles of CaMKII. Autocamtide 2 serves as a specific substrate for measuring CaMKII activity, while AIP acts as a highly potent and specific inhibitor, enabling the study of the consequences of CaMKII blockade.
Biochemical Properties and Mechanism of Action
Autocamtide 2 and AIP are structurally related peptides, with AIP being a non-phosphorylatable analog of Autocamtide 2. This fundamental difference dictates their opposing functions in relation to CaMKII.
This compound is a synthetic peptide that mimics the autophosphorylation site of the CaMKII α-subunit.[1] It contains the consensus sequence for CaMKII phosphorylation and is therefore readily phosphorylated by the active enzyme. The rate of this phosphorylation is a direct measure of CaMKII activity.[2] The amide modification at the C-terminus enhances its stability in solution.
Autocamtide-2-Related Inhibitory Peptide (AIP) is derived from Autocamtide 2 by substituting the phosphorylatable threonine residue with an alanine.[3] This single amino acid change prevents phosphorylation by CaMKII. Instead, AIP binds to the substrate-binding site of CaMKII with high affinity, acting as a competitive inhibitor with respect to Autocamtide 2.[4] Its high potency and specificity make it an excellent tool for inhibiting CaMKII activity in vitro and in cellular assays.[4]
Quantitative Comparison of Performance
The following table summarizes the key quantitative parameters for this compound and AIP, providing a clear comparison of their biochemical performance.
| Parameter | This compound | Autocamtide-2-Related Inhibitory Peptide (AIP) | Reference |
| Function | CaMKII Substrate | CaMKII Inhibitor | [1][4] |
| Peptide Sequence | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu-NH2 | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala -Val-Asp-Ala-Leu | [5] |
| Mechanism of Action | Phosphorylated by CaMKII | Competitive inhibitor of substrate binding | [1][4] |
| Km for CaMKII | 2 µM | Not Applicable | [1] |
| IC50 for CaMKII | Not Applicable | 40 nM | [6] |
| Specificity | Highly selective for CaMKII over PKA and PKC | Highly selective for CaMKII over PKA, PKC, and CaMKIV | [1][4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the CaMKII activation pathway and a typical experimental workflow for a CaMKII kinase assay.
Experimental Protocols
In Vitro CaMKII Activity Assay using Autocamtide 2 and [γ-³²P]ATP
This protocol describes a standard radioactive kinase assay to measure the activity of CaMKII using Autocamtide 2 as a substrate.
Materials:
-
Purified CaMKII enzyme
-
This compound
-
[γ-³²P]ATP
-
ATP solution
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.1% BSA)
-
Stopping Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a desired concentration of Autocamtide 2 (e.g., 20 µM), and purified CaMKII enzyme.
-
Pre-incubate the mixture at 30°C for 2-3 minutes.
-
Initiate the kinase reaction by adding a solution of ATP containing a known specific activity of [γ-³²P]ATP (final concentration of ATP, e.g., 100 µM).
-
Incubate the reaction at 30°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of stopping solution.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5-10 minutes each in the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with ethanol or acetone and allow them to dry.
-
Place the dry papers in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the CaMKII enzyme based on the incorporated counts, the specific activity of the ATP, and the amount of enzyme used.
In Vitro CaMKII Inhibition Assay using AIP
This protocol is designed to determine the inhibitory potency (e.g., IC50) of AIP on CaMKII activity.
Materials:
-
All materials from the CaMKII Activity Assay protocol.
-
Autocamtide-2-Related Inhibitory Peptide (AIP)
Procedure:
-
Follow the same initial steps as the CaMKII Activity Assay protocol.
-
Prior to adding the enzyme, add varying concentrations of AIP to the reaction mixtures. It is recommended to use a serial dilution of AIP to generate a dose-response curve.
-
Add the purified CaMKII enzyme to the reaction mixtures containing the substrate and inhibitor.
-
Pre-incubate for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Continue with the incubation, stopping, spotting, washing, and counting steps as described in the activity assay protocol.
-
Plot the percentage of CaMKII activity remaining as a function of the AIP concentration.
-
Determine the IC50 value, which is the concentration of AIP that inhibits 50% of the CaMKII activity, by fitting the data to a suitable dose-response curve.
Non-Radioactive CaMKII Activity Assay using HPLC-MS
This method provides an alternative to the radioactive assay for measuring CaMKII activity by quantifying the phosphorylation of Autocamtide 2 using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2]
Principle: The assay measures the conversion of the substrate (Autocamtide 2) to its phosphorylated product. The substrate and product are separated by HPLC and detected by MS, allowing for their precise quantification.
Abbreviated Procedure:
-
Perform the kinase reaction as described in the radioactive assay protocol, but using non-radioactive ATP.
-
Terminate the reaction by adding a solution that both stops the reaction and is compatible with HPLC-MS analysis (e.g., formic acid).[2]
-
Inject a defined volume of the reaction mixture into an HPLC-MS system.
-
Separate the unphosphorylated Autocamtide 2 from the phosphorylated product using a suitable reverse-phase HPLC column and gradient.
-
Detect and quantify the two peptide species using a mass spectrometer operating in a mode that allows for the specific detection of each peptide's mass-to-charge ratio.
-
Calculate CaMKII activity based on the amount of phosphorylated product formed over time.
Conclusion
This compound and AIP are indispensable tools for the investigation of CaMKII. Autocamtide 2 serves as a highly specific substrate, enabling the reliable quantification of CaMKII enzymatic activity. In contrast, AIP is a potent and specific competitive inhibitor, crucial for dissecting the physiological and pathological roles of CaMKII by blocking its function. The choice between these two peptides depends entirely on the experimental objective: to measure CaMKII activity or to inhibit it. The provided data and protocols offer a solid foundation for researchers to effectively utilize these valuable reagents in their exploration of CaMKII signaling.
References
- 1. abbiotec.com [abbiotec.com]
- 2. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 4. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Autocamtide-2 Related Inhibitory Peptide, myristoylated - Echelon Biosciences [echelon-inc.com]
In Vitro CaMKII Assays: A Comparative Guide to Substrate Alternatives
For researchers and drug development professionals, selecting the optimal substrate is paramount for accurate and reliable Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) activity assays. This guide provides an objective comparison of Autocamtide 2, a widely used CaMKII substrate, with its primary alternatives, supported by experimental data and detailed protocols to aid in your experimental design.
Performance Comparison of CaMKII Peptide Substrates
The choice of a peptide substrate significantly impacts the kinetic parameters of CaMKII assays. Autocamtide 2 is a highly selective peptide substrate for CaMKII.[1][2] A key alternative, Syntide 2, is also frequently employed. The following table summarizes their kinetic constants, providing a basis for substrate selection based on your specific experimental needs.
| Substrate | Amino Acid Sequence | Km (µM) | Vmax (nmol/min/mg) | Notes |
| Autocamtide 2 | KKALRRQETVDAL | 2 | Not explicitly found in search results | Highly selective for CaMKII. |
| Syntide 2 | PLARTLSVAGLPGKK | 12 | Not explicitly found in search results | Also a substrate for Protein Kinase C (PKC) and other kinases. |
Understanding the CaMKII Signaling Pathway
CaMKII is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, memory, and gene expression. Its activation is a multi-step process initiated by an increase in intracellular calcium levels.
Caption: CaMKII Signaling Pathway.
Experimental Workflow for CaMKII Assays
A generalized workflow for in vitro CaMKII activity assays involves several key steps, from reagent preparation to data analysis. The specific details may vary depending on the chosen substrate and detection method.
References
A Comparative Analysis of Autocamtide 2, Amide, and Fluorescent Substrates for CaMKII Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common substrate types used in Calcium/Calmodulin-dependent protein kinase II (CaMKII) activity assays: Autocamtide 2, its C-terminally amidated form, and fluorescently labeled peptide substrates. This analysis is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most appropriate substrate for their specific experimental needs.
Introduction to CaMKII and its Substrates
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including synaptic plasticity, memory formation, and cardiac function.[1][2] The study of CaMKII activity is paramount to understanding its physiological roles and its implications in various disease states. The selection of an appropriate substrate is a critical determinant for the accuracy and sensitivity of any kinase assay.
Autocamtide 2 is a highly selective and specific peptide substrate for CaMKII, derived from the autophosphorylation site of the CaMKII α-subunit.[2] Its sequence is H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH.
The amide form of Autocamtide 2 features a modification at the C-terminus, where the terminal carboxyl group (-COOH) is replaced by an amide group (-CONH2). This modification neutralizes the negative charge at the C-terminus, which can enhance peptide stability and, in some cases, alter its biological activity and interaction with the enzyme.
Fluorescent substrates for CaMKII are typically synthetic peptides, such as Syntide-2, that are labeled with fluorophores.[3][4] These substrates allow for the continuous monitoring of kinase activity through changes in fluorescence properties, such as Förster Resonance Energy Transfer (FRET), upon phosphorylation.[3][5]
Quantitative Comparison of Substrate Performance
The selection of a substrate for a kinase assay is often guided by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Substrate | Sequence/Principle | Km (µM) | Vmax | Signal Detection | Key Advantages | Key Disadvantages |
| Autocamtide 2 | H-KKALRRQETVDAL-OH | 2[5] | Not consistently reported | Radiolabeling (³²P-ATP), HPLC-MS, Antibody-based (ELISA)[6][7] | High specificity for CaMKII | Often requires discontinuous assays, use of radioactivity |
| Autocamtide 2, amide | H-KKALRRQETVDAL-NH₂ | Not explicitly reported, but expected to be similar to or slightly lower than Autocamtide 2 | Not consistently reported | Radiolabeling (³²P-ATP), HPLC-MS, Antibody-based (ELISA) | Increased stability against proteases | Lack of specific kinetic data in the literature |
| Fluorescent Substrate (Syntide-2 based, e.g., FRESCA) | Based on Syntide-2 (PLARTLSVAGLPGKK) with FRET pair | 12 (for Syntide-2) | Not consistently reported | Fluorescence (FRET)[3][5] | Enables continuous, real-time monitoring of kinase activity; Non-radioactive | Potentially lower affinity (higher Km) compared to Autocamtide 2; FRET efficiency can be influenced by environmental factors |
Experimental Protocols
CaMKII Activity Assay using Autocamtide 2 (or this compound) with Radiolabeling
This protocol describes a classic method for measuring CaMKII activity using a peptide substrate and radiolabeled ATP.
Materials:
-
Purified, active CaMKII
-
Autocamtide 2 or this compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
CaCl₂
-
Calmodulin
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, CaCl₂, and Calmodulin.
-
Add the CaMKII enzyme to the reaction mixture and pre-incubate for 2 minutes at 30°C to allow for Ca²⁺/Calmodulin binding and enzyme activation.
-
Initiate the kinase reaction by adding a solution containing Autocamtide 2 (or its amide form) and a mix of non-radiolabeled ATP and [γ-³²P]ATP. The final concentration of Autocamtide 2 should be varied to determine kinetic parameters (e.g., 0.5 - 20 µM).
-
Incubate the reaction at 30°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper disc.
-
Wash the P81 paper discs extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the dried P81 paper using a scintillation counter.
-
Calculate the amount of phosphate (B84403) incorporated into the substrate to determine the enzyme activity.
CaMKII Activity Assay using a Fluorescent Substrate (FRET-based)
This protocol outlines a continuous assay for CaMKII activity using a FRET-based substrate, such as FRESCA (FRET-based sensor for CaMKII activity), which utilizes a modified Syntide-2 peptide.[3][5]
Materials:
-
Purified, active CaMKII
-
FRET-based CaMKII substrate (e.g., FRESCA)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
CaCl₂
-
Calmodulin
-
ATP solution
-
Fluorescence plate reader capable of FRET measurements
Procedure:
-
In a microplate well, prepare a reaction mixture containing the FRET-based substrate in Kinase Assay Buffer.
-
Add CaCl₂ and Calmodulin to the wells.
-
Add the CaMKII enzyme to the wells.
-
Measure the baseline FRET signal (e.g., ratio of acceptor emission to donor emission) before initiating the reaction.
-
Initiate the kinase reaction by adding ATP.
-
Immediately begin monitoring the change in the FRET ratio over time in a kinetic mode. Phosphorylation of the substrate by CaMKII will induce a conformational change in the FRET sensor, leading to a change in FRET efficiency.
-
The initial rate of the reaction can be calculated from the linear portion of the kinetic trace. These rates can be used to determine kinetic parameters by varying the substrate concentration.
Signaling Pathways and Experimental Workflows
CaMKII Signaling Pathway
CaMKII is a central node in many signaling pathways, particularly in neurons. Its activation is initiated by an increase in intracellular calcium ions (Ca²⁺), which bind to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that activates the kinase. Activated CaMKII can then phosphorylate a wide range of downstream targets, leading to various cellular responses. A key feature of CaMKII is its ability to autophosphorylate, which renders it partially active even after Ca²⁺ levels have returned to baseline, a property thought to be crucial for memory formation.[1]
Caption: CaMKII Signaling Pathway Activation.
Experimental Workflow for Comparative Kinase Assay
The following diagram illustrates a general workflow for comparing the performance of different CaMKII substrates.
Caption: Comparative Kinase Assay Workflow.
Conclusion
The choice between Autocamtide 2, its amide derivative, and fluorescent substrates for CaMKII assays depends on the specific requirements of the experiment.
-
Autocamtide 2 offers high specificity and is a well-characterized substrate, making it a reliable choice for endpoint assays, particularly when using traditional radiolabeling methods.
-
This compound provides the advantage of increased stability, which is beneficial for assays involving crude cell or tissue lysates where proteases are present.
-
Fluorescent substrates , such as those based on Syntide-2, enable real-time, continuous monitoring of CaMKII activity, which is ideal for high-throughput screening of inhibitors and for studying enzyme kinetics in a non-radioactive manner.
Researchers should consider the trade-offs between specificity, affinity, assay format (continuous vs. endpoint), and the need for enhanced stability when selecting the optimal substrate for their CaMKII studies.
References
- 1. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 5. FRET-based sensor for CaMKII activity (FRESCA): A useful tool for assessing CaMKII activity in response to Ca2+ oscillations in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Kinase Inhibitor Screening Hits with Autocamtide 2, amide
For researchers, scientists, and drug development professionals, the validation of hits from inhibitor screening campaigns is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of Autocamtide 2, amide, a widely used peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), with alternative validation methods. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.
Performance Comparison of Kinase Assay Substrates
The choice of substrate in a kinase assay can significantly impact the determined potency of an inhibitor. Autocamtide 2, a highly selective peptide substrate for CaMKII, is frequently employed in validation studies.[1] Below is a comparison of IC50 values for the known CaMKII inhibitor KN-93, determined using different assay formats and substrates.
| Inhibitor | Kinase | Substrate/Assay Format | IC50/Ki |
| KN-93 | CaMKII | Autocamtide 2 (HPLC-MS) | 399 ± 66 nM[2] |
| KN-93 | CaMKII | General | Kᵢ of 370 nM[3] |
| KN-93 | CaMKII | General | IC50 of 0.37 µM[4] |
| AIP (Autocamtide-2-related inhibitory peptide) | CaMKII | Autocamtide 2 | IC50 of 40 nM[5] |
Note: IC50 and Ki values can vary depending on assay conditions such as ATP and substrate concentrations.[6]
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of screening results. Here, we provide detailed protocols for both a non-radioactive and a traditional radioactive kinase assay using Autocamtide 2.
Non-Radioactive CaMKII Activity Assay using HPLC-MS
This method offers a sensitive and non-radioactive approach to measure CaMKII activity and determine inhibitor potency.[2]
Materials:
-
Recombinant CaMKII enzyme
-
Autocamtide 2 (AC-2) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Ca²⁺/Calmodulin solution
-
Test inhibitor (e.g., KN-93)
-
Quench solution (e.g., 1% formic acid)
-
HPLC-MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer, Autocamtide 2, and Ca²⁺/Calmodulin.
-
Add the test inhibitor at various concentrations. A DMSO-only control should be included.
-
Initiate the kinase reaction by adding recombinant CaMKII enzyme and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the quench solution.
-
Analyze the samples by HPLC-MS to separate and quantify the unphosphorylated Autocamtide 2 (AC-2) and the phosphorylated product (PAC-2).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Radiometric CaMKII Activity Assay
This traditional method relies on the incorporation of a radiolabeled phosphate (B84403) group onto the substrate.[7][8]
Materials:
-
Recombinant CaMKII enzyme
-
Autocamtide 2 substrate
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Ca²⁺/Calmodulin solution
-
Test inhibitor
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, Autocamtide 2, and Ca²⁺/Calmodulin.
-
Add the test inhibitor at various concentrations. A DMSO-only control should be included.
-
Initiate the reaction by adding recombinant CaMKII enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in the stop solution.
-
Wash the paper several times to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Comparison with Other Alternatives
While peptide substrates like Autocamtide 2 are valuable tools, a variety of other technologies are available for validating kinase inhibitor screening hits.
Alternative Peptide Substrates:
-
Syntide-2: Another commonly used peptide substrate for CaMKII. Studies have shown that the choice between Autocamtide 2 and Syntide-2 can influence the inhibitory effect of certain compounds.[9]
Universal Kinase Assays:
-
Adapta™ Universal Kinase Assay: This is a homogenous, fluorescence-based immunoassay that detects the formation of ADP, a universal product of kinase reactions.[10][11][12] It is suitable for a wide range of kinases and ATP concentrations.
-
LanthaScreen™ Eu Kinase Binding Assay: This TR-FRET-based assay measures the binding of an inhibitor to the kinase, rather than its catalytic activity.[13][14][15][16][17] This allows for the characterization of both ATP-competitive and allosteric inhibitors.
Label-Free Detection Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): As described in the protocol above, LC-MS can be used to directly measure the phosphorylation of a substrate without the need for labels.
Visualizing Workflows and Pathways
Understanding the broader context of inhibitor validation and the signaling pathways involved is crucial for interpreting experimental results.
Kinase Inhibitor Screening and Validation Workflow
The following diagram illustrates a typical workflow for identifying and validating kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Invitrogen™ Adapta™ Universal Kinase Assay Kit | Fisher Scientific [fishersci.ca]
- 11. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. ulab360.com [ulab360.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Purity and Activity of Synthetic Autocamtide 2, Amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Synthetic Autocamtide 2, amide is a widely utilized peptide substrate for the Calcium/Calmodulin-Stimulated Protein Kinase (CaMK) family, particularly CaMKII, a key enzyme in cellular signaling pathways involved in learning, memory, and other neuronal functions.[1][2] The reliability of experimental results hinges on the purity and activity of this synthetic peptide. This guide provides a comprehensive comparison of commercially available this compound, detailing methods for its purity and activity assessment, and presenting experimental data to aid in the selection of a high-quality reagent.
Comparative Analysis of Synthetic this compound
| Supplier | Stated Purity | Method of Analysis |
| MedChemExpress | 99.47%[3] | RP-HPLC, MS, Elemental Analysis[3] |
| Selleck Chemicals | ≥95% (HPLC)[2] | HPLC[2] |
| Tocris Bioscience (for related peptide AIP) | ≥95% (HPLC)[4] | HPLC[4] |
Note: Data is based on publicly available information from supplier websites. Researchers should always refer to the batch-specific certificate of analysis for the most accurate data.
Experimental Protocols
Purity Assessment of Synthetic this compound
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods for assessing the purity of synthetic peptides.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates the desired peptide from impurities based on hydrophobicity.
-
Sample Preparation: Dissolve the peptide in an appropriate solvent, such as 0.1% Trifluoroacetic Acid (TFA) in water or acetonitrile (B52724). Centrifuge and filter the sample before injection.
-
Column: A C18 column is typically used for peptide analysis.[5][6]
-
Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) in an aqueous solvent (e.g., water with 0.1% TFA) is used for elution. A typical gradient might be 5-60% acetonitrile over 20 minutes.[5]
-
Detection: The peptide backbone can be detected by UV absorbance at 214 nm, while aromatic residues can be monitored at 280 nm.[5]
-
Quantification: Purity is calculated by dividing the area of the main peptide peak by the total area of all peaks, multiplied by 100.[5]
2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthetic peptide, ensuring the correct sequence has been synthesized.
-
Method: The peptide sample is ionized and the mass-to-charge ratio of the ions is measured. This allows for the determination of the molecular weight of the peptide.
-
Data Interpretation: The observed molecular weight should be consistent with the theoretical molecular weight of this compound (1526.78 g/mol ).[2][3]
Activity Assessment: In Vitro CaMKII Kinase Assay
The activity of this compound is determined by its ability to be phosphorylated by CaMKII. A non-radioactive HPLC-MS method has been developed for this purpose.[7]
-
Reaction Mixture: The assay is typically performed in a buffer containing ATP, MgCl2, CaCl2, calmodulin, and CaMKII enzyme.
-
Procedure:
-
Initiate the reaction by adding the CaMKII enzyme to the reaction mixture containing this compound.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding a quenching solution, such as formic acid, which also helps to stabilize the phosphorylated and non-phosphorylated peptides.[7]
-
-
Analysis: The reaction products are analyzed by HPLC-MS to separate and quantify the amount of remaining Autocamtide 2 (AC-2) and the newly formed phospho-Autocamtide 2 (PAC-2).[7]
-
Data Interpretation: The activity of CaMKII is determined by the rate of PAC-2 formation. The lower limit of quantification (LLOQ) for AC-2 and PAC-2 using this method has been reported as 0.26 μM and 0.12 μM, respectively.[7]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for purity and activity assessment.
Caption: Workflow for Purity Assessment of this compound.
Caption: Workflow for CaMKII Activity Assay using this compound.
Alternatives to this compound
While this compound is a highly selective substrate for CaMKII, other peptides and small molecules can be used to study this kinase.[1] For instance, Autocamtide-2-Related Inhibitory Peptide (AIP) is a potent inhibitor of CaMKII and can be used in parallel experiments to confirm the specificity of CaMKII-mediated effects.[4][8] Small molecule inhibitors like KN-93 also serve as valuable tools to probe CaMKII function.[9]
CaMKII Signaling Pathway
The phosphorylation of target substrates by CaMKII is a critical step in many signaling pathways. The diagram below illustrates a simplified CaMKII activation and signaling cascade.
Caption: Simplified CaMKII Activation and Signaling Pathway.
By carefully assessing the purity and activity of synthetic this compound and understanding its place in the broader context of CaMKII signaling, researchers can ensure the generation of reliable and reproducible data in their studies of this important kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Autocamtide-2-related inhibitory peptide (AIP) | Tocris Bioscience [tocris.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
Safety Operating Guide
Navigating the Safe Disposal of Autocamtide 2, Amide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Autocamtide 2, amide, a substrate for Calcium/Calmodulin Stimulated Protein Kinase (CaMK) family assays.[1][2] Adherence to these guidelines is paramount for minimizing environmental impact and safeguarding laboratory personnel.
Core Principles for this compound Disposal
Before beginning any disposal process, a thorough hazard assessment is crucial. Although this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated.[3] Therefore, treating it with a high degree of caution is the most prudent approach. Key principles to follow include:
-
Avoid Environmental Release: Never dispose of this compound or its solutions directly down the drain or in regular trash.[3]
-
Consult Institutional Guidelines: Always prioritize and follow your institution's specific protocols for chemical waste disposal.[3][4]
-
Review Similar SDS: In the absence of a specific SDS, reviewing safety data sheets for similar research-grade peptides can offer valuable insights into handling and disposal.[3]
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Inactivation through Hydrolysis (Recommended for Liquid Waste):
For an added layer of safety, chemical degradation through hydrolysis is a recommended step for liquid waste containing this compound. This process breaks the peptide bonds, rendering the molecule inactive.
-
Acid Hydrolysis: In a designated and properly labeled chemical waste container, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.[3]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution in a designated waste container.[3]
-
Inactivation Period: Allow the mixture to stand for a minimum of 24 hours in a sealed container within a fume hood to ensure complete degradation.[3]
2. Neutralization:
Following the inactivation period, the acidic or basic solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for final disposal.
-
For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide.
-
For basic solutions, slowly add an acid like hydrochloric acid.
-
Monitor the pH carefully throughout the neutralization process.
3. Collection of Aqueous Waste:
Once neutralized, the aqueous waste should be collected in a clearly labeled, non-hazardous chemical waste container. The label should include:
-
The words "Non-Hazardous Chemical Waste"
-
The name of the chemical: "Hydrolyzed this compound"
-
The concentration and volume
4. Disposal of Solid Waste:
Solid waste contaminated with this compound, such as vials, pipette tips, and gloves, should be managed as follows:
-
Place all contaminated solid waste into a designated solid chemical waste container.
-
The container must be clearly labeled as "Non-Hazardous Chemical Waste" and should list "this compound" as the contaminant.
5. Storage Pending Disposal:
Store all labeled waste containers in a designated and secure secondary containment area. This area should be away from incompatible materials to prevent any accidental reactions.[3]
6. Final Disposal:
Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[3] Ensure all necessary documentation regarding the contents of the waste containers is completed accurately and provided to the disposal personnel.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the recommended disposal procedure of this compound.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to effectively hydrolyze peptide bonds.[3] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[3] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is a standard requirement for disposal into institutional waste streams.[3] |
| Storage Temperature | Room Temperature (in a secure area) | Standard practice for non-hazardous chemical waste awaiting disposal.[3] |
Experimental Protocols
The methodologies referenced in this guide are based on standard laboratory procedures for chemical inactivation and waste neutralization.
Protocol for Acid Hydrolysis of Peptides:
-
Prepare a 1 M solution of Hydrochloric Acid (HCl).
-
In a suitable, labeled chemical waste container, add the aqueous waste containing this compound.
-
Slowly add the 1 M HCl solution to the waste while stirring. The final concentration of HCl should be sufficient to facilitate degradation.
-
Seal the container and place it in a designated fume hood for at least 24 hours.
Protocol for Neutralization of Acidic Waste:
-
Prepare a solution of a suitable base (e.g., 1 M Sodium Hydroxide or a saturated solution of Sodium Bicarbonate).
-
Place the acidic waste container in a secondary containment vessel.
-
Slowly add the basic solution to the acidic waste while stirring continuously.
-
Use pH paper or a calibrated pH meter to monitor the pH of the solution.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Autocamtide 2, Amide
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Autocamtide 2, Amide.
This compound is a peptide substrate utilized in assays involving the CaMK family of protein kinases.[1][2] While specific hazard information is detailed in the Safety Data Sheet (SDS) provided by the supplier, this guide outlines essential, immediate safety and logistical information based on general best practices for handling laboratory peptides. All personnel must review the complete SDS before handling this material.[3]
Personal Protective Equipment (PPE)
Standard laboratory practices dictate the use of personal protective equipment to minimize exposure to chemical reagents. The following table summarizes the recommended PPE for handling this compound in both its lyophilized powder and reconstituted solution forms.
| Operation | Recommended PPE | Rationale |
| Handling Lyophilized Powder (e.g., weighing, aliquoting) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields- N95 or higher-rated dust mask | To prevent skin and eye contact, and to avoid inhalation of fine powder which can be an irritant or have unknown toxicological properties. |
| Handling Reconstituted Solution (e.g., pipetting, dilutions) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | To protect against accidental splashes and skin contact with the solution. |
| General Laboratory Work | - Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: From Receipt to Experiment
Proper handling procedures are critical to ensure both the safety of laboratory personnel and the integrity of the peptide for experimental use.
-
Receiving and Storage :
-
Upon receipt, inspect the packaging for any damage.
-
Store the lyophilized peptide at -20°C for long-term stability.[1]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
-
-
Reconstitution :
-
Perform reconstitution in a clean, designated workspace, such as a laminar flow hood, to minimize contamination.
-
Use a sterile, appropriate solvent for reconstitution. This compound is soluble in water.[1]
-
Avoid vigorous vortexing which can cause peptide aggregation. Gentle swirling or inversion is recommended.
-
-
Experimental Use :
-
When handling the reconstituted solution, use calibrated pipettes and sterile tips.
-
Clearly label all aliquots and working solutions with the peptide name, concentration, and date of preparation.
-
For short-term storage of the solution, 2-8°C is suitable for a few days. For longer-term storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Disposal Plan
All waste generated from the handling and use of this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, masks, lab coats) - Weighing papers, empty vials Collect in a designated, sealed waste container labeled "Chemical Waste." |
| Liquid Waste | - Unused this compound solutions - Solvents used to rinse glassware Collect in a designated, sealed, and properly labeled waste container for hazardous liquid waste. Do not pour down the drain. |
| Sharps Waste | - Needles, syringes, or pipette tips used to handle solutions Dispose of in a designated sharps container. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
